molecular formula C21H25N4O6P B15612225 (R)-Odafosfamide CAS No. 2097713-69-2

(R)-Odafosfamide

Numéro de catalogue: B15612225
Numéro CAS: 2097713-69-2
Poids moléculaire: 460.4 g/mol
Clé InChI: NWGZZGNICQFUHV-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Odafosfamide is a useful research compound. Its molecular formula is C21H25N4O6P and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2097713-69-2

Formule moléculaire

C21H25N4O6P

Poids moléculaire

460.4 g/mol

Nom IUPAC

3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide

InChI

InChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m0/s1

Clé InChI

NWGZZGNICQFUHV-HNNXBMFYSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Development of (R)-Odafosfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide (OBI-3424) is an investigational first-in-class small-molecule prodrug designed as a targeted therapy for cancers overexpressing the enzyme aldo-keto reductase 1C3 (AKR1C3). Its selective activation in tumor cells represents a promising strategy to enhance anti-cancer efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was developed as a next-generation DNA alkylating agent with a tumor-selective activation mechanism. Traditional alkylating agents, such as cyclophosphamide (B585) and ifosfamide, are mainstays in chemotherapy but are associated with significant off-target toxicities due to their non-selective activation, primarily by hepatic cytochrome P450 enzymes.[1]

The discovery of this compound was centered on exploiting the differential expression of AKR1C3 in various cancers. AKR1C3 is a member of the aldo-keto reductase superfamily and is overexpressed in a range of treatment-resistant solid and hematological malignancies, including hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL).[2] This overexpression provided a clear therapeutic window for a prodrug that could be selectively activated by AKR1C3. The molecule was designed to be inert until it encounters AKR1C3 in cancer cells, at which point it is converted into a potent DNA-alkylating agent.[3]

Mechanism of Action

This compound is a prodrug that, in the presence of the cofactor NADPH, is selectively reduced by AKR1C3. This enzymatic reduction yields an unstable intermediate that spontaneously hydrolyzes to form the active cytotoxic agent, OBI-2660. OBI-2660 is a potent bis-alkylating agent that forms both intra- and inter-strand DNA crosslinks. These DNA adducts block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] The selective activation of this compound within AKR1C3-expressing tumor cells leads to a localized cytotoxic effect, thereby sparing normal tissues with low or no AKR1C3 expression.[3]

Mechanism_of_Action Odafosfamide This compound (OBI-3424, Prodrug) AKR1C3 AKR1C3 Enzyme (High in Cancer Cells) Odafosfamide->AKR1C3 Activation Active_Metabolite OBI-2660 (Active DNA Alkylating Agent) AKR1C3->Active_Metabolite DNA_Crosslinking DNA Crosslinking (Intra- and Inter-strand) Active_Metabolite->DNA_Crosslinking Cell_Cycle_Arrest Cell Cycle Arrest DNA_Crosslinking->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Crosslinking->Apoptosis

Mechanism of this compound activation and action.

Preclinical Development

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its efficacy, selectivity, pharmacokinetics, and safety profile.

In Vitro Studies

Cytotoxicity Assays: The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines with varying levels of AKR1C3 expression. A strong correlation was observed between high AKR1C3 expression and sensitivity to this compound.[5] For instance, potent cytotoxicity was demonstrated in the H460 lung cancer cell line and in cell lines derived from T-ALL with high AKR1C3 expression, with IC50 values in the low nanomolar range.[6] In contrast, cell lines with low AKR1C3 expression were significantly less sensitive.[5]

Table 1: In Vitro Cytotoxicity of this compound

Cell Line/ModelCancer TypeAKR1C3 ExpressionIC50 (nM)Reference
H460Lung CancerHigh4.0[6]
T-ALL PDXs (median)T-Cell Acute Lymphoblastic LeukemiaHigh9.7[6]
B-ALL PDXs (median)B-Cell Acute Lymphoblastic LeukemiaLow60.3[6]
ETP-ALL PDXs (median)Early T-Cell Precursor ALLModerate31.5[6]

PDXs: Patient-Derived Xenografts

In Vivo Studies

Patient-Derived Xenograft (PDX) Models: The in vivo efficacy of this compound was assessed in various PDX models, which are considered more clinically relevant than traditional cell line-derived xenografts. In T-ALL PDX models, treatment with this compound at doses ranging from 0.5 to 2.5 mg/kg administered intraperitoneally once weekly for three weeks resulted in significant prolongation of event-free survival and, in some cases, tumor regression.[3][6] The anti-tumor activity in these models was also shown to be dependent on AKR1C3 expression.[3]

Table 2: In Vivo Efficacy of this compound in T-ALL PDX Models

PDX ModelTreatment ScheduleOutcomeReference
T-ALL0.5-2.5 mg/kg, i.p., once weekly for 3 weeksSignificant prolongation of event-free survival[6]
T-ALL2.5 mg/kg, i.p., once weekly for 3 weeksSubstantial and prolonged disease regression[5]

Pharmacokinetics and Toxicology: Pharmacokinetic studies in mice and non-human primates were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3] These studies helped to establish a therapeutic window and inform dosing schedules for clinical trials. Toxicology studies in preclinical models identified dose-dependent, non-cumulative thrombocytopenia and anemia as the primary dose-limiting toxicities.[7]

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for both solid and hematological malignancies.

Phase 1/2 Trial in Solid Tumors (NCT03592264)

A first-in-human, Phase 1/2 dose-escalation and expansion study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced or metastatic solid tumors.

Study Design: The trial employed a "3+3" dose-escalation design with two different dosing schedules:

  • Schedule A: Days 1 and 8 of a 21-day cycle.

  • Schedule B: Day 1 of a 21-day cycle.

Results:

  • The Maximum Tolerated Dose (MTD) for Schedule A was determined to be 8 mg/m².

  • For Schedule B, the MTD was not reached at the maximum tested dose of 14 mg/m², and the Recommended Phase 2 Dose (RP2D) was established at 12 mg/m².

  • The most common treatment-related adverse events were anemia and thrombocytopenia.

  • Pharmacokinetic analysis showed that this compound exhibited linear pharmacokinetics with minimal accumulation upon repeated dosing.

  • The best confirmed response was stable disease in 54% of patients.

This trial was terminated in March 2024 due to a strategic portfolio review by the sponsoring company, OBI Pharma, Inc., to allocate resources to other priority projects, and not due to safety concerns.[8]

Phase 1/2 Trial in T-ALL/T-LBL (NCT04315324)

A Phase 1/2 clinical trial is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) or T-cell lymphoblastic lymphoma (T-LBL).[9] This study is based on the strong preclinical rationale for targeting T-ALL due to its high AKR1C3 expression.[3]

Clinical_Development_Workflow Preclinical Preclinical Studies (In Vitro & In Vivo) Phase1 Phase 1 Trial (NCT03592264) Safety & Dosing Preclinical->Phase1 IND Filing Phase2_Solid Phase 2 Solid Tumors (Terminated for strategic reasons) Phase1->Phase2_Solid Phase1_2_Heme Phase 1/2 T-ALL/T-LBL (NCT04315324) Efficacy in High AKR1C3 Tumors Phase1->Phase1_2_Heme

Clinical development workflow for this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Patient-Derived Xenograft (PDX) Model

The following is a general protocol for establishing and utilizing a T-ALL PDX model.

  • Tumor Implantation: Obtain fresh tumor tissue from a consenting T-ALL patient and implant small fragments subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by regular palpation and caliper measurements.

  • Passaging: Once the tumors reach a specified size, they can be harvested and passaged into subsequent cohorts of mice for expansion.

  • Treatment Study: When tumors in the experimental cohort reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at the desired dose and schedule (e.g., intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor volume and the overall health of the mice. The primary endpoint is often event-free survival, defined as the time for the tumor to reach a specific volume or for the mouse to require euthanasia due to tumor burden.

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers, such as DNA damage markers (e.g., γH2AX) and apoptotic markers (e.g., cleaved caspase-3), by methods like western blotting or immunohistochemistry.

Signaling Pathways

The DNA cross-linking induced by the active metabolite of this compound triggers the DNA Damage Response (DDR) pathway. This leads to the activation of sensor proteins such as ATM and ATR, which in turn phosphorylate downstream effectors like CHK1 and CHK2.[4] This signaling cascade ultimately results in the activation of p53 and other pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway.[4] Key executioner caspases, such as caspase-3, are cleaved and activated, leading to the characteristic morphological and biochemical changes of apoptosis.

Signaling_Pathway Active_Odafosfamide Activated this compound (OBI-2660) DNA_Damage DNA Double-Strand Breaks Active_Odafosfamide->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DNA damage and apoptotic signaling pathway induced by this compound.

Conclusion

This compound is a rationally designed, AKR1C3-activated prodrug that has demonstrated promising preclinical activity, particularly in malignancies with high AKR1C3 expression such as T-ALL. Its selective mechanism of action offers the potential for a wider therapeutic index compared to traditional alkylating agents. While the clinical development in solid tumors has been discontinued (B1498344) for strategic reasons, the ongoing investigation in T-ALL and T-LBL will provide further insights into the clinical utility of this targeted therapeutic approach. The data gathered to date underscore the importance of biomarker-driven drug development in oncology.

References

(R)-Odafosfamide: A Deep Dive into its Role in DNA Alkylation for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-Odafosfamide, also known as OBI-3424, is a novel investigational prodrug that exhibits potent antitumor activity through a targeted DNA alkylation mechanism. This technical guide provides a comprehensive overview of this compound's core mechanism of action, its role in inducing DNA damage, the cellular responses it elicits, and the experimental methodologies used for its evaluation.

Mechanism of Action: Selective Activation and DNA Alkylation

This compound is a first-in-class small molecule that is selectively activated by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3).[1][2] This enzyme is overexpressed in a range of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), while having low expression in most normal tissues.[1] This differential expression profile forms the basis of this compound's tumor-selective cytotoxicity.

Upon entering a cancer cell with high AKR1C3 expression, this compound is reduced in the presence of the cofactor NADPH to a highly reactive intermediate. This intermediate then spontaneously hydrolyzes to form the active metabolite, OBI-2660.[1][3] OBI-2660 is a potent bis-alkylating agent containing an aziridine (B145994) moiety.[2][3] Due to its polar nature at physiological pH, OBI-2660 is retained within the cell where it was activated, minimizing systemic exposure and potential "bystander" toxicity to healthy cells.[1][4]

The cytotoxic effect of OBI-2660 is exerted through the alkylation of DNA. Specifically, it is believed to form covalent bonds with nucleophilic sites on DNA bases, primarily at the N7 position of guanine (B1146940) and potentially the N3 or N7 positions of adenosine.[1][5] As a bis-alkylating agent, OBI-2660 can react with two different nucleophilic sites, leading to the formation of DNA interstrand cross-links (ICLs).[1][2] These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (AKR1C3-high Cancer Cell) Odafosfamide_prodrug This compound (OBI-3424) Odafosfamide_intracellular This compound Odafosfamide_prodrug->Odafosfamide_intracellular Cellular Uptake Active_Metabolite Active Metabolite (OBI-2660) Odafosfamide_intracellular->Active_Metabolite Reduction AKR1C3 AKR1C3 (Aldo-Keto Reductase 1C3) AKR1C3->Odafosfamide_intracellular NADP NADP+ AKR1C3->NADP NADPH NADPH NADPH->AKR1C3 Cofactor DNA DNA Active_Metabolite->DNA Alkylation DNA_Adducts DNA Adducts (Interstrand Cross-links) DNA->DNA_Adducts Cell_Death Cell Cycle Arrest & Apoptosis DNA_Adducts->Cell_Death Blocks Replication & Transcription

Figure 1: Mechanism of this compound Activation and DNA Alkylation.

Quantitative Data on Cytotoxicity and DNA Damage

The selective activation of this compound in AKR1C3-expressing cells translates to potent and targeted cytotoxicity. This has been demonstrated in various preclinical models.

Cell Line/ModelCancer TypeIC50 (nM)Reference
H460Lung Cancer4.0[1][4]
T-ALL PDXs (median)T-cell Acute Lymphoblastic Leukemia9.7
B-ALL PDXs (median)B-cell Acute Lymphoblastic Leukemia60.3
ETP-ALL PDXs (median)Early T-cell Precursor ALL31.5
Table 1: In Vitro Cytotoxicity of this compound

The formation of DNA interstrand cross-links, the key cytotoxic lesion, has been quantified using the Comet assay.

Patient-Derived Xenograft (PDX)Cancer TypeTreatmentDNA Interstrand Cross-link (ICL) IndexReference
ALL-8 (AKR1C3-high)T-ALLOBI-3424Significant increase[2]
ETP-2 (AKR1C3-high)ETP-ALLOBI-3424Significant increase[2]
ALL-19 (AKR1C3-low)B-ALLOBI-3424No significant increase[2]
Table 2: Quantification of DNA Interstrand Cross-links by Comet Assay

DNA Damage Response Pathways

The induction of DNA interstrand cross-links by this compound's active metabolite is expected to trigger a robust DNA Damage Response (DDR). While direct studies on this compound are emerging, the response to similar DNA cross-linking agents involves the activation of key sensor kinases, primarily the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

ATR, in conjunction with its partner ATRIP, recognizes the stalled replication forks that result from ICLs. This activation initiates a signaling cascade through the phosphorylation of downstream targets, most notably the checkpoint kinase 1 (CHK1).[4][6][7] The ATR-CHK1 pathway is crucial for inducing cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[6][7]

In addition to the ATR-CHK1 pathway, the Ataxia Telangiectasia Mutated (ATM) kinase, which is primarily activated by DNA double-strand breaks (DSBs), may also play a role. DSBs can arise as a secondary lesion during the processing and repair of ICLs. Activated ATM phosphorylates a range of substrates, including the checkpoint kinase 2 (CHK2), which also contributes to cell cycle arrest and the DNA damage response.[8][9][10] A key downstream event in both pathways is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX, which serves as a marker for DNA damage and a scaffold for the recruitment of DNA repair proteins.[11][12]

DDR_Pathway cluster_damage DNA Damage Induction cluster_response DNA Damage Response (DDR) Odafosfamide This compound Active Metabolite DNA_ICL DNA Interstrand Cross-links (ICLs) Odafosfamide->DNA_ICL Replication_Stall Replication Fork Stalling DNA_ICL->Replication_Stall DSB DNA Double-Strand Breaks (DSBs) Replication_Stall->DSB Can lead to ATR ATR Replication_Stall->ATR Activation ATM ATM DSB->ATM Activation CHK1 CHK1 ATR->CHK1 Phosphorylation gH2AX γH2AX ATR->gH2AX Phosphorylation CHK2 CHK2 ATM->CHK2 Phosphorylation ATM->gH2AX Phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M) CHK1->CellCycleArrest CHK2->CellCycleArrest DNARepair DNA Repair CellCycleArrest->DNARepair Allows time for Apoptosis Apoptosis DNARepair->Apoptosis If repair fails

Figure 2: Postulated DNA Damage Response to this compound.

Experimental Protocols

A variety of established experimental protocols are utilized to characterize the activity of this compound.

Cytotoxicity Assays

These assays are fundamental for determining the concentration of this compound that inhibits cancer cell growth.

  • Principle: Colorimetric or fluorometric assays measure metabolic activity or total protein content, which correlates with the number of viable cells.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Add the assay reagent (e.g., MTT, SRB, or a resazurin-based reagent) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the drug concentration.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks and, with modifications, DNA cross-links.

  • Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet tail." The extent of DNA in the tail is proportional to the amount of DNA damage. For detecting ICLs, a DNA-damaging agent (e.g., ionizing radiation) is used to introduce a known number of strand breaks. ICLs will reduce the migration of this fragmented DNA.

  • Methodology for ICL Detection:

    • Treat cells with this compound for the desired time.

    • Harvest and resuspend the cells in low-melting-point agarose.

    • Pipette the cell-agarose suspension onto a CometSlide™ and allow it to solidify.

    • Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving the nucleoids.

    • Expose the slides to a fixed dose of ionizing radiation (e.g., X-rays) to induce a consistent level of DNA strand breaks.

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis under alkaline conditions.[13][14][15]

    • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Gold or DAPI).

    • Visualize the comets using a fluorescence microscope and quantify the tail moment or percentage of DNA in the tail using specialized software. A decrease in tail migration compared to the radiation-only control indicates the presence of ICLs.

γH2AX Immunofluorescence

This technique is used to visualize and quantify DNA double-strand breaks.

  • Principle: Cells are fixed, permeabilized, and incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX). A fluorescently labeled secondary antibody is then used for detection. The resulting fluorescent foci, which represent sites of DSBs, are visualized and counted using fluorescence microscopy.

  • Methodology:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Acquire images using a fluorescence or confocal microscope and quantify the number of γH2AX foci per nucleus.[12]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_pathway Mechanism of Action Studies Cell_Culture Cancer Cell Lines (AKR1C3-high vs. AKR1C3-low) Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Treatment->Cytotoxicity DNA_Damage_Assays DNA Damage Assessment Treatment->DNA_Damage_Assays DDR_Analysis DDR Pathway Analysis (Western Blot for p-ATM, p-CHK1, etc.) Treatment->DDR_Analysis IC50 IC50 Determination Cytotoxicity->IC50 Comet Comet Assay (ICL Quantification) DNA_Damage_Assays->Comet gH2AX γH2AX Staining (DSB Quantification) DNA_Damage_Assays->gH2AX DDR_Activation Confirmation of DDR Activation DDR_Analysis->DDR_Activation

Figure 3: Experimental Workflow for this compound Evaluation.

Mechanisms of Resistance

Resistance to this compound is an important area of ongoing research. Based on its mechanism of action, several potential resistance mechanisms can be postulated:

  • Decreased AKR1C3 Expression or Activity: Since AKR1C3 is essential for the activation of this compound, downregulation of its expression or mutations that impair its enzymatic activity would be a primary mechanism of resistance.[16][17]

  • Increased Drug Efflux: The active metabolite, OBI-2660, could potentially be a substrate for cellular efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family (e.g., MRP1).[18][19] Overexpression of these transporters could lead to the removal of the active drug from the cancer cell, thereby reducing its cytotoxic effect.

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently remove the DNA adducts formed by this compound.[20][21][22] Pathways involved in the repair of ICLs, such as the Fanconi anemia pathway and homologous recombination, could be key players in conferring resistance.

  • Alterations in DNA Damage Response Pathways: Defects in the DDR pathways that signal for apoptosis in the presence of extensive DNA damage could allow cancer cells to survive treatment with this compound.

Conclusion

This compound is a promising tumor-selective DNA alkylating agent with a clear mechanism of action that is dependent on the expression of the activating enzyme AKR1C3. Its ability to induce highly cytotoxic DNA interstrand cross-links makes it a potent anticancer agent in preclinical models of various malignancies. The detailed understanding of its molecular pharmacology, the cellular responses it elicits, and the experimental methods for its evaluation, as outlined in this guide, are crucial for its continued development and for the identification of patient populations most likely to benefit from this targeted therapy. Further research into the specifics of the DNA adducts formed, the intricacies of the induced DNA damage response, and the clinical mechanisms of resistance will be vital for optimizing its therapeutic application.

References

(R)-Odafosfamide AKR1C3-dependent activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the AKR1C3-Dependent Activation of (R)-Odafosfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as OBI-3424, AST-3424, or TH-3424, is a novel, first-in-class small-molecule prodrug designed for selective activation by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3).[1][2] It is a nitrogen mustard prodrug that is selectively converted to a potent DNA bis-alkylating agent, OBI-2660, within the tumor microenvironment.[3][4] This targeted activation is dependent on the overexpression of AKR1C3, an enzyme found in elevated levels in a variety of solid and hematological malignancies, including hepatocellular carcinoma, castration-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL), while having low to undetectable expression in most normal tissues.[1][5][6] This tumor-specific activation mechanism distinguishes this compound from traditional non-selective alkylating agents like cyclophosphamide (B585) and ifosfamide, offering the potential for a wider therapeutic window and an improved safety profile.[1]

This compound is the R-enantiomer of a racemic mixture. The S-enantiomer is denoted as 3424, the R-enantiomer as 3423, and the racemic mixture as 2870 in some literature.[1][4] Preclinical studies have demonstrated potent anti-tumor activity across a broad range of cancer models with high AKR1C3 expression.[1][2] Currently, OBI-3424 is undergoing Phase 1/2 clinical trials for patients with advanced or metastatic solid tumors and hematologic cancers.[1][3]

Core Mechanism: AKR1C3-Dependent Activation

The central mechanism of this compound's action is its enzymatic reduction by AKR1C3. This reaction is dependent on the presence of the cofactor NADPH.[2][4] AKR1C3 catalyzes the reduction of the nitro group on the this compound molecule, leading to an unstable intermediate.[2] This intermediate then undergoes spontaneous hydrolysis to release the active cytotoxic agent, OBI-2660.[2][5] OBI-2660 is a potent DNA bis-alkylating agent with a structure reminiscent of thiotepa.[2][4] The released OBI-2660 subsequently forms intra- and inter-strand DNA crosslinks, primarily at the N7 or O6 position of guanine, leading to the inhibition of DNA synthesis and repair, cell cycle arrest, and ultimately, tumor cell apoptosis.[1][3][7]

AKR1C3_Activation_Pathway cluster_extracellular Extracellular/Uptake cluster_intracellular Intracellular (AKR1C3+ Tumor Cell) This compound This compound Prodrug This compound This compound->Prodrug Cellular Uptake Intermediate Unstable Intermediate Prodrug->Intermediate Reduction AKR1C3 AKR1C3 AKR1C3->Intermediate NADPH NADPH NADPH->Intermediate NADP NADP+ Intermediate->NADP Active_Metabolite OBI-2660 (Active Alkylating Agent) Intermediate->Active_Metabolite Spontaneous Hydrolysis DNA Nuclear DNA Active_Metabolite->DNA DNA Cross-linking Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Induces

Figure 1: Activation pathway of this compound by AKR1C3.

Quantitative Data

Enzyme Kinetics

Kinetic analyses have been performed to determine the efficiency of AKR1C3 in activating both the (R)- and (S)-enantiomers of Odafosfamide. The results indicate that AKR1C3 has a higher catalytic efficiency for these prodrugs compared to its physiological substrates.[1]

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)
(S)-Odafosfamide (3424) 2.5 ± 0.110.3 ± 0.10.38 ± 0.0040.15
This compound (3423) 5.8 ± 0.511.2 ± 0.40.41 ± 0.0150.07
4-Androstenedione1.9 ± 0.23.5 ± 0.10.13 ± 0.0040.07
5-α Dihydrotestosterone1.8 ± 0.10.9 ± 0.00.03 ± 0.0000.02
Table 1: Michaelis-Menten kinetics of AKR1C3 with Odafosfamide enantiomers and physiological substrates.[1]
In Vitro Cytotoxicity

The cytotoxic potency of Odafosfamide is strongly correlated with the expression level of AKR1C3 in cancer cell lines.[1]

Cell Line (Cancer Type)AKR1C3 RNA Expression (Log2 FPKM)(S)-Odafosfamide IC₅₀ (nM)
Hepatocellular Carcinoma
HepG210.41.8 ± 0.05
Huh-79.32.4 ± 0.10
SK-HEP-17.910.0 ± 0.41
SNU-4494.815.3 ± 0.62
SNU-387-0.08>1000
Non-Small Cell Lung Cancer
NCI-H194411.062.3 ± 0.07
NCI-H22289.250.21 ± 0.01
NCI-H17559.08.2 ± 0.31
NCI-H15638.612.5 ± 0.19
NCI-H23-1.98>1000
NCI-H522-1.88>1000
Table 2: In vitro cytotoxicity of (S)-Odafosfamide in various human cancer cell lines after 72 hours of exposure.[1]

The cytotoxicity of both enantiomers is significantly reduced in the presence of an AKR1C3-specific inhibitor, confirming the on-target activity.[1]

CompoundH460 Cell Line IC₅₀ (nM)H460 Cell Line + AKR1C3 Inhibitor IC₅₀ (µM)
(S)-Odafosfamide (3424) 4.06.3
This compound (3423) 10.011.0
Table 3: Cytotoxicity of Odafosfamide enantiomers in the H460 lung cancer cell line with and without an AKR1C3 inhibitor.[1][2]

Experimental Protocols

AKR1C3 Enzymatic Activity Assay

This protocol details the in vitro assessment of Odafosfamide activation by recombinant human AKR1C3.

Materials:

Procedure:

  • Prepare the assay mixture in a total volume of 200 µL. The mixture should contain 10-50 µM of Odafosfamide, 100 mM phosphate buffer (pH 7.0), 300 µM NADPH, 4% ethanol, and 8 µM of recombinant AKR1C3 enzyme.[1]

  • Incubate the reaction mixture at 25°C.[1]

  • Terminate the reaction at various time points by adding a solution of acetonitrile and methanol (9:1 ratio).[1]

  • Analyze the samples using LC-MS/MS to monitor the reduction of the Odafosfamide prodrug and the generation of the active form, OBI-2660.[1]

  • For enzyme kinetic analysis, vary the substrate (Odafosfamide) concentration and measure the initial reaction velocities.[1]

  • Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).[1]

Enzyme_Assay_Workflow start Start prepare_mix Prepare Assay Mixture (Buffer, NADPH, Enzyme, Prodrug) start->prepare_mix incubate Incubate at 25°C prepare_mix->incubate kinetics Vary Substrate Concentration for Kinetic Analysis prepare_mix->kinetics For Kinetics time_points Collect Samples at Various Time Points incubate->time_points terminate Terminate Reaction (Acetonitrile/Methanol) time_points->terminate analyze LC-MS/MS Analysis (Measure Prodrug & Active Metabolite) terminate->analyze end End analyze->end kinetics->incubate calculate Calculate Km, Vmax, kcat Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Incubate Overnight (Allow Adherence) seed_cells->adhere treat Treat with Serial Dilutions of Odafosfamide adhere->treat incubate_drug Incubate for 72 hours treat->incubate_drug add_ctg Add CellTiter-Glo Reagent incubate_drug->add_ctg measure Measure Luminescence add_ctg->measure analyze Calculate % Viability & Determine IC₅₀ measure->analyze end End analyze->end

References

(R)-Odafosfamide: A Preclinical In-depth Analysis of a Novel AKR1C3-Activated Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide (OBI-3424) is a first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, leading to the formation of a potent DNA alkylating agent. This targeted activation mechanism offers a promising therapeutic window for treating cancers with high AKR1C3 expression. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, detailing its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. In cancer cells overexpressing AKR1C3, this compound is reduced in the presence of the cofactor NADPH. This reduction leads to an unstable intermediate that spontaneously undergoes hydrolysis to form the active DNA alkylating agent, OBI-2660. OBI-2660 is structurally reminiscent of the well-characterized alkylating agent thioTEPA. The active metabolite, OBI-2660, then forms covalent bonds with DNA, leading to cross-linking and other DNA adducts. This DNA damage triggers the DNA Damage Response (DDR) pathway, ultimately resulting in cell cycle arrest and apoptosis.

G cluster_activation Cellular Activation cluster_action Mechanism of Cytotoxicity R_Odafosfamide This compound (OBI-3424) Intermediate Unstable Intermediate R_Odafosfamide->Intermediate Reduction AKR1C3 AKR1C3 AKR1C3->Intermediate NADPH NADPH NADP NADP+ NADPH->NADP OBI_2660 OBI-2660 (Active Alkylating Agent) Intermediate->OBI_2660 Spontaneous Hydrolysis DNA_damage DNA Alkylation (Cross-links, Adducts) OBI_2660->DNA_damage DNA Nuclear DNA DNA->DNA_damage DDR DNA Damage Response (DDR) Activation DNA_damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of this compound activation and action.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a variety of cancer models. The following tables summarize the key quantitative findings from these studies.

In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxicity against cancer cell lines and patient-derived xenografts (PDXs) with high AKR1C3 expression.

Cell Line/PDX ModelCancer TypeIC50 (nM)Reference
H460Lung Cancer4.0[1]
B-ALL PDXs (median)B-cell Acute Lymphoblastic Leukemia60.3[1]
T-ALL PDXs (median)T-cell Acute Lymphoblastic Leukemia9.7[1]
ETP-ALL PDXs (median)Early T-cell Precursor Acute Lymphoblastic Leukemia31.5[1]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

In vivo studies using immunodeficient mice engrafted with human ALL PDXs have shown significant anti-tumor activity of this compound.

PDX ModelCancer TypeTreatment ScheduleChange in Median Event-Free Survival (EFS)T/C Value*Reference
Various ALL PDXs (n=9)Acute Lymphoblastic Leukemia0.5-2.5 mg/kg, i.p., once weekly for 3 weeks+17.1 to +77.8 days2.5 - 14.0[1]

*T/C value represents the ratio of the median event-free survival of the treated group to the control group.

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound have been characterized in mice and non-human primates.

SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Mouse5 mg/kgi.p.2,3000.252,8101.1
Non-human primate2 mg/kgi.v.1,8400.581,4100.8

Experimental Protocols

In Vitro Cytotoxicity Assay

The anti-proliferative activity of this compound was determined using a standard cell viability assay.

Cell Culture:

  • Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Assay Protocol:

  • Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • This compound was serially diluted in culture medium to achieve a range of final concentrations.

  • The culture medium was removed from the wells and replaced with medium containing the various concentrations of this compound.

  • Cells were incubated with the compound for 72 hours.

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Luminescence was measured using a microplate reader.

  • IC50 values were calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve using GraphPad Prism software.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat_cells Treat cells with This compound prepare_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro cytotoxicity assay.
In Vivo Patient-Derived Xenograft (PDX) Model Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing patient-derived acute lymphoblastic leukemia xenografts.

Animal Model:

  • Female NOD/SCID gamma (NSG) mice, 6-8 weeks old, were used for the studies.

  • Animals were housed in a specific-pathogen-free facility with ad libitum access to food and water.

Experimental Protocol:

  • Human ALL PDX cells were injected intravenously into the tail vein of NSG mice.

  • Engraftment was monitored by weekly peripheral blood sampling and flow cytometry for the presence of human CD45+ cells.

  • Once engraftment was confirmed (typically 1-5% human CD45+ cells in peripheral blood), mice were randomized into treatment and control groups.

  • This compound was formulated in a vehicle of 5% DMSO, 5% Solutol HS 15, and 90% saline.

  • The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 0.5-2.5 mg/kg, once weekly for three weeks.

  • The control group received i.p. injections of the vehicle on the same schedule.

  • Disease progression was monitored by weekly flow cytometry of peripheral blood.

  • Event-free survival (EFS) was defined as the time from the start of treatment until the percentage of human CD45+ cells in the peripheral blood reached a predetermined endpoint (e.g., 25%).

  • At the end of the study, or when mice showed signs of morbidity, they were euthanized, and tissues (bone marrow, spleen) were collected for analysis of leukemic infiltration.

Signaling Pathway Visualization

The cytotoxic activity of this compound is initiated by DNA damage, which in turn activates the complex DNA Damage Response (DDR) network. The following diagram illustrates a generalized view of the key signaling pathways involved in the cellular response to DNA alkylation.

G cluster_DDR DNA Damage Response Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Proteins cluster_outcomes Cellular Outcomes DNA_Alkylation DNA Alkylation (by OBI-2660) MRN_Complex MRN Complex DNA_Alkylation->MRN_Complex RPA RPA DNA_Alkylation->RPA ATM ATM MRN_Complex->ATM ATR ATR RPA->ATR p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 ATR->p53 CHK1 CHK1 ATR->CHK1 DNA_Repair DNA Repair p53->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK1->Cell_Cycle_Arrest CHK2->Cell_Cycle_Arrest

References

(R)-Odafosfamide (OBI-3424): A Targeted Prodrug for AKR1C3-Expressing Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide , also known as OBI-3424, is a first-in-class small molecule prodrug that is selectively activated by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This targeted activation mechanism allows for the specific delivery of a potent DNA alkylating agent to cancer cells overexpressing AKR1C3, potentially minimizing off-target toxicity. This technical guide provides a comprehensive overview of this compound, its mechanism of action, target patient populations, preclinical and clinical data, and relevant experimental protocols.

Core Concepts

This compound is a nitrogen mustard prodrug designed for precision oncology. Its activation is dependent on the presence of AKR1C3, an enzyme that is overexpressed in a variety of solid and hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC).[1][2] This enzyme-specific activation distinguishes this compound from traditional alkylating agents that are non-selective.[3]

Upon entering a cancer cell with high AKR1C3 expression, this compound is reduced by AKR1C3 in the presence of the cofactor NADPH. This enzymatic reaction releases the active cytotoxic metabolite, OBI-2660, a potent bis-alkylating agent.[4][5] OBI-2660 then forms intra- and inter-strand DNA crosslinks, leading to irreparable DNA damage and subsequent cancer cell death.[3][4]

Target Patient Populations

The primary target patient populations for this compound are those with tumors characterized by high levels of AKR1C3 expression. Preclinical and clinical studies have focused on the following malignancies:

  • T-cell Acute Lymphoblastic Leukemia (T-ALL) and T-cell Lymphoblastic Lymphoma (T-LBL): T-ALL has been identified as a tumor type with significantly high AKR1C3 expression.[6][7] Preclinical studies using patient-derived xenografts (PDXs) have demonstrated profound in vivo efficacy of this compound against T-ALL.[7] A Phase I/II clinical trial (NCT04315324) is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory T-ALL/T-LBL.[8][9][10]

  • Hepatocellular Carcinoma (HCC): HCC is another malignancy known to have a high prevalence of AKR1C3 overexpression.[3][11] this compound has been investigated in a Phase 1/2 clinical trial (NCT03592264) for patients with advanced solid tumors, including HCC.[3][12]

  • Castrate-Resistant Prostate Cancer (CRPC): AKR1C3 is known to be adaptively upregulated in prostate cancer cells following anti-androgen therapies, making CRPC a rational target for this compound.[3] This indication was also included in the Phase 1/2 solid tumor trial (NCT03592264).[3][12]

  • Other Solid Tumors: The clinical development of this compound has also included a "basket" cohort for other solid tumors exhibiting high AKR1C3 expression, as determined by immunohistochemistry.[12] Analysis of The Cancer Genome Atlas (TCGA) database indicates that AKR1C3 expression is also significantly elevated in various other tumors, such as lung squamous cell carcinoma and kidney renal clear cell carcinoma.[13]

Data Presentation

Preclinical Efficacy of this compound
Cancer TypeModelKey FindingsReference
T-cell Acute Lymphoblastic Leukemia (T-ALL) T-ALL Cell LinesPotent cytotoxicity with IC50 values in the low nM range.[7]
T-ALL Patient-Derived Xenografts (PDXs)Median IC50 of 9.7 nM.[7]
In vivo T-ALL PDX modelsSignificant prolongation of event-free survival and disease regression observed.[7]
B-cell Acute Lymphoblastic Leukemia (B-ALL) B-ALL Patient-Derived Xenografts (PDXs)Median IC50 of 60.3 nM.[7]
Lung Cancer H460 cell linePotent cytotoxicity with an IC50 of 4.0 nM.[2]
Hepatoblastoma Patient-Derived Xenograft (PDX) modelsShowed promising preclinical activity, inducing objective responses.[11]
Clinical Trial Data for this compound (NCT03592264 - Phase 1 Solid Tumor)
ParameterDetailsReference
Study Design Phase 1, open-label, dose-escalation study in patients with advanced solid tumors.[1][6]
Patient Population 39 adult patients with advanced or metastatic solid tumors.[6]
Dosing Schedule A (Days 1 & 8 of a 21-day cycle) Doses: 1, 2, 4, 6, 8, or 12 mg/m²[1][6]
Maximum Tolerated Dose (MTD): 8 mg/m²[6]
Dose-Limiting Toxicities (DLTs) at 12 mg/m²: Grade 3-4 thrombocytopenia and anemia.[1][6]
Dosing Schedule B (Day 1 of a 21-day cycle) Doses: 8, 10, 12, or 14 mg/m²[1][6]
MTD: Not reached at the maximum tested dose of 14 mg/m².[1][6]
Recommended Phase 2 Dose (RP2D): 12 mg/m²[1][6]
Most Common Treatment-Related Adverse Events (TRAEs) Anemia (64%), thrombocytopenia (51%), nausea (26%), and fatigue (21%).[6]
Efficacy Best confirmed response: Stable disease in 21 of 33 evaluable patients (64%). One patient had a partial response.[1]
Trial Status The Phase 2 portion of this trial was terminated in March 2024.[14]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

G cluster_cell AKR1C3-Expressing Cancer Cell R_Odafosfamide This compound (OBI-3424) OBI_2660 OBI-2660 (Active Metabolite) R_Odafosfamide->OBI_2660 AKR1C3 NADPH DNA_Crosslinking DNA Cross-linking OBI_2660->DNA_Crosslinking Cell_Death Cell Death DNA_Crosslinking->Cell_Death R_Odafosfamide_ext This compound (Systemic Circulation) R_Odafosfamide_ext->R_Odafosfamide Cellular Uptake

Caption: Activation cascade of this compound in an AKR1C3-positive cancer cell.

Patient-Derived Xenograft (PDX) Experimental Workflow

G start Patient Tumor Sample Collection engraft Engraftment into Immunodeficient Mice start->engraft establish PDX Model Establishment engraft->establish expand Tumor Expansion and Passaging establish->expand treatment Treatment with This compound or Vehicle expand->treatment monitoring Tumor Volume and Survival Monitoring treatment->monitoring analysis Endpoint Analysis (e.g., IHC for AKR1C3) monitoring->analysis end Efficacy Determination analysis->end

References

(R)-Odafosfamide in Castrate-Resistant Prostate Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Odafosfamide, also known as OBI-3424, is a novel prodrug that demonstrates significant potential in the treatment of castrate-resistant prostate cancer (CRPC). Its mechanism of action relies on the enzymatic activity of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme often overexpressed in CRPC. This targeted activation allows for the selective release of a potent DNA-alkylating agent within tumor cells, minimizing systemic toxicity. Preclinical studies have shown the anti-tumor activity of this compound in a CRPC xenograft model. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying signaling pathways relevant to the action of this compound in the context of CRPC.

Introduction to this compound (OBI-3424)

This compound is a first-in-class small molecule prodrug designed for selective activation by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2] It is the (S)-enantiomer of a racemic mixture, with the (R)-enantiomer being designated as 3423.[3] Upon activation by AKR1C3, this compound releases a potent DNA-alkylating agent, OBI-2660, which forms covalent bonds with DNA, leading to interstrand cross-links and subsequent cancer cell death.[3][4] Given that AKR1C3 is overexpressed in various cancers, including castrate-resistant prostate cancer, this compound represents a targeted therapeutic strategy.[3][5]

The Role of AKR1C3 in Castrate-Resistant Prostate Cancer

AKR1C3 plays a pivotal role in the progression of CRPC through multiple mechanisms. It is a key enzyme in the intracrine biosynthesis of androgens, converting weaker androgens to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[6][7] This local androgen production can reactivate the androgen receptor (AR) signaling pathway even in a castrate environment, driving tumor growth.[6][7]

Furthermore, AKR1C3 is implicated in signaling pathways that promote cell proliferation, survival, and angiogenesis, including the PI3K/Akt and ERK signaling pathways.[7][8] Its overexpression has been linked to resistance to conventional cancer therapies.[9] The elevated expression of AKR1C3 in CRPC makes it an attractive therapeutic target for prodrugs like this compound.[3]

Preclinical Efficacy of this compound in CRPC Models

Preclinical studies have evaluated the anti-tumor activity of this compound in a castrate-resistant prostate cancer xenograft model using VCaP cells.[3]

In Vitro Cytotoxicity

While specific IC50 values for this compound in the VCaP cell line are not detailed in the reviewed literature, a strong correlation between its cytotoxic potency and AKR1C3 expression has been established across a range of human cancer cell lines.[3][5] For instance, in the H460 lung cancer cell line, which has high AKR1C3 expression, the IC50 of this compound is 4.0 nM.[1][2]

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAKR1C3 ExpressionIC50 (nM)
H460Lung CancerHigh4.0[1][2]
T-ALL PDXsT-cell Acute Lymphoblastic LeukemiaHighMedian: 9.7[1]
B-ALL PDXsB-cell Acute Lymphoblastic LeukemiaVariableMedian: 60.3[1]
ETP-ALL PDXsEarly T-cell Precursor Acute Lymphoblastic LeukemiaVariableMedian: 31.5[1]

Note: Data for VCaP cell line is not available in the provided search results.

In Vivo Anti-Tumor Activity in a VCaP Xenograft Model

In a study utilizing a castration-resistant prostate cancer VCaP xenograft model in male BALB/c nude mice, this compound demonstrated significant tumor growth inhibition.[3] The study reported that the anti-tumor activity of this compound was comparable or superior to standard-of-care chemotherapy at clinically achievable doses.[3] While specific tumor growth inhibition percentages are not provided in a tabular format in the source material, the graphical representation of the data indicates a substantial reduction in tumor volume in the this compound treatment group compared to the vehicle control.

Experimental Protocols

VCaP Xenograft Model Establishment and Drug Treatment

The following is a representative protocol for establishing a VCaP xenograft model and assessing the in vivo efficacy of an investigational drug like this compound, based on general methodologies.[3][10]

  • Cell Culture: VCaP cells are cultured in appropriate media, typically RPMI-1640 supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

  • Animal Model: Male severe combined immunodeficiency (SCID) or BALB/c nude mice, 4-6 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 VCaP cells in 200 µL of Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = 0.56 x Length x Width^2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered intravenously (IV) at specified doses and schedules (e.g., once weekly). The vehicle control group receives the vehicle solution following the same schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. Serum prostate-specific antigen (PSA) levels can also be measured as a biomarker of tumor response.[3]

Signaling Pathways and Mechanism of Action

Activation of this compound

The primary mechanism of action of this compound is its selective activation by AKR1C3.

G Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 (Enzyme) Odafosfamide->AKR1C3 Reduction (NADPH-dependent) ActiveMetabolite OBI-2660 (Active DNA Alkylating Agent) AKR1C3->ActiveMetabolite DNA DNA ActiveMetabolite->DNA Crosslinking DNA Interstrand Cross-linking DNA->Crosslinking Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis

Caption: Activation of this compound by AKR1C3.

Role of AKR1C3 in CRPC Signaling

AKR1C3 influences multiple signaling pathways that contribute to the progression of CRPC.

G cluster_0 Androgen Synthesis cluster_1 Prostaglandin Metabolism AndrogenPrecursors Androgen Precursors (e.g., Androstenedione) AKR1C3 AKR1C3 AndrogenPrecursors->AKR1C3 Testosterone Testosterone / DHT AR_Signaling Androgen Receptor Signaling Testosterone->AR_Signaling PGD2 Prostaglandin D2 PGD2->AKR1C3 PGF2a Prostaglandin F2α PI3K_Akt PI3K/Akt Pathway PGF2a->PI3K_Akt AKR1C3->Testosterone AKR1C3->PGF2a ERK_Signaling ERK Signaling AKR1C3->ERK_Signaling Proliferation Cell Proliferation & Survival AR_Signaling->Proliferation PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis ERK_Signaling->Proliferation

Caption: AKR1C3-mediated signaling in prostate cancer.

Experimental Workflow

The preclinical evaluation of this compound in CRPC models typically follows a structured workflow.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellLine VCaP Cell Line Culture AKR1C3_Expression Confirm AKR1C3 Expression CellLine->AKR1C3_Expression Cytotoxicity Cytotoxicity Assays (IC50) AKR1C3_Expression->Cytotoxicity Xenograft VCaP Xenograft Model Establishment Cytotoxicity->Xenograft Treatment Drug Administration (this compound) Xenograft->Treatment Monitoring Tumor Growth & PSA Monitoring Treatment->Monitoring Analysis Efficacy & Toxicity Analysis Monitoring->Analysis

Caption: Preclinical workflow for this compound.

Conclusion and Future Directions

This compound is a promising therapeutic agent for castrate-resistant prostate cancer, leveraging the overexpression of AKR1C3 for targeted drug delivery. Preclinical data in the VCaP xenograft model supports its anti-tumor efficacy. Future research should focus on obtaining more detailed quantitative data on its efficacy in various CRPC models, including those resistant to current standard-of-care therapies. Further elucidation of the downstream signaling effects of this compound-induced DNA damage in CRPC cells will also be crucial for understanding its complete mechanism of action and identifying potential combination therapies. Clinical trials are currently underway to evaluate the safety and efficacy of OBI-3424 in patients with advanced solid tumors, including CRPC.[11]

References

(R)-Odafosfamide (OBI-3424): A Targeted Prodrug for T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with a significant portion of patients experiencing relapse or refractory disease, underscoring the urgent need for novel therapeutic strategies. (R)-Odafosfamide (also known as OBI-3424) is an investigational prodrug that leverages a unique tumor-specific enzyme activity for its targeted cytotoxic effect, showing particular promise in preclinical models of T-ALL. This document provides a comprehensive overview of the core preclinical data and methodologies related to the study of this compound in T-ALL.

This compound is a prodrug that is selectively converted by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent .[1] This targeted activation is particularly relevant for T-ALL, as studies have shown that AKR1C3 is significantly overexpressed in T-ALL compared to B-cell ALL (B-ALL) and most normal tissues.[1][2] This differential expression provides a therapeutic window, allowing for selective targeting of T-ALL cells.

Mechanism of Action and Biomarker Strategy

This compound's mechanism relies on its enzymatic activation by AKR1C3. In the presence of NADPH, AKR1C3 reduces this compound to an intermediate that spontaneously transforms into a potent DNA alkylating agent with a structure similar to thioTEPA.[1][3] This active metabolite then forms covalent bonds with DNA, leading to cross-linking, inhibition of DNA replication, and ultimately, cancer cell death.[3]

The expression of AKR1C3 is therefore a critical biomarker for predicting sensitivity to this compound.[4] Preclinical studies have demonstrated a strong correlation between high AKR1C3 expression and the cytotoxic efficacy of the drug in T-ALL models.[1][4]

Mechanism of this compound Activation and Action cluster_extracellular Extracellular Space cluster_intracellular T-ALL Cell Interior R_Odafosfamide This compound (OBI-3424) (Prodrug) AKR1C3 AKR1C3 Enzyme (High Expression in T-ALL) R_Odafosfamide->AKR1C3 Cellular Uptake Activated_Drug Active DNA Alkylating Agent AKR1C3->Activated_Drug Enzymatic Activation (NADPH-dependent) DNA DNA Activated_Drug->DNA Alkylation DNA_Damage DNA Cross-linking & Damage DNA->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Figure 1: Mechanism of this compound (OBI-3424) activation in T-ALL cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in T-ALL models.

In Vitro Cytotoxicity
Cell Line/ModelIC50 (nM)Notes
H460 (Lung Cancer, AKR1C3+)4.0Demonstrates potent baseline cytotoxicity in an AKR1C3-positive line.[1]
T-ALL Cell Lines (AKR1C3 high)low nMExhibits high potency in T-ALL cell lines with high AKR1C3 expression.
B-ALL Patient-Derived Xenografts (PDXs)60.3 (median)Lower sensitivity in B-ALL, which generally has lower AKR1C3 expression.
T-ALL PDXs9.7 (median)High sensitivity in T-ALL primary samples.
ETP-ALL PDXs31.5 (median)Demonstrates activity against the high-risk Early T-cell Precursor ALL subtype.
In Vivo Efficacy in T-ALL Patient-Derived Xenografts (PDXs)
PDX ModelTreatment ScheduleOutcome
T-ALL PDXs (n=9)0.5-2.5 mg/kg, intraperitoneally, once weekly for 3 weeksSignificant prolongation of event-free survival (EFS) by 17.1 to 77.8 days.[2]
T-ALL PDXs (n=8 of 9)As aboveDisease regression observed.[2]
T-ALL PDXs (n=4 of 6 evaluable)As aboveSignificant reduction in bone marrow infiltration at day 28.[2]
T-ALL PDXs (2 models)Combination with NelarabineGreater prolongation of EFS compared to either single agent alone.[2][5]

Signaling Pathways

As a DNA alkylating agent, this compound's active metabolite induces DNA lesions, primarily interstrand cross-links. This triggers the DNA Damage Response (DDR) pathway, which, if the damage is irreparable, leads to apoptosis. Key proteins in this pathway include p53, which acts as a crucial cell cycle checkpoint and inducer of apoptosis in response to DNA damage.[6] The efficacy of alkylating agents can be attenuated by cellular DNA repair mechanisms, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[7]

DNA Damage Response to Alkylating Agents cluster_DDR DNA Damage Response (DDR) Alkylating_Agent Activated this compound DNA Cellular DNA Alkylating_Agent->DNA Alkylation DNA_Damage DNA Interstrand Cross-links DNA->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., FANCM, RPA) DNA_Damage->Sensor_Proteins p53 p53 Activation Sensor_Proteins->p53 DNA_Repair DNA Repair Pathways (NER, FA, HR) Sensor_Proteins->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis If damage is severe DNA_Repair->DNA Successful Repair DNA_Repair->Apoptosis Failed Repair

Figure 2: Key signaling pathways involved in the cellular response to DNA alkylating agents.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound in T-ALL are outlined below. These are based on standard methodologies reported in the cited literature.

AKR1C3 Expression Analysis

Objective: To quantify the expression of AKR1C3 in T-ALL cells at the mRNA and protein levels.

1. Quantitative Real-Time PCR (RT-qPCR):

  • RNA Extraction: Isolate total RNA from T-ALL cell lines or patient samples using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a validated primer-probe set for AKR1C3 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate relative AKR1C3 expression using the ΔΔCt method.

2. Immunoblotting (Western Blot):

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against AKR1C3, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

In Vitro Cytotoxicity Assay Workflow Cell_Seeding Seed T-ALL cells in 96-well plates Drug_Treatment Add serial dilutions of This compound Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Add viability reagent (e.g., CellTiter-Glo) Incubation->Viability_Assay Measurement Measure luminescence/ absorbance Viability_Assay->Measurement IC50_Calculation Calculate IC50 values using non-linear regression Measurement->IC50_Calculation

Figure 3: Workflow for determining the in vitro cytotoxicity of this compound.
Patient-Derived Xenograft (PDX) In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a relevant in vivo model of T-ALL.

1. PDX Model Establishment:

  • Implant primary T-ALL patient samples into immunodeficient mice (e.g., NOD/SCID or NSG mice).[8]

  • Monitor for engraftment and expand the xenograft in subsequent passages.

2. Treatment Study:

  • Once tumors are established, randomize mice into treatment and control groups.

  • Administer this compound (e.g., 0.5-2.5 mg/kg) and vehicle control via intraperitoneal injection on a specified schedule (e.g., weekly for 3 weeks).

  • Monitor tumor growth and animal health regularly.

3. Efficacy Endpoints:

  • Event-Free Survival (EFS): Defined as the time from the start of treatment to an event (e.g., tumor volume reaching a predetermined size or signs of morbidity).

  • Tumor Growth Inhibition: Measure tumor volume over time.

  • Bone Marrow Infiltration: Assess the percentage of human CD45+ leukemic cells in the bone marrow at the end of the study using flow cytometry.

Conclusion

Preclinical data strongly support the investigation of this compound as a novel therapeutic agent for T-ALL, particularly in patients with high AKR1C3 expression. Its targeted mechanism of action offers the potential for improved efficacy and a favorable safety profile. The methodologies described herein provide a framework for the continued evaluation of this promising compound in T-ALL research and clinical development. A phase I/II clinical trial (NCT04315324) is currently underway to evaluate the safety and efficacy of OBI-3424 in patients with relapsed/refractory T-ALL or T-cell lymphoblastic lymphoma.[9][10]

References

An In-depth Technical Guide to (R)-Odafosfamide and its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Odafosfamide (also known as OBI-3424) is a first-in-class small molecule prodrug designed for targeted cancer therapy. Its innovative mechanism of action relies on selective activation by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in a variety of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), while having limited expression in most normal tissues.[1][2][3] This targeted activation leads to the release of a potent DNA alkylating agent, OBI-2660, within the tumor microenvironment, resulting in cancer cell death with a potentially wider therapeutic window compared to traditional non-selective alkylating agents like cyclophosphamide (B585) and ifosfamide.[2][4] This guide provides a comprehensive overview of the core scientific and clinical aspects of this compound, including its mechanism of action, metabolic activation, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action and Metabolic Activation

This compound's therapeutic strategy is centered on its selective bioactivation. The prodrug itself is largely inert until it encounters the AKR1C3 enzyme. In the presence of the cofactor NADPH, AKR1C3 catalyzes the reduction of this compound.[5][6] This enzymatic reaction generates an unstable intermediate that spontaneously undergoes hydrolysis to release the active metabolite, OBI-2660.[1] OBI-2660 is a potent DNA alkylating agent that forms both intra- and inter-strand DNA crosslinks, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.[4][7] This targeted release of the cytotoxic payload within AKR1C3-expressing cancer cells is designed to minimize systemic toxicity.[2]

Metabolic_Activation_of_R_Odafosfamide Odafosfamide This compound (OBI-3424, Prodrug) Intermediate Unstable Intermediate Odafosfamide->Intermediate Reduction Active_Metabolite OBI-2660 (Active Metabolite) Intermediate->Active_Metabolite Spontaneous hydrolysis Crosslinked_DNA Cross-linked DNA Active_Metabolite->Crosslinked_DNA Alkylation AKR1C3 AKR1C3 AKR1C3->Intermediate NADPH NADPH NADP NADP+ NADPH->NADP DNA DNA DNA->Crosslinked_DNA Cell_Death Cell Death Crosslinked_DNA->Cell_Death Inhibition of DNA Replication & Transcription

Figure 1: Metabolic Activation and Mechanism of Action of this compound.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range for AKR1C3-positive cells.

Cell LineCancer TypeAKR1C3 ExpressionIC50 (nM)Reference
H460Non-Small Cell Lung CancerHigh4.0[4]
T-ALL PDXs (median)T-cell Acute Lymphoblastic LeukemiaHigh9.7[8]
B-ALL PDXs (median)B-cell Acute Lymphoblastic LeukemiaLow/Variable60.3[8]
ETP-ALL PDXs (median)Early T-cell Precursor Acute Lymphoblastic LeukemiaHigh31.5[8]

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines and Patient-Derived Xenografts (PDXs).

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

In vivo studies using PDX models have corroborated the promising in vitro findings. Treatment with this compound has been shown to induce tumor regression and significantly prolong the event-free survival (EFS) of mice engrafted with AKR1C3-expressing tumors.[3][9]

PDX ModelCancer TypeThis compound Dose and ScheduleEFS Prolongation (days)T/C Value*Reference
T-ALLT-cell Acute Lymphoblastic Leukemia2.5 mg/kg, i.p., once weekly for 3 weeks17.1 - 77.83.9 - 14.0[9]
B-ALLB-cell Acute Lymphoblastic Leukemia2.5 mg/kg, i.p., once weekly for 3 weeks-2.5[9]

*T/C Value: Median EFS of treated group / Median EFS of control group.

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models.

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and non-human primates. While detailed tabular data for parameters like Cmax, Tmax, and half-life are not publicly available, studies indicate that a dose of 2.5 mg/kg administered intraperitoneally in mice achieves plasma drug exposure levels comparable to a well-tolerated intravenous dose of 0.32 mg/kg in cynomolgus monkeys.[3][9] This cross-species comparison suggests a potential therapeutic window in humans.[3]

Clinical Data

A Phase 1 dose-escalation study (NCT03592264) of this compound monotherapy was conducted in patients with advanced solid tumors.[4] The study evaluated two dosing schedules and determined the recommended Phase 2 dose (RP2D) to be 12 mg/m² administered intravenously once every 21 days.[4]

ParameterFindingReference
Recommended Phase 2 Dose (RP2D) 12 mg/m², IV, once every 21 days[4]
Maximum Tolerated Dose (MTD) Not reached at the maximum tested dose of 14 mg/m² (on the 21-day cycle)[4]
Dose-Limiting Toxicities (DLTs) Grade 3-4 thrombocytopenia and anemia (observed at higher doses on a more frequent schedule)[4]
Most Common Treatment-Related Adverse Events (TRAEs) Anemia (64%), thrombocytopenia (51%), nausea (26%), and fatigue (21%)[4]
Pharmacokinetics Linear pharmacokinetics observed from 1 to 14 mg/m² with minimal accumulation[4]
Clinical Activity Best confirmed response was stable disease in 54% of patients[4]

Table 3: Summary of Phase 1 Clinical Trial Results for this compound (NCT03592264).

A Phase 2 trial in patients with advanced solid tumors was subsequently terminated as the drug did not demonstrate sufficient therapeutic potential in the enrolled population, which included colorectal and pancreatic cancer patients.[10] However, clinical trials in other indications with high AKR1C3 expression, such as relapsed/refractory T-ALL, are ongoing.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Seeding 1. Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) Incubation_24h 2. Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation_24h Add_Drug 3. Add serial dilutions of This compound Incubation_24h->Add_Drug Incubation_72h 4. Incubate for 72 hours (37°C, 5% CO2) Add_Drug->Incubation_72h Add_MTT 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubation_72h->Add_MTT Incubation_4h 6. Incubate for 4 hours (37°C, 5% CO2) Add_MTT->Incubation_4h Add_Solvent 7. Add solubilizing agent (e.g., 150 µL DMSO) Incubation_4h->Add_Solvent Read_Absorbance 8. Read absorbance (e.g., at 570 nm) Add_Solvent->Read_Absorbance DNA_Damage_Response_Pathway cluster_activation Activation cluster_damage DNA Damage cluster_response Cellular Response Odafosfamide This compound Active_Metabolite OBI-2660 Odafosfamide->Active_Metabolite AKR1C3 AKR1C3 AKR1C3 DNA_Crosslinking DNA Inter- and Intra-strand Cross-linking Active_Metabolite->DNA_Crosslinking Replication_Block Replication Fork Stall DNA_Crosslinking->Replication_Block DDR_Activation DNA Damage Response (DDR) Activation (e.g., ATM, BRCA1) Replication_Block->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) DDR_Activation->Apoptosis If damage is irreparable

References

(R)-Odafosfamide: A Deep Dive into its Selective Activation by AKR1C3

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide (also known as OBI-3424 or AST-3424) is a novel, first-in-class small-molecule prodrug that exhibits potent anti-cancer activity through its selective activation by the enzyme aldo-keto reductase 1C3 (AKR1C3). This technical guide provides an in-depth analysis of the selectivity of this compound for AKR1C3, detailing the underlying mechanisms, experimental validation, and implications for targeted cancer therapy.

The Critical Role of AKR1C3 in Cancer

Aldo-keto reductase 1C3 (AKR1C3) is a member of the aldo-keto reductase superfamily of NAD(P)H-dependent oxidoreductases.[1] It plays a crucial role in the metabolism of steroids and prostaglandins, contributing to the production of potent androgens and estrogens.[1][2] Elevated expression of AKR1C3 has been observed in a variety of solid and hematologic malignancies, including castration-resistant prostate cancer (CRPC), hepatocellular carcinoma, non-small cell lung cancer, and T-cell acute lymphoblastic leukemia (T-ALL).[3][4] In these cancers, AKR1C3 activity can promote cell proliferation, survival, and resistance to therapy, making it an attractive target for cancer treatment.[5][6][7]

Mechanism of Action and Selective Activation

This compound is designed as a prodrug that is selectively converted into a potent DNA alkylating agent by AKR1C3.[8] The activation process involves the reduction of a specific chemical moiety on the this compound molecule by AKR1C3 in the presence of the cofactor NADPH. This enzymatic conversion releases a highly reactive bis-alkylating agent that cross-links DNA, leading to cancer cell death.[3] This targeted activation within cancer cells overexpressing AKR1C3 minimizes off-target toxicity to normal tissues with low or no AKR1C3 expression.[4]

Quantitative Analysis of AKR1C3-Mediated Activation and Selectivity

The selectivity of this compound for AKR1C3 has been demonstrated through rigorous in vitro enzymatic assays. The following tables summarize the key quantitative data regarding the activation kinetics and isoform selectivity.

Table 1: Kinetic Parameters of AKR1C3 with this compound and Physiological Substrates [1]

SubstrateVmax (µM/min)Km (µM)kcat (min⁻¹)kcat/Km (min⁻¹mM⁻¹)
This compound (3423) 5.03 ± 0.2912.88 ± 1.710.72 ± 0.0459.90
(S)-Odafosfamide (3424)4.45 ± 0.0712.55 ± 0.280.64 ± 0.0150.99
4-Androstenedione0.49 ± 0.041.98 ± 0.430.07 ± 0.0135.35
5α-Dihydrotestosterone (5α-DHT)0.85 ± 0.0110.18 ± 0.620.12 ± 0.0011.79

Table 2: Isoform Selectivity of Odafosfamide Activation [1]

EnzymeSubstrateMetabolism
AKR1C3 (S)-Odafosfamide (3424)Metabolized
AKR1C1(S)-Odafosfamide (3424)Not Metabolized
AKR1C4(S)-Odafosfamide (3424)Not Metabolized

Note: While the data in Table 2 is for the (S)-enantiomer, the similar kinetic efficiency of both enantiomers by AKR1C3 (Table 1) strongly suggests that the (R)-enantiomer also exhibits high selectivity.

Experimental Protocols

Recombinant AKR1C Isoform Activation Assay

This assay evaluates the ability of different AKR1C isoforms to metabolize this compound.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human AKR1C1, AKR1C2, AKR1C3, or AKR1C4 enzyme, NADPH as a cofactor, and the this compound substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., acetonitrile).

  • Analysis: The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS-MS) to monitor the reduction of the parent compound, this compound, and the formation of its active metabolite.[1]

Cell-Based Cytotoxicity Assay

This assay assesses the cytotoxic effects of this compound on cancer cell lines with varying levels of AKR1C3 expression.

Methodology:

  • Cell Seeding: Cancer cell lines with high and low AKR1C3 expression are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specific duration (e.g., 72 or 96 hours).[1]

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated to determine the potency of this compound in each cell line. A strong correlation between high AKR1C3 expression and low IC50 values indicates selective cytotoxicity.[1]

Visualizing the Core Concepts

Signaling Pathway of AKR1C3 in Cancer

AKR1C3_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Estrone Estrone Estrone->AKR1C3 Prostaglandin D2 Prostaglandin D2 Prostaglandin D2->AKR1C3 Testosterone Testosterone AKR1C3->Testosterone Estradiol Estradiol AKR1C3->Estradiol Prostaglandin F2α Prostaglandin F2α AKR1C3->Prostaglandin F2α Androgen_Receptor Androgen Receptor Signaling Testosterone->Androgen_Receptor Estrogen_Receptor Estrogen Receptor Signaling Estradiol->Estrogen_Receptor Cell_Proliferation Cell Proliferation & Survival Prostaglandin F2α->Cell_Proliferation Androgen_Receptor->Cell_Proliferation Estrogen_Receptor->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Enzyme Assays cluster_cellbased Cell-Based Assays Recombinant_Enzymes Recombinant AKR1C1, C2, C3, C4 Incubation Incubate with this compound + NADPH Recombinant_Enzymes->Incubation Analysis LC/MS-MS Analysis Incubation->Analysis Selectivity_Profile Selectivity_Profile Analysis->Selectivity_Profile Determine Metabolism Cell_Lines Cancer Cell Lines (High & Low AKR1C3) Treatment Treat with this compound Cell_Lines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Cytotoxicity_Profile Cytotoxicity_Profile Viability->Cytotoxicity_Profile Calculate IC50 Selective_Action cluster_tumor Tumor Cell (High AKR1C3) cluster_normal Normal Cell (Low AKR1C3) R_Odafosfamide This compound (Inactive Prodrug) AKR1C3_High AKR1C3 R_Odafosfamide->AKR1C3_High AKR1C3_Low AKR1C3 (Low/Absent) R_Odafosfamide->AKR1C3_Low Active_Metabolite Active DNA Alkylating Agent AKR1C3_High->Active_Metabolite Activation DNA_Damage DNA Cross-linking Active_Metabolite->DNA_Damage Apoptosis_Tumor Cell Death DNA_Damage->Apoptosis_Tumor No_Activation No/Minimal Activation AKR1C3_Low->No_Activation Viability_Normal Cell Viability Maintained No_Activation->Viability_Normal

References

The Pharmacodynamics of (R)-Odafosfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide (also known as OBI-3424 or AST-3424) is a first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, leading to potent antitumor activity. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. The key to its selectivity is the overexpression of AKR1C3 in a variety of solid and hematological malignancies compared to normal tissues.[1]

Upon entering a cancer cell with high AKR1C3 expression, this compound is reduced by AKR1C3 in the presence of the cofactor NADPH. This enzymatic reaction generates a highly reactive intermediate that spontaneously eliminates to form the active metabolite, OBI-2660.[1][2] OBI-2660 is a potent DNA alkylating agent that forms covalent bonds with DNA, primarily at the N7 position of guanine.[2] This leads to the formation of DNA monoadducts and interstrand crosslinks (ICLs), which are highly cytotoxic lesions.[1][2] The resulting DNA damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][3]

G cluster_cell Cancer Cell (High AKR1C3) R_Odafosfamide This compound (OBI-3424) AKR1C3 AKR1C3 R_Odafosfamide->AKR1C3 OBI_2660 OBI-2660 (Active Alkylating Agent) AKR1C3->OBI_2660 Reduction NADPH NADPH NADPH->AKR1C3 DNA DNA OBI_2660->DNA Alkylation DNA_damage DNA Interstrand Crosslinks DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Figure 1: Mechanism of action of this compound.

Quantitative In Vitro and In Vivo Data

The antitumor activity of this compound has been evaluated in a range of preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound
Cell Line / PDX ModelCancer TypeAKR1C3 ExpressionIC50 (nM)Reference
H460Lung CancerHigh4.0[4]
T-ALL PDXs (median)T-cell Acute Lymphoblastic LeukemiaHigh9.7[4]
ETP-ALL PDXs (median)Early T-cell Precursor ALLHigh31.5[4]
B-ALL PDXs (median)B-cell Acute Lymphoblastic LeukemiaLow60.3[4]
Table 2: In Vivo Efficacy of this compound in T-ALL PDX Models
PDX ModelTreatment SchedulePrimary EndpointResultReference
T-ALL2.5 mg/kg, i.p., once weekly for 3 weeksEvent-Free Survival (EFS)Significant prolongation of EFS[4]
T-ALL2.5 mg/kg, i.p., once weekly for 3 weeksBone Marrow InfiltrationSignificant reduction in leukemic cells[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines and primary patient-derived xenograft (PDX) cells.

Protocols:

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega):

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

    • Treat cells with a serial dilution of this compound or vehicle control for 72 hours.

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by non-linear regression analysis of the dose-response curves.[3]

  • AlamarBlue™ Cell Viability Assay:

    • Seed PDX cells in 96-well plates.

    • Treat cells with a range of this compound concentrations for 48 hours.

    • Add AlamarBlue™ reagent to each well.

    • Incubate for 4-6 hours at 37°C.

    • Measure fluorescence or absorbance using a plate reader.

    • Determine cell viability relative to vehicle-treated controls and calculate IC50 values.[3]

G cluster_workflow In Vitro Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treatment Treat with this compound (Serial Dilutions) start->treatment incubation Incubate for 48-72 hours treatment->incubation add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubation->add_reagent read_plate Measure Signal (Luminescence/Fluorescence) add_reagent->read_plate analysis Calculate IC50 Values read_plate->analysis

Figure 2: Workflow for in vitro cytotoxicity assays.
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the antitumor efficacy of this compound in a setting that closely mimics human tumors.

Protocol:

  • Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG) engrafted with human T-ALL PDXs.[5]

  • Drug Administration: Administer this compound at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection once weekly for three consecutive weeks.[4]

  • Monitoring: Monitor tumor burden by assessing the percentage of human CD45+ leukemic cells in peripheral blood or bone marrow via flow cytometry.[1]

  • Endpoints:

    • Event-Free Survival (EFS): Defined as the time from the start of treatment to the point where leukemic burden reaches a predetermined threshold or the animal shows signs of morbidity.[1]

    • Tumor Growth Inhibition: Measure the reduction in tumor volume or leukemic cell infiltration in treated animals compared to a vehicle-treated control group.[1]

  • Statistical Analysis: Compare EFS between treated and control groups using Kaplan-Meier survival analysis and log-rank tests.[1]

G cluster_workflow In Vivo PDX Study Workflow start Engraft Immunodeficient Mice with T-ALL PDX treatment Administer this compound (e.g., 2.5 mg/kg, i.p., weekly x3) start->treatment monitoring Monitor Leukemic Burden (Flow Cytometry) treatment->monitoring endpoints Assess Endpoints: - Event-Free Survival - Bone Marrow Infiltration monitoring->endpoints analysis Statistical Analysis endpoints->analysis

Figure 3: Workflow for in vivo PDX efficacy studies.
DNA Interstrand Crosslink (ICL) Detection by Comet Assay

Objective: To confirm the DNA cross-linking mechanism of action of this compound.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound for a specified duration.

  • Cell Embedding: Embed single-cell suspensions in low-melting-point agarose (B213101) on microscope slides.

  • Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Irradiation: Expose the slides to a fixed dose of ionizing radiation (e.g., X-rays) to introduce random DNA strand breaks.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will migrate more slowly.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA in the comet tail. A decrease in tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of DNA interstrand crosslinks.[6]

Downstream Signaling Pathways

The DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions, arrests the cell cycle to allow for repair, and can ultimately trigger apoptosis if the damage is too severe.

A key sensor of DNA double-strand breaks, which can arise from the processing of ICLs, is the ATM (Ataxia-Telangiectasia Mutated) kinase . Once activated, ATM phosphorylates a number of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53 .[7] Phosphorylation of CHK2 and p53 leads to their activation.

Activated p53 can induce the expression of the cyclin-dependent kinase inhibitor p21 , which leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[7] This provides time for the cell to attempt to repair the DNA damage. If the damage is irreparable, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA .[8]

Another important player in the DDR is Poly (ADP-ribose) polymerase (PARP) , which is activated by DNA strand breaks. While PARP is involved in DNA repair, its overactivation can lead to the depletion of NAD+ and ATP, contributing to a form of programmed necrosis.

G cluster_pathway DNA Damage Response and Apoptosis Pathway R_Odafosfamide This compound DNA_damage DNA Interstrand Crosslinks R_Odafosfamide->DNA_damage ATM ATM DNA_damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates CHK2->p53 phosphorylates p21 p21 p53->p21 induces expression BAX_PUMA BAX, PUMA p53->BAX_PUMA induces expression Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

Figure 4: Representative DNA damage response pathway activated by this compound.

Conclusion

This compound is a promising anticancer agent with a clear and selective mechanism of action. Its activation by the tumor-associated enzyme AKR1C3 leads to the formation of a potent DNA alkylating agent, resulting in DNA damage and subsequent cell death in cancer cells with high AKR1C3 expression. Preclinical studies have demonstrated its potent in vitro cytotoxicity and in vivo efficacy in relevant cancer models, particularly T-cell acute lymphoblastic leukemia. The well-defined pharmacodynamics of this compound, coupled with a clear biomarker for patient selection, supports its continued clinical development. Further research will continue to elucidate the intricate signaling pathways involved in its mechanism of action and to identify potential combination strategies to enhance its therapeutic efficacy.

References

(R)-Odafosfamide: A Technical Guide to a Novel AKR1C3-Activated Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Odafosfamide (also known as OBI-3424) is an investigational, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This targeted activation mechanism allows for the release of a potent DNA alkylating agent within cancer cells that overexpress AKR1C3, a biomarker implicated in the progression of various malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental methodologies related to this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

Conventional chemotherapy agents often suffer from a narrow therapeutic index due to their non-specific cytotoxicity towards both cancerous and healthy cells. Prodrugs that can be selectively activated in the tumor microenvironment represent a promising strategy to overcome this limitation. This compound is a novel prodrug designed to exploit the elevated expression of AKR1C3 in certain cancer types. AKR1C3, a member of the aldo-keto reductase superfamily, is involved in the metabolism of steroids and prostaglandins (B1171923) and is overexpressed in a range of solid and hematological tumors. The selective activation of this compound by AKR1C3 leads to the generation of a potent DNA alkylating agent, resulting in targeted cancer cell death while sparing normal tissues with low AKR1C3 expression.

Mechanism of Action

This compound is a prodrug that is selectively converted by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent. This conversion is a critical step in its mechanism of action, as it ensures that the cytotoxic effects of the drug are primarily localized to cancer cells with high levels of AKR1C3 expression.

The activation process involves the reduction of a nitro group on the this compound molecule by AKR1C3 in the presence of NADPH as a cofactor. This enzymatic reaction generates a highly reactive intermediate that subsequently undergoes intramolecular cyclization to form a potent DNA alkylating agent. This active metabolite then covalently binds to DNA, forming cross-links and adducts. This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death) in the cancer cell. The targeted nature of its activation is designed to minimize off-target toxicity and improve the therapeutic index compared to traditional non-selective alkylating agents.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (AKR1C3-high Cancer Cell) (R)-Odafosfamide_prodrug This compound (Inactive Prodrug) (R)-Odafosfamide_inside This compound (R)-Odafosfamide_prodrug->(R)-Odafosfamide_inside Cellular Uptake Active_Metabolite Active DNA Alkylating Agent (R)-Odafosfamide_inside->Active_Metabolite Activation AKR1C3 AKR1C3 (Enzyme) AKR1C3->(R)-Odafosfamide_inside DNA_Damage DNA Cross-linking and Adducts Active_Metabolite->DNA_Damage Alkylation DNA DNA DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Mechanism of this compound Activation

Preclinical Efficacy

In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range for sensitive cell lines.

Cell LineCancer TypeAKR1C3 ExpressionIC50 (nM)Reference
H460Lung CancerHigh4.0
T-ALL Cell LinesT-cell Acute Lymphoblastic LeukemiaHighLow nM range
B-ALL PDXsB-cell Acute Lymphoblastic LeukemiaVariable60.3 (median)
T-ALL PDXsT-cell Acute Lymphoblastic LeukemiaHigh9.7 (median)
ETP-ALL PDXsEarly T-cell Precursor Acute Lymphoblastic LeukemiaHigh31.5 (median)

Table 1: In Vitro Cytotoxicity of this compound

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound has been evaluated in vivo using patient-derived xenograft (PDX) models, which are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.

Animal ModelCancer TypeTreatment RegimenKey FindingsReference
Female NSG mice bearing ALL PDXsAcute Lymphoblastic Leukemia0.5-2.5 mg/kg, intraperitoneal injection, once weekly for 3 weeksInduced tumor regressions and prolonged event-free survival.

Table 2: In Vivo Efficacy of this compound in PDX Models

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for determining the IC50 of this compound in cancer cell lines.

G Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Drug_Treatment Treat cells with serial dilutions of this compound Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Assess cell viability (e.g., MTS/MTT assay) Incubation->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: In Vitro Cytotoxicity Assay Workflow

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the drug dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and perform a non-linear regression analysis to determine the IC50 value.

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a PDX mouse model.

G Start Start PDX_Implantation Implant patient-derived tumor fragments into immunodeficient mice Start->PDX_Implantation Tumor_Growth Monitor tumor growth until they reach a specified size PDX_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue until a predefined endpoint is reached Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and survival data Endpoint->Data_Analysis End End Data_Analysis->End

Figure 3: In Vivo PDX Model Experimental Workflow

Materials:

  • Immunodeficient mice (e.g., NSG)

  • Patient-derived tumor tissue

  • Surgical instruments

  • This compound formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • PDX Establishment: Surgically implant small fragments of patient tumor tissue subcutaneously into the flanks of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control according to the specified dose and schedule (e.g., intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or based on other predefined criteria.

  • Data Analysis: Calculate tumor growth inhibition and analyze survival data using appropriate statistical methods.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While detailed clinical pharmacokinetic data for this compound is not yet publicly available, preclinical studies in mice and non-human primates have been conducted to characterize its profile. These studies are essential for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Toxicology

Comprehensive toxicology studies are required to assess the safety profile of any new investigational drug. These studies are conducted under Good Laboratory Practice (GLP) guidelines and evaluate potential adverse effects on various organ systems. While specific GLP toxicology findings for this compound are not detailed in the currently available public information, the targeted nature of its activation by AKR1C3 is hypothesized to result in a favorable safety profile compared to non-targeted cytotoxic agents.

Potential Mechanisms of Resistance

As with most anti-cancer therapies, the development of resistance is a potential challenge. For this compound, potential mechanisms of resistance could include:

  • Downregulation or mutation of AKR1C3: Reduced expression or mutations in the AKR1C3 enzyme could lead to decreased activation of the prodrug.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.

  • Enhanced DNA repair mechanisms: Upregulation of DNA repair pathways could counteract the DNA damage induced by the active metabolite.

  • Alterations in apoptotic pathways: Defects in the cellular machinery responsible for apoptosis could allow cancer cells to survive despite DNA damage.

G cluster_resistance Potential Resistance Mechanisms R_Odafosfamide This compound Activation AKR1C3 Activation R_Odafosfamide->Activation Increased_Efflux Increased Drug Efflux R_Odafosfamide->Increased_Efflux Reduces Intracellular Concentration Active_Metabolite Active Metabolite Activation->Active_Metabolite DNA_Damage DNA Damage Active_Metabolite->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Enhanced_DNA_Repair Enhanced DNA Repair DNA_Damage->Enhanced_DNA_Repair Repairs Apoptosis_Inhibition Inhibition of Apoptosis Apoptosis->Apoptosis_Inhibition Blocks Downregulation_AKR1C3 Downregulation/Mutation of AKR1C3 Downregulation_AKR1C3->Activation Inhibits

Figure 4: Potential Mechanisms of Resistance to this compound

Clinical Development

This compound is currently being evaluated in clinical trials for the treatment of various cancers. A Phase 1/2 clinical trial (NCT03592264) is assessing its safety and efficacy in patients with solid tumors, including pancreatic adenocarcinoma. Another Phase 2 trial (NCT04315324) is investigating its use in recurrent or refractory T-cell acute lymphoblastic leukemia.

Conclusion

This compound represents a promising novel anti-cancer agent with a unique, targeted mechanism of action. Its selective activation by AKR1C3 in cancer cells offers the potential for improved efficacy and reduced toxicity compared to conventional chemotherapies. The preclinical data to date are encouraging, demonstrating potent in vitro and in vivo activity in relevant cancer models. Ongoing clinical trials will be crucial in determining the ultimate therapeutic potential of this compound in patients with AKR1C3-expressing tumors. Further research into its pharmacokinetic and pharmacodynamic properties, as well as potential resistance mechanisms, will be vital for optimizing its clinical development and application.

Methodological & Application

Application Notes and Protocols for (R)-Odafosfamide In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Odafosfamide , also known as OBI-3424, is a novel prodrug that exhibits selective cytotoxicity towards cancer cells overexpressing the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, along with a summary of its mechanism of action and reported efficacy in various cancer cell lines.

Mechanism of Action

This compound is a next-generation DNA alkylating agent. Its selective cytotoxicity is conferred by its bioactivation mechanism. The prodrug is converted by AKR1C3 into a potent DNA-alkylating agent.[1] This active metabolite then forms cross-links with DNA, disrupting DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).[2][3] The targeted activation in cancer cells with high AKR1C3 expression aims to enhance the therapeutic index by increasing efficacy and reducing off-target toxicity.

odsf_pathway cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell Odafosfamide_prodrug This compound (Prodrug) Odafosfamide_inside This compound Odafosfamide_prodrug->Odafosfamide_inside Cellular Uptake AKR1C3 AKR1C3 Enzyme Odafosfamide_inside->AKR1C3 Bioactivation Active_Metabolite Active DNA Alkylating Metabolite AKR1C3->Active_Metabolite DNA_Damage DNA Cross-linking & Double-Strand Breaks Active_Metabolite->DNA_Damage Alkylation of Nuclear DNA Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and the related compound glufosfamide (B1671655) in various cancer cell lines. This data demonstrates the potent and selective cytotoxic activity of these compounds.

Cell LineDrugIC₅₀ ValueSource
H460 (Lung Cancer)This compound4.0 nM[1]
T-ALL (T-cell Acute Lymphoblastic Leukemia)This compoundLow nM range[1]
B-ALL (B-cell Acute Lymphoblastic Leukemia)This compound60.3 nM (median)[1]
ETP-ALL (Early T-cell Precursor ALL)This compound31.5 nM (median)[1]
HepG2 (Hepatocellular Carcinoma)Glufosfamide112.32 ± 8.5 µM (24h)[4]
HepG2 (Hepatocellular Carcinoma)Glufosfamide83.23 ± 5.6 µM (48h)[4]
HepG2 (Hepatocellular Carcinoma)Glufosfamide51.66 ± 3.2 µM (72h)[4]
Initial ALLGlufosfamide5.95 µg/ml[5]
MiaPaCa-2, H766t, PANC-1 (Pancreatic Cancer)GlufosfamideGrowth Inhibition[6]

Experimental Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol outlines the determination of this compound cytotoxicity by assessing cell viability via the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[7]

Materials:

  • This compound

  • Selected cancer cell line (e.g., AKR1C3-expressing)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell viability.

cytotoxicity_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) Start->Cell_Seeding Incubation_24h Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation_24h Drug_Treatment Treat Cells with varying concentrations of this compound Incubation_24h->Drug_Treatment Incubation_Drug Incubate for 48-72 hours Drug_Treatment->Incubation_Drug MTT_Addition Add MTT Solution to each well Incubation_Drug->MTT_Addition Incubation_MTT Incubate for 2-4 hours MTT_Addition->Incubation_MTT Formazan_Solubilization Remove medium and add DMSO to dissolve formazan crystals Incubation_MTT->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Establishing (R)-Odafosfamide Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of cancer cell lines exhibiting resistance to (R)-Odafosfamide. Understanding the mechanisms of resistance to this novel anticancer agent is crucial for optimizing its clinical efficacy and developing strategies to overcome treatment failure.

This compound is a prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme into a potent DNA-alkylating agent, leading to cancer cell death.[1] This targeted activation makes it a promising therapeutic for tumors with high AKR1C3 expression, such as certain types of T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma, and castrate-resistant prostate cancer.[1] The emergence of drug resistance, a common phenomenon with cytotoxic agents, can limit its therapeutic potential. The protocols outlined below describe a systematic approach to generate and characterize this compound resistant cell lines, providing valuable in vitro models for studying resistance mechanisms.

Data Presentation

Table 1: Characterization of Parental and this compound Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceDoubling Time (hours)AKR1C3 Expression (Relative to Parental)Notes
H460-PAR4.01.0Parental lung cancer cell line with known sensitivity.[1]
H460-ODARPutative this compound Resistant Line
K562-PARParental leukemia cell line (AKR1C3 status to be determined)
K562-ODARPutative this compound Resistant Line
MOLM-13-PARParental leukemia cell line (AKR1C3 status to be determined)
MOLM-13-ODARPutative this compound Resistant Line

Experimental Protocols

Protocol 1: Establishment of this compound Resistant Cell Lines by Continuous Exposure

This protocol describes a dose-escalation method to gradually select for a population of cells with resistance to this compound.

Materials:

  • Parental cancer cell line of interest (e.g., H460, K562, MOLM-13)

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Centrifuge

Methodology:

  • Initial Seeding: Seed the parental cells in a T-25 flask at a density of 1 x 10^6 cells in 10 mL of complete culture medium.

  • Initial Exposure: After 24 hours, add this compound to the culture medium at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth) of the parental cell line. This value should be determined experimentally beforehand.

  • Monitoring and Sub-culturing: Monitor the cells daily for signs of cytotoxicity. When the cell confluence reaches 70-80%, subculture the cells. Initially, a significant proportion of cells may die. The surviving cells are then re-seeded in a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells demonstrate a stable growth rate (comparable to the parental line) in the presence of the current drug concentration for at least three passages, double the concentration of this compound.

  • Iterative Selection: Repeat the process of monitoring, sub-culturing, and dose escalation. This gradual increase in drug concentration allows for the selection and expansion of resistant cell populations.

  • Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cell line.

  • Cryopreservation: Once a resistant line is established, cryopreserve aliquots of the cells at various passages to ensure a stable stock.

Protocol 2: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol is used to quantify the cytotoxic effect of this compound and determine the IC50 value for both parental and resistant cell lines.

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the solvent used for the drug stock).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Protocol 3: Single-Cell Cloning to Isolate Resistant Clones

This protocol is used to isolate individual resistant clones from the bulk-resistant population to ensure a homogenous cell line for further studies.

Materials:

  • Established this compound resistant cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • FACS (Fluorescence-Activated Cell Sorter) or limiting dilution supplies

Methodology (using Limiting Dilution):

  • Cell Suspension: Prepare a single-cell suspension of the resistant cell line.

  • Serial Dilution: Perform a serial dilution of the cell suspension to a final concentration of 0.5 cells per 100 µL of medium.

  • Plating: Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate. According to the Poisson distribution, approximately one-third of the wells should contain a single cell.

  • Clone Growth: Incubate the plate at 37°C in a 5% CO2 incubator. Monitor the wells for the growth of single colonies.

  • Expansion: Once a colony is visible, expand the cells by transferring them to progressively larger culture vessels.

  • Characterization: Characterize the individual clones for their level of resistance to this compound by determining their IC50 values.

Mandatory Visualizations

G cluster_0 cluster_1 Potential Resistance Mechanisms This compound (Prodrug) This compound (Prodrug) AKR1C3 AKR1C3 This compound (Prodrug)->AKR1C3 Activation Decreased AKR1C3 Expression Decreased AKR1C3 Expression This compound (Prodrug)->Decreased AKR1C3 Expression Active DNA Alkylating Agent Active DNA Alkylating Agent AKR1C3->Active DNA Alkylating Agent DNA Damage DNA Damage Active DNA Alkylating Agent->DNA Damage Alkylation Increased Drug Efflux Increased Drug Efflux Active DNA Alkylating Agent->Increased Drug Efflux Apoptosis Apoptosis DNA Damage->Apoptosis Enhanced DNA Repair Enhanced DNA Repair DNA Damage->Enhanced DNA Repair Altered Apoptotic Pathways Altered Apoptotic Pathways Apoptosis->Altered Apoptotic Pathways

Caption: Mechanism of action of this compound and potential resistance pathways.

G Parental Cell Line Parental Cell Line Initial Exposure (IC25) Initial Exposure (IC25) Parental Cell Line->Initial Exposure (IC25) Monitor & Subculture Monitor & Subculture Initial Exposure (IC25)->Monitor & Subculture Dose Escalation Dose Escalation Monitor & Subculture->Dose Escalation Dose Escalation->Monitor & Subculture Repeat until stable Stable Resistant Population Stable Resistant Population Dose Escalation->Stable Resistant Population Single-Cell Cloning Single-Cell Cloning Stable Resistant Population->Single-Cell Cloning Resistant Clones Resistant Clones Single-Cell Cloning->Resistant Clones Characterization Characterization Resistant Clones->Characterization

Caption: Experimental workflow for establishing resistant cell lines.

References

Application Notes and Protocols for (R)-Odafosfamide in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide (also known as AST-3424 or OBI-3424) is a first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2][3][4][5][6] AKR1C3 is overexpressed in a variety of solid and hematological malignancies, including hepatocellular carcinoma, prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), while its expression in normal tissues is limited.[2][4][7] This differential expression provides a therapeutic window for tumor-specific activation of this compound.

Upon activation by AKR1C3, this compound is converted into a potent DNA alkylating agent that forms interstrand crosslinks, leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2][7][8][9] Patient-derived xenograft (PDX) models, which are established by implanting patient tumor tissue directly into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of novel anti-cancer agents.[10][11][12][13][14] PDX models are known to better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[10][13][14]

These application notes provide a summary of the preclinical efficacy of this compound in various PDX models and detailed protocols for key experiments.

Data Presentation

In Vivo Efficacy of this compound in Various PDX Models

The anti-tumor activity of this compound has been evaluated in a range of PDX models, demonstrating a strong correlation between AKR1C3 expression and treatment response.[1][5]

PDX Model IDCancer TypeAKR1C3 Expression (RNA log2)Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) %Reference
PA1280Pancreatic CancerHighThis compound2.5Once weekly, IV77.4[1]
GA6201Gastric CancerHighThis compound5Once weekly, IV110[1]
LU2505Lung CancerHigh (6.03)This compound2.5Once weekly, IV105.2[1]
LU2505Lung CancerHigh (6.03)This compound1.25Once weekly, IV105.0[1]
LU2057Lung CancerLow (2.08)This compound2.5Once weekly, IV-20.9 (no inhibition)[1]
In Vivo Efficacy of this compound in T-ALL PDX Models

This compound has shown significant efficacy in T-ALL PDX models, which often exhibit high AKR1C3 expression.[7]

PDX ModelEvent-Free Survival (EFS) Prolongation (days)Reference
T-ALL PDX (n=9)17.1 - 77.8[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and DNA Damage Response

This compound's mechanism of action involves its conversion to a DNA alkylating agent, which triggers the DNA Damage Response (DDR) pathway, leading to apoptosis.

Odafosfamide_Mechanism cluster_cell Cancer Cell (High AKR1C3) cluster_ddr DNA Damage Response Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Odafosfamide->AKR1C3 Activation Active_Metabolite Active DNA Alkylating Agent AKR1C3->Active_Metabolite DNA Nuclear DNA Active_Metabolite->DNA Induces Interstrand Crosslinks ATR ATR Kinase DNA->ATR Damage Sensor Chk1 Chk1 Kinase ATR->Chk1 Phosphorylation G2M_Arrest G2/M Cell Cycle Arrest Chk1->G2M_Arrest Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Mechanism of this compound activation and downstream signaling.

Experimental Workflow for this compound Efficacy Testing in PDX Models

A typical workflow for evaluating the in vivo efficacy of this compound in PDX models is outlined below.

PDX_Workflow Patient_Tumor Patient Tumor Tissue (Surgically Resected) Implantation Subcutaneous Implantation into Immunodeficient Mice (e.g., NSG) Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment (Tumor Growth to ~150-200 mm³) Implantation->PDX_Establishment Cohort_Expansion Tumor Passaging and Cohort Expansion PDX_Establishment->Cohort_Expansion Treatment_Initiation Randomization and Treatment Initiation Cohort_Expansion->Treatment_Initiation Data_Collection Tumor Volume and Body Weight Measurement (2-3x weekly) Treatment_Initiation->Data_Collection Endpoint_Analysis Endpoint Analysis: Tumor Growth Inhibition (TGI), Pharmacodynamics, Biomarkers Data_Collection->Endpoint_Analysis

Caption: Workflow for PDX model generation and drug efficacy testing.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the generation of PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue collected in sterile transport medium on ice

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice), 6-8 weeks old

  • Sterile surgical instruments (scalpels, forceps, scissors)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Animal housing facility with appropriate sterile conditions

Procedure:

  • Tumor Tissue Processing:

    • In a sterile biosafety cabinet, wash the fresh tumor tissue with cold, sterile PBS to remove any blood or debris.

    • Mince the tumor tissue into small fragments of approximately 2-3 mm³.

    • (Optional) Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.

  • Tumor Implantation:

    • Anesthetize the immunodeficient mouse according to approved institutional protocols.

    • Make a small incision in the skin on the flank of the mouse.

    • Using forceps, create a subcutaneous pocket.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • Once the tumors reach a volume of 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested for passaging or further analysis.

  • Tumor Passaging:

    • Aseptically resect the grown PDX tumor.

    • Process the tumor tissue as described in step 1.

    • Implant the tumor fragments into a new cohort of mice for expansion.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established PDX models.

Materials:

  • A cohort of mice with established PDX tumors (tumor volume of approximately 150-200 mm³)

  • This compound, formulated for intravenous (IV) administration

  • Vehicle control solution

  • Sterile syringes and needles

  • Digital calipers

  • Animal balance

Procedure:

  • Animal Randomization:

    • Once the PDX tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration:

    • Administer this compound or vehicle control to the respective groups via intravenous injection.

    • A typical dosing schedule is once weekly for 3-4 weeks.[1]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the mice daily.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

    • Plot the mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis to determine the significance of the treatment effect.

Protocol 3: Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol describes the detection of key proteins involved in the DNA damage response and apoptosis in this compound-treated tumor cells or tissues.

Materials:

  • PDX tumor tissue or cultured cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-Chk1, anti-cleaved PARP, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize tumor tissue or lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant, AKR1C3-dependent anti-tumor activity in a variety of patient-derived xenograft models. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising targeted therapy in relevant preclinical settings. The use of well-characterized PDX models will be crucial in identifying patient populations most likely to benefit from this compound treatment and in guiding its clinical development.

References

Application Notes and Protocols for (R)-Odafosfamide Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide, the R-enantiomer of ifosfamide (B1674421), is an oxazaphosphorine alkylating agent. Like its parent compound, it is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects. The active metabolite, isophosphoramide mustard, is responsible for the antineoplastic activity through the formation of DNA cross-links, which ultimately induces apoptosis in rapidly dividing cancer cells. Preclinical studies in mice are crucial for evaluating the efficacy, toxicity, and pharmacokinetic profile of this compound. While specific data for the (R)-enantiomer is limited, studies on racemic ifosfamide provide valuable guidance for experimental design. Research indicates no significant differences in efficacy, toxicity, or pharmacokinetics between the (R)- and (S)-enantiomers and the racemic mixture in mice.[1]

Data Presentation

The following tables summarize quantitative data for the in vivo administration of ifosfamide in mice, which can serve as a reference for designing studies with this compound.

Table 1: Summary of Ifosfamide Dosing Regimens in Mice

DoseRoute of AdministrationDosing ScheduleMouse StrainStudy Context
30 mg/m²Not SpecifiedSingle dose on day 11 of gestationPregnant MiceTeratogenicity Study
50 mg/kgIntraperitoneal (i.p.)Single doseC57BL/6Metabolomic Analysis
60 mg/kg/dayIntraperitoneal (i.p.)For 3 consecutive daysEAC-bearing miceEfficacy Study
100 - 300 mg/kgIntraperitoneal (i.p.)Single doseC57BL/6Efficacy Study
130 mg/kg/dayIntraperitoneal (i.p.) or Subcutaneous (s.c.)Days 1-3 and 15-17Nude MiceEfficacy in Xenografts[2]
200 mg/kg/dayIntraperitoneal (i.p.)Days 1 and 15Nude MiceEfficacy in Xenografts[2]

Table 2: General Guidelines for Substance Administration in Mice

Route of AdministrationMaximum Injection VolumeRecommended Needle Gauge
Intravenous (i.v.)0.2 mL27-30 G
Intraperitoneal (i.p.)1.0 mL25-27 G
Subcutaneous (s.c.)0.5 mL25-27 G
Oral (gavage)0.2 mL20-22 G (ball-tipped)

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% Sodium Chloride Injection, USP)[3]

  • Cancer cell line of interest

  • Immunodeficient mice (e.g., Nude, SCID, or NSG)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (25-27 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells according to standard protocols to approximately 80% confluency.

    • Harvest cells and wash with sterile PBS.

    • Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group), ensuring similar average tumor volumes across groups.

    • Prepare fresh solutions of this compound in the vehicle on each treatment day.

    • Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) according to the predetermined dose and schedule.

    • To mitigate urothelial toxicity, co-administer mesna (B1676310). A common regimen is to administer mesna at 20% of the ifosfamide dose at the time of, and 4 and 8 hours after, ifosfamide administration.[4]

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Euthanize the mice when tumors reach the predetermined endpoint size, if there are signs of excessive toxicity (e.g., >20% body weight loss), or at the end of the study period.

    • Excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Toxicity Study

This protocol provides a framework for evaluating the toxicity of this compound in mice.

Materials:

  • This compound

  • Sterile vehicle

  • Healthy, non-tumor-bearing mice of a specified strain

  • Equipment for blood collection (e.g., micro-hematocrit tubes)

  • Tubes for blood sample processing (e.g., EDTA tubes for hematology, serum separator tubes for clinical chemistry)

Procedure:

  • Dosing:

    • Administer this compound or vehicle to mice at various dose levels, including a therapeutic dose and higher doses, to determine the maximum tolerated dose (MTD).

    • The administration route and schedule should mimic those intended for efficacy studies.

  • Monitoring:

    • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in activity, posture, breathing, and grooming.

    • Body Weight: Record the body weight of each animal before the start of the study and at regular intervals (e.g., daily or every other day) throughout the study.

    • Hematology and Clinical Chemistry: At predetermined time points (e.g., at the end of the study or at interim points), collect blood samples for analysis of hematological parameters (e.g., white blood cell count, red blood cell count, platelet count) and clinical chemistry parameters (e.g., kidney and liver function markers).

  • Pathology:

    • At the end of the study, perform a complete necropsy on all animals.

    • Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and any tissues with gross abnormalities.

    • Fix the tissues in 10% neutral buffered formalin for histopathological examination.

Protocol 3: Pharmacokinetic Study

This protocol describes a basic approach to determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Sterile vehicle

  • Healthy mice of a specified strain

  • Equipment for serial blood sampling (e.g., tail vein or saphenous vein sampling)

  • Anticoagulant (e.g., heparin or EDTA)

  • Centrifuge for plasma separation

  • Analytical equipment (e.g., HPLC-MS/MS) for drug quantification

Procedure:

  • Drug Administration:

    • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous or intraperitoneal).

  • Blood Sampling:

    • Collect blood samples (typically 20-50 µL) at multiple time points after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Place the blood samples into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store them at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method, such as HPLC-MS/MS.[5]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

Mandatory Visualization

G cluster_0 Metabolic Activation cluster_1 Cellular Mechanism of Action R_Odafosfamide This compound (Prodrug) CYP450 Hepatic Cytochrome P450 (e.g., CYP2B6, CYP3A4) R_Odafosfamide->CYP450 Metabolism Active_Metabolite Isophosphoramide Mustard (Active Metabolite) CYP450->Active_Metabolite DNA DNA Active_Metabolite->DNA Alkylation Crosslinking DNA Cross-linking DNA->Crosslinking Replication_Inhibition Inhibition of DNA Replication Crosslinking->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Metabolic activation and mechanism of action of this compound.

G start Start cell_prep Cancer Cell Preparation start->cell_prep implant Tumor Cell Implantation (Subcutaneous) cell_prep->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization monitor_growth->randomize treatment Treatment with This compound and Mesna randomize->treatment monitor_response Monitor Tumor Volume & Body Weight treatment->monitor_response endpoint Endpoint Analysis (Tumor Excision, Histology) monitor_response->endpoint end End endpoint->end

Caption: Experimental workflow for an in vivo efficacy study.

References

Measuring AKR1C3 Expression in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a multifunctional enzyme implicated in the progression and therapeutic resistance of various cancers.[1][2] AKR1C3 is involved in the biosynthesis of androgens and the metabolism of prostaglandins, influencing key signaling pathways that drive tumor growth, proliferation, and survival.[2][3] Overexpression of AKR1C3 has been observed in a range of malignancies, including prostate, breast, lung, and liver cancers, often correlating with poor prognosis.[3][4] Consequently, the accurate measurement of AKR1C3 expression in cancer cell lines is crucial for basic research, drug discovery, and the development of targeted therapies.

These application notes provide detailed protocols for the quantification of AKR1C3 at both the mRNA and protein levels in cancer cell lines, along with data on its expression in various cell lines and an overview of its key signaling pathways.

Data Presentation: AKR1C3 Expression in Cancer Cell Lines

The expression of AKR1C3 varies significantly across different cancer cell lines. The following tables summarize publicly available data on AKR1C3 mRNA and protein expression.

Table 1: AKR1C3 mRNA Expression in Selected Cancer Cell Lines

Cell LineCancer TypemRNA Expression Level (Method)Reference
LNCaP Prostate CancerLow / Negative (RT-PCR)[5]
22Rv1 Prostate CancerHigh (Western Blot)[6][7]
VCaP Prostate CancerHigh (qRT-PCR)[8]
DU145 Prostate CancerLow/Moderate[9]
PC3M Prostate CancerHigh (Western Blot)[7]
Huh-7 Hepatocellular CarcinomaHigh (Western Blot, qRT-PCR)[10][11]
HepG2 Hepatocellular CarcinomaModerate (qRT-PCR)[11]
Hep3B Hepatocellular CarcinomaLow (qRT-PCR)[10]
PLC/PRF/5 Hepatocellular CarcinomaLow (qRT-PCR)[10]
A549 Lung CarcinomaModerate (Western Blot)
KY170 Esophageal Squamous CancerLow/Moderate[12]
TE13 Esophageal Squamous CancerLow/Moderate[12]
SNU-16 Gastric CancerHigh (RNA Expression)[13]
A498 Kidney CancerHigh (RNA Expression)[13]

Expression levels are relative and based on the cited literature. For quantitative comparisons, it is recommended to use standardized methods and appropriate controls.

Table 2: AKR1C3 Protein Expression in Selected Cancer Cell Lines

Cell LineCancer TypeProtein Expression Level (Method)Reference
LNCaP Prostate CancerNegative (Western Blot)[5]
LNCaP-AKR1C3 Prostate Cancer (engineered)High (Western Blot)[5]
22Rv1 Prostate CancerHigh (Western Blot)[6][7]
DU145 Prostate CancerModerate[9]
PC3M Prostate CancerHigh (Western Blot)[7]
Huh-7 Hepatocellular CarcinomaDetected (Western Blot)[14]
A549 Lung CarcinomaDetected (Western Blot)[14]
KY170R (radioresistant) Esophageal Squamous CancerHigh (Western Blot)[12]

AKR1C3 Signaling Pathways

AKR1C3's role in cancer is multifaceted, primarily impacting androgen receptor signaling and prostaglandin (B15479496) metabolism. These pathways contribute to cell proliferation, survival, and resistance to therapy.

AKR1C3_Androgen_Pathway cluster_nucleus Cytoplasm to Nucleus DHEA DHEA (Adrenal Androgen) Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT (Dihydrotestosterone) Testosterone->DHT AR Androgen Receptor (AR) Testosterone->AR DHT->AR Proliferation Cell Proliferation & Survival AR->Proliferation Gene Transcription AKR1C3 AKR1C3 Nucleus Nucleus

Caption: AKR1C3 in the Androgen Synthesis Pathway.

AKR1C3_Prostaglandin_Pathway cluster_absent cluster_present PGD2 Prostaglandin D2 (PGD2) PGJ2 PGJ2 / 15d-PGJ2 PGD2->PGJ2 Spontaneous PGF2a 11β-PGF2α PGD2->PGF2a AKR1C3 AKR1C3_absent AKR1C3 Absent AKR1C3_present AKR1C3 Present PPARg PPARγ PGJ2->PPARg Activates MAPK MAPK Pathway PGF2a->MAPK Activates Apoptosis Apoptosis Differentiation PPARg->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation

Caption: AKR1C3's Role in Prostaglandin Metabolism.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for AKR1C3 mRNA Expression

This protocol allows for the sensitive and specific quantification of AKR1C3 mRNA transcripts.

qPCR_Workflow start Start: Cancer Cell Culture rna_extraction 1. RNA Extraction start->rna_extraction rna_quant 2. RNA Quantification & Purity Check (e.g., NanoDrop) rna_extraction->rna_quant cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (Primers, SYBR Green/Probe, cDNA) cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Amplification (Real-Time PCR System) qpcr_setup->qpcr_run data_analysis 6. Data Analysis (ΔΔCt Method) qpcr_run->data_analysis end End: Relative AKR1C3 mRNA Quantification data_analysis->end

Caption: Workflow for qPCR analysis of AKR1C3.

Materials:

  • Cultured cancer cells

  • RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • AKR1C3-specific forward and reverse primers

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cultured cells (typically 1-5 x 10^6 cells).

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Elute RNA in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for AKR1C3 and a housekeeping gene), and diluted cDNA.

    • A typical reaction volume is 10-20 µL.

    • Run samples in triplicate.

  • Thermal Cycling:

    • Perform qPCR using a standard thermal cycling protocol, for example:

      • Initial denaturation: 95°C for 5 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis if using SYBR Green to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for AKR1C3 and the housekeeping gene.

    • Calculate the relative expression of AKR1C3 using the ΔΔCt method.

Western Blotting for AKR1C3 Protein Expression

This protocol describes the detection and semi-quantitative analysis of AKR1C3 protein.

Western_Blot_Workflow start Start: Cancer Cell Culture lysis 1. Cell Lysis & Protein Extraction start->lysis quantification 2. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 3. SDS-PAGE Electrophoresis quantification->sds_page transfer 4. Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-AKR1C3) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Image Analysis & Quantification detection->analysis end End: AKR1C3 Protein Detection analysis->end

Caption: Workflow for Western Blot analysis of AKR1C3.

Materials:

  • Cultured cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AKR1C3

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest and wash cells with cold PBS.

    • Lyse cells in ice-cold lysis buffer with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay or similar method.

  • SDS-PAGE:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel. AKR1C3 has an approximate molecular weight of 37 kDa.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-AKR1C3 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Perform densitometry analysis on the bands to semi-quantify AKR1C3 expression relative to a loading control.

Immunofluorescence (IF) for AKR1C3 Localization

This protocol allows for the visualization of AKR1C3 protein within cancer cells.

IF_Workflow start Start: Cells grown on Coverslips fixation 1. Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (anti-AKR1C3) blocking->primary_ab secondary_ab 5. Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab counterstain 6. Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain mounting 7. Mounting counterstain->mounting imaging 8. Fluorescence Microscopy mounting->imaging end End: Visualization of AKR1C3 imaging->end

Caption: Workflow for Immunofluorescence analysis of AKR1C3.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody against AKR1C3

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow cells to 50-70% confluency on sterile glass coverslips in a petri dish.[15]

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[15]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30-60 minutes to reduce nonspecific antibody binding.

  • Antibody Staining:

    • Incubate with the primary anti-AKR1C3 antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.

    • Wash three times with PBST.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.[15]

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.[15]

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. AKR1C3 is primarily localized in the cytoplasm and nucleus.[11]

Disclaimer: These protocols provide a general framework. Optimal conditions for specific cell lines and antibodies should be determined empirically. Always refer to the manufacturer's instructions for reagents and kits.

References

Application Notes: Immunohistochemical Analysis of AKR1C3 in Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin (B15479496) F synthase, is a critical enzyme in steroid hormone and prostaglandin metabolism.[1][2] It plays a pivotal role in the biosynthesis of potent androgens and estrogens by converting weak steroid precursors into their more active forms.[2][3] Elevated expression of AKR1C3 is observed in a variety of hormone-dependent and hormone-independent cancers and is frequently associated with tumor progression, therapeutic resistance, and poor patient prognosis.[2][3][4] Immunohistochemistry (IHC) is a powerful technique to visualize AKR1C3 protein expression and localization within the tumor microenvironment, providing valuable insights for both basic research and clinical applications.

Biological Significance in Oncology

AKR1C3 contributes to cancer pathogenesis through several mechanisms:

  • Hormone Synthesis: In hormone-dependent cancers like prostate and breast cancer, AKR1C3 catalyzes the synthesis of potent androgens (testosterone and dihydrotestosterone) and estrogens (17β-estradiol), which activate androgen and estrogen receptors, driving tumor growth.[1][2][5]

  • Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to 11β-PGF2α, which can promote cell proliferation through signaling pathways like PI3K/Akt.[1][6]

  • Therapeutic Resistance: Overexpression of AKR1C3 is linked to resistance against chemotherapy, radiation, and hormone therapy.[2][3][7] It can metabolize cytotoxic aldehydes and regulate cellular redox levels, contributing to chemoresistance.[2]

  • Tumor Progression: AKR1C3 is implicated in promoting cell proliferation, invasion, metastasis, and angiogenesis.[2][3][6] It influences key signaling pathways such as MAPK, ERK, and NF-κB.[6][8]

Given its role as an oncogenic driver, AKR1C3 is an attractive therapeutic target, and IHC is an indispensable tool for identifying tumors that may respond to AKR1C3 inhibitors.[3]

Quantitative Data on AKR1C3 Expression in Tumors

The expression of AKR1C3 varies significantly across different tumor types. The following table summarizes findings from various IHC studies.

Tumor TypeAKR1C3 Expression LevelKey FindingsReference(s)
Prostate Cancer Significantly elevated in metastatic and castration-resistant prostate cancer (CRPC) compared to primary tumors.[1][9]Expression increases with progression to CRPC.[9] High expression is an independent factor for poor PSA progression-free survival.[9][1][9]
Breast Cancer Strongly immunoreactive in ductal carcinoma in situ.[5]Associated with a worse prognosis.[6][5][6]
Lung Cancer Expressed in adenocarcinoma and squamous cell carcinoma, but absent in small cell carcinoma.[7][10]High expression in small cell lung cancer (SCLC) is associated with shorter overall survival after chemoradiotherapy.[4][4][7][10]
Liver Cancer (HCC) Over 50% of cases show high expression (IHC score ≥4 on a 0-6 scale).[11]NRF2/MAFG-AKR1C3-PARP1 axis is associated with proliferation and cisplatin (B142131) resistance.[1][2][1][2][11]
Acute Lymphoblastic Leukemia (ALL) Higher H-score in T-ALL (172–190) compared to B-ALL (30–160).[12][13]Can be used as a biomarker to aid in the diagnosis of T-ALL.[12][13][12][13]
Gastrointestinal & Pancreatic Tumors High expression in adenocarcinomas (88.4%) but low in neuroendocrine (NE) tumors (17.5%).[10]May serve as a useful adjunct marker to exclude the NE phenotype.[10][10]
Bladder & Renal Cancer Overexpression is a high-risk factor in bladder cancer.[14] Over 50% of cases show high expression.[11]Abnormal expression observed in urothelial and renal cell carcinoma.[7][7][11][14]
Endometrial Cancer Elevated expression in endometrioid endometrial carcinoma.[15]Correlated with improved overall survival and disease-free survival in some studies.[15][15]

Experimental Protocols

Protocol 1: Immunohistochemical Staining for AKR1C3 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue

This protocol provides a general guideline for the chromogenic detection of AKR1C3 in FFPE tumor sections. Optimization may be required for specific antibodies and tissue types.

1. Reagents and Materials

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Tris-EDTA buffer, pH 9.0 or Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Hydrogen Peroxide (3%) for blocking endogenous peroxidase

  • Blocking Solution (e.g., 5% Normal Goat Serum in wash buffer)

  • Primary Antibody against AKR1C3 (see Table 2 for validated options)

  • Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit/Mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate

  • Hematoxylin counterstain

  • Mounting Medium

  • Coverslips

2. Deparaffinization and Rehydration

  • Immerse slides in xylene: 2 changes for 10 minutes each.

  • Immerse slides in 100% ethanol: 2 changes for 10 minutes each.

  • Immerse slides in 95% ethanol: 1 change for 5 minutes.

  • Immerse slides in 70% ethanol: 1 change for 5 minutes.

  • Rinse slides thoroughly with running cold tap water.[16]

3. Antigen Retrieval

  • Method: Heat-Induced Epitope Retrieval (HIER) is commonly used.

  • Immerse slides in a container with Antigen Retrieval Solution (e.g., Tris-EDTA buffer, pH 9.0).[17]

  • Heat the solution using a pressure cooker, steamer, or water bath to 95-100°C for 20-30 minutes.

  • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

  • Rinse slides with deionized water and then with wash buffer.

4. Staining Procedure

  • Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

  • Blocking: Apply Blocking Solution and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Drain blocking solution and apply the diluted primary AKR1C3 antibody. Incubate overnight at 4°C or for 1-2 hours at 37°C.[18] (See Table 2 for recommended dilutions).

  • Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).

  • Secondary Antibody Incubation: Apply the diluted biotinylated secondary antibody and incubate for 30 minutes at 37°C.[16]

  • Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).

  • Detection: Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Rinse slides with wash buffer (3 changes for 5 minutes each).

  • Chromogen Development: Apply DAB substrate solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.

  • Washing: Stop the reaction by rinsing gently with deionized water.

5. Counterstaining, Dehydration, and Mounting

  • Counterstain: Immerse slides in Hematoxylin for 1-3 minutes to stain cell nuclei.

  • Washing: Rinse with running tap water until the water runs clear.

  • Differentiation: Briefly dip slides in 0.5% acid alcohol to remove excess stain, then rinse.

  • Bluing: Place slides in Scott's tap water substitute or weak ammonia (B1221849) water until nuclei turn blue. Rinse with tap water.

  • Dehydration: Sequentially immerse slides in 70% ethanol, 95% ethanol, and 100% ethanol (2 changes), for 1-3 minutes each.[18]

  • Clearing: Immerse slides in xylene (2 changes) for 5 minutes each.

  • Mounting: Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.

Table 2: Validated Primary Antibodies for AKR1C3 IHC
Antibody (Clone/ID)Host/TypeRecommended DilutionVendorReference(s)
NP6.G6.A6Mouse MonoclonalNot specifiedSigma/Millipore[12][13]
11194-1-APRabbit Polyclonal1:200Proteintech[17]
ab49680Not specified1:200Abcam[9]
A84062Goat PolyclonalNot specifiedBiorbyt[19]
ARC0857Rabbit MonoclonalNot specifiedBiorbyt[19]
Interpretation of Staining
  • Localization: AKR1C3 staining can be observed in the cytoplasm and/or the nucleus.[12][20]

  • Positive Control: Use tissues known to express AKR1C3, such as normal prostate or liver tissue.[5][11]

  • Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody and detection system.

  • Scoring: A semi-quantitative H-score is often used to evaluate expression levels. It is calculated by multiplying the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) by the percentage of positive cells at each intensity level.[12]

    • H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]

    • The final score ranges from 0 to 300.

Visualizations

Signaling Pathways Involving AKR1C3 in Cancer

AKR1C3_Signaling_Pathways cluster_steroid Steroid Hormone Synthesis cluster_pg Prostaglandin Metabolism akr1c3_node AKR1C3 Potent Androgens\n(Testosterone) Potent Androgens (Testosterone) akr1c3_node->Potent Androgens\n(Testosterone) 11β-PGF2α 11β-PGF2α akr1c3_node->11β-PGF2α NF-κB Pathway NF-κB Pathway akr1c3_node->NF-κB Pathway Other Mechanisms precursor_node precursor_node product_node product_node receptor_node receptor_node pathway_node pathway_node outcome_node outcome_node Weak Androgens\n(Androstenedione) Weak Androgens (Androstenedione) Weak Androgens\n(Androstenedione)->akr1c3_node Androgen Receptor (AR) Androgen Receptor (AR) Potent Androgens\n(Testosterone)->Androgen Receptor (AR) PGD2 PGD2 PGD2->akr1c3_node MAPK/ERK Pathway MAPK/ERK Pathway 11β-PGF2α->MAPK/ERK Pathway Proliferation & Invasion Proliferation & Invasion MAPK/ERK Pathway->Proliferation & Invasion Angiogenesis Angiogenesis NF-κB Pathway->Angiogenesis Tumor Growth Tumor Growth Proliferation & Invasion->Tumor Growth Angiogenesis->Tumor Growth Proliferation & Survival Proliferation & Survival Proliferation & Survival->Tumor Growth Therapy Resistance Therapy Resistance Tumor Growth->Therapy Resistance

Key signaling pathways influenced by AKR1C3 activity in cancer cells.
General Workflow for AKR1C3 Immunohistochemistry

A step-by-step experimental workflow for IHC staining of AKR1C3.
AKR1C3 Expression and Clinical Implications

AKR1C3_Prognosis tumor_expression AKR1C3 Expression Level in Tumor (IHC) high_exp High Expression tumor_expression->high_exp low_exp Low / No Expression tumor_expression->low_exp poor_prognosis Poor Prognosis (e.g., Prostate, Lung Cancer) high_exp->poor_prognosis Associated with therapy_resistance Increased Therapy Resistance (Chemo, Hormonal, Radiation) high_exp->therapy_resistance Associated with therapy_sensitivity Potential Therapy Sensitivity (to AKR1C3 Inhibitors) high_exp->therapy_sensitivity Indicates potential target for better_prognosis Favorable Prognosis (e.g., Endometrial Cancer) low_exp->better_prognosis Associated with (in some cancers) outcome_node outcome_node

Relationship between AKR1C3 expression and clinical outcomes in cancer.

References

Application Notes: Lentiviral Transduction for AKR1C3 Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the stable overexpression of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) in mammalian cells using lentiviral transduction. This powerful technique is essential for researchers, scientists, and drug development professionals investigating the multifaceted roles of AKR1C3 in various physiological and pathological processes, including cancer biology, steroid hormone metabolism, and therapeutic resistance.

Introduction

AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) or prostaglandin (B15479496) F synthase, is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Elevated expression of AKR1C3 is implicated in the progression of numerous cancers, including prostate, breast, and lung cancer, often correlating with poor prognosis and resistance to therapies.[3][4][5][6] Overexpression of AKR1C3 can lead to increased production of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), hypersensitizing androgen receptor (AR) signaling pathways and promoting tumor growth.[2][7] Furthermore, AKR1C3 is involved in various signaling pathways, including PI3K/Akt, MAPK, and NF-κB, influencing cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[8]

Lentiviral vectors are highly efficient tools for introducing and stably integrating genetic material, such as the AKR1C3 gene, into the genome of a wide range of dividing and non-dividing mammalian cells.[9][10] This allows for long-term, stable overexpression of the AKR1C3 protein, providing a robust in vitro model system to study its function, identify downstream targets, and screen for potential therapeutic inhibitors.

Data Presentation

The following tables summarize quantitative data from representative studies that have utilized lentiviral or retroviral systems to overexpress AKR1C3, highlighting the functional consequences of its elevated expression.

Table 1: Effects of AKR1C3 Overexpression on Steroid Hormone Metabolism

Cell LineSubstrateProductFold Change in Product Formation (AKR1C3-overexpressing vs. Control)Reference
MCF-70.1 µM Estrone17β-estradiol~8-fold increase at 6 hours[5]
LNCaPΔ4-AndrostenedioneTestosterone-17β-glucuronideSignificant redirection of metabolism favoring testosterone formation[7]

Table 2: Functional Consequences of AKR1C3 Overexpression in Cancer Cells

Cell LineAssayKey FindingQuantitative ChangeReference
DU145Clonogenic Survival AssayIncreased radioresistanceSignificant increase in colony formation after irradiation[11][12]
DU145ELISAIncreased PGF2α production~2.5-fold increase in PGF2α concentration 48h post-irradiation (6 Gy)[12]
MCF-10ACell Proliferation AssayIncreased proliferation in low-growth factor conditionsStatistically significant increase in growth rate[13]

Experimental Protocols

This section provides detailed protocols for the production of lentiviral particles carrying the AKR1C3 gene and the subsequent transduction of target cells.

Protocol 1: Lentiviral Vector Production in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells to produce replication-incompetent lentiviral particles. A second-generation packaging system is typically used, consisting of a transfer plasmid (containing the AKR1C3 ORF), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[9][14]

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Lentiviral transfer plasmid encoding human AKR1C3 (pLenti-AKR1C3)

  • Lentiviral packaging plasmid (e.g., psPAX2)

  • Lentiviral envelope plasmid (e.g., pMD2.G, encoding VSV-G)

  • Transfection reagent (e.g., Lipofectamine 2000, FuGENE 6, or calcium phosphate)

  • Opti-MEM or other serum-free medium

  • 0.45 µm syringe filters

  • Sterile microcentrifuge tubes and cell culture plates/flasks

Procedure:

  • Day 1: Seed HEK293T Cells.

    • Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Day 2: Transfection.

    • In a sterile tube, prepare the plasmid DNA mixture by combining the transfer, packaging, and envelope plasmids in the appropriate ratio (e.g., 4:3:1 for pLenti-AKR1C3:psPAX2:pMD2.G).

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Day 3: Change Medium.

    • Approximately 16-24 hours post-transfection, carefully remove the medium containing the transfection complex and replace it with fresh complete growth medium.

  • Day 4-5: Harvest Viral Supernatant.

    • At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

    • Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cells or debris.

    • Filter the cleared supernatant through a 0.45 µm filter.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C. Each freeze-thaw cycle can reduce the viral titer by 10-20%.[15]

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the steps for infecting target cells with the produced lentiviral particles to generate a stable cell line overexpressing AKR1C3.

Materials:

  • Target mammalian cells

  • Complete growth medium for target cells

  • Lentiviral supernatant containing AKR1C3 particles

  • Polybrene (Hexadimethrine bromide) stock solution (e.g., 8 mg/mL)

  • Selection antibiotic (if the lentiviral vector contains a resistance marker, e.g., puromycin)

  • 24-well or 6-well plates

Procedure:

  • Day 1: Seed Target Cells.

    • Plate the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[16]

  • Day 2: Transduction.

    • Thaw the lentiviral supernatant on ice.

    • Prepare the transduction medium by adding fresh complete growth medium and Polybrene to the wells. A final concentration of 4-8 µg/mL Polybrene is recommended for most cell types to enhance transduction efficiency.[10][16] Note: Some cells, like primary neurons, are sensitive to Polybrene.[16]

    • Add the desired amount of lentiviral supernatant to each well. The amount to add is determined by the desired Multiplicity of Infection (MOI), which is the ratio of infectious viral particles to the number of cells.

    • Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.[17]

  • Day 3: Change Medium.

    • Remove the medium containing the lentiviral particles and Polybrene, and replace it with fresh complete growth medium.

  • Day 4 onwards: Selection and Expansion.

    • Approximately 48-72 hours post-transduction, if the vector contains a selection marker, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.

    • Continue to culture the cells in the selection medium, changing the medium every 2-3 days, until non-transduced cells are eliminated.

    • Expand the surviving, stably transduced cells for downstream experiments.

  • Validation of Overexpression.

    • Confirm the successful overexpression of AKR1C3 at the mRNA level using RT-qPCR and at the protein level using Western blotting with an AKR1C3-specific antibody.[5][7]

Mandatory Visualizations

AKR1C3_Signaling_Pathways cluster_upstream Upstream Regulators cluster_steroids Steroidogenesis cluster_prostaglandins Prostaglandin Metabolism cluster_downstream Downstream Signaling & Effects NRF2 NRF2/MAFG AKR1C3 AKR1C3 NRF2->AKR1C3 Upregulate SIAH2 SIAH2 SIAH2->AKR1C3 Upregulate STAT3 STAT3 STAT3->AKR1C3 Upregulate Testosterone Testosterone AKR1C3->Testosterone Converts Estradiol 17β-Estradiol AKR1C3->Estradiol PGF2a PGF2α AKR1C3->PGF2a Converts Therapy_Resistance Therapeutic Resistance AKR1C3->Therapy_Resistance Promotes Androstenedione Androstenedione Androstenedione->AKR1C3 AR_signaling Androgen Receptor Signaling Testosterone->AR_signaling Activates Estrone Estrone Estrone->AKR1C3 PGD2 PGD2 PGD2->AKR1C3 PI3K_Akt PI3K/Akt Pathway PGF2a->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway PGF2a->MAPK_ERK Activates Cell_Proliferation Cell Proliferation & Survival AR_signaling->Cell_Proliferation PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation EMT Epithelial-Mesenchymal Transition (EMT) MAPK_ERK->EMT

Caption: AKR1C3 signaling pathways and metabolic functions.

Lentiviral_Transduction_Workflow cluster_production Phase 1: Lentivirus Production cluster_transduction Phase 2: Target Cell Transduction cluster_validation Phase 3: Selection & Validation P1 Day 1: Seed HEK293T Producer Cells P2 Day 2: Co-transfect with Transfer, Packaging & Envelope Plasmids P1->P2 P3 Day 4-5: Harvest & Filter Viral Supernatant P2->P3 T2 Day 2: Add Viral Supernatant & Polybrene to Cells P3->T2 Infect Target Cells T1 Day 1: Seed Target Cells T1->T2 T3 Day 3: Change Medium T2->T3 V1 Day 4+: Select with Antibiotic (e.g., Puromycin) T3->V1 V2 Expand Stable Cell Population V1->V2 V3 Validate AKR1C3 Overexpression (RT-qPCR, Western Blot) V2->V3 Plasmids Plasmids Plasmids->P2 Transfection_Reagent Transfection Reagent Transfection_Reagent->P2 Virus Lentivirus Virus->T2 Polybrene Polybrene Polybrene->T2 Antibiotic Antibiotic Antibiotic->V1

Caption: Experimental workflow for AKR1C3 overexpression.

References

Application Note and Protocols: Investigating (R)-Odafosfamide Sensitivity in Cancer Cells via shRNA-mediated Knockdown of AKR1C3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme implicated in the progression and therapeutic resistance of various cancers, including prostate, breast, and liver cancer.[1][2][3] AKR1C3's enzymatic activity includes the metabolism of steroids and prostaglandins, which can promote cancer cell proliferation and survival.[4][5] Notably, AKR1C3 is capable of activating certain prodrugs into potent cytotoxic agents. A prime example is OBI-3424, a prodrug that is selectively activated by AKR1C3 into a DNA alkylating agent, showing potent efficacy in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) with high AKR1C3 expression.[6]

(R)-Odafosfamide is a next-generation oxazaphosphorine, a class of drugs that includes cyclophosphamide (B585) and ifosfamide (B1674421).[7][8][9] These agents are prodrugs that require metabolic activation to exert their cytotoxic, DNA-alkylating effects.[7][10] This application note describes a methodology to test the hypothesis that the sensitivity of cancer cells to this compound is dependent on the expression and activity of AKR1C3. By utilizing short hairpin RNA (shRNA) to stably knock down AKR1C3 expression in a cancer cell line with high endogenous AKR1C3 levels, researchers can directly assess the role of this enzyme in the bioactivation and subsequent cytotoxicity of this compound. The following protocols provide a detailed workflow for shRNA-mediated gene knockdown, verification of knockdown, and assessment of drug sensitivity using MTT and clonogenic survival assays.

Experimental Workflow

The overall experimental workflow is depicted below, outlining the key stages from cell line selection to data analysis.

G Experimental Workflow cluster_0 Preparation cluster_1 Knockdown & Verification cluster_2 Sensitivity Assays cluster_3 Data Analysis A Select High-AKR1C3 Expressing Cancer Cell Line B Design & Synthesize AKR1C3 shRNA & Control shRNA A->B C Lentiviral Packaging B->C D Transduction of Cells C->D E Puromycin Selection of Stable Cell Lines D->E F Verify Knockdown (qPCR & Western Blot) E->F G MTT Assay F->G H Clonogenic Survival Assay F->H I Calculate IC50 Values G->I J Calculate Survival Fraction H->J K Compare Sensitivity I->K J->K

Caption: A flowchart of the experimental procedure.

AKR1C3-Mediated Prodrug Activation Pathway

The proposed mechanism involves the enzymatic conversion of the this compound prodrug by AKR1C3 into its active, cytotoxic form, which then induces DNA damage and leads to apoptosis. Knockdown of AKR1C3 is expected to inhibit this activation, leading to drug resistance.

G Proposed AKR1C3-Mediated this compound Activation Prodrug This compound (Inactive Prodrug) ActiveDrug Activated Drug (Cytotoxic Metabolite) Prodrug->ActiveDrug Metabolic Activation DNA_Damage DNA Cross-linking & Damage ActiveDrug->DNA_Damage AKR1C3 AKR1C3 Enzyme AKR1C3->ActiveDrug shRNA AKR1C3 shRNA shRNA->AKR1C3 Inhibition Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

References

Application Notes and Protocols for Assessing (R)-Odafosfamide-Induced DNA Damage Using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide is a third-generation aminophosphin-based alkylating agent. Its active metabolites, particularly isophosphoramide mustard (IPM), exert cytotoxic effects by forming covalent bonds with DNA. This leads to the creation of DNA adducts, with a significant portion being highly cytotoxic interstrand cross-links (ICLs).[1] These ICLs physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage in individual eukaryotic cells.[2] While the standard alkaline comet assay is adept at identifying single- and double-strand breaks and alkali-labile sites, a modified version is necessary to specifically quantify the ICLs induced by agents like this compound.[3] This modified assay measures the reduction in DNA migration caused by the cross-links, which physically restrain the DNA from moving during electrophoresis after a secondary induction of strand breaks.[3]

These application notes provide detailed protocols for utilizing the modified alkaline comet assay to assess and quantify the DNA damage induced by this compound.

Principle of the Modified Comet Assay for Interstrand Cross-links

The presence of ICLs prevents the complete denaturation and unwinding of DNA under the alkaline conditions of the comet assay. In the modified protocol, a secondary DNA damaging agent, such as ionizing radiation or hydrogen peroxide (H₂O₂), is applied to the cells after treatment with the cross-linking agent. This secondary agent introduces a known quantity of single-strand breaks.

In cells without ICLs, this secondary damage results in significant DNA migration, forming a distinct "comet tail." However, in cells treated with an ICL agent like this compound, the cross-links hold the DNA strands together, thereby reducing the extent of migration induced by the secondary damage. The degree of reduction in the comet tail is proportional to the frequency of the ICLs.[3]

Data Presentation

The following tables present representative quantitative data from studies using the modified comet assay to assess DNA damage induced by alkylating agents similar to this compound. These values can be considered indicative of the results expected with this compound.

Table 1: Effect of a Model Cross-linking Agent on H₂O₂-Induced DNA Damage

Concentration of Model Agent (µM)Treatment GroupMean % Tail DNA (± SEM)% Reduction in Tail DNA
0Vehicle Control (No H₂O₂)4.8 ± 0.7N/A
0H₂O₂ Only51.2 ± 3.50%
1010 µM Agent + H₂O₂35.8 ± 2.930.1%
2525 µM Agent + H₂O₂22.1 ± 2.156.8%
5050 µM Agent + H₂O₂13.4 ± 1.573.8%

Note: The quantitative data presented in this table are illustrative examples based on typical results for cross-linking agents and are not derived from specific experimental results for this compound.

Table 2: Comet Assay Parameters at Different Concentrations of a Model Cross-linking Agent

Concentration of Model Agent (µM)Mean Tail Length (µm) (± SEM)Mean Olive Tail Moment (± SEM)
0 (H₂O₂ Only)48.7 ± 3.225.9 ± 2.1
1034.1 ± 2.516.3 ± 1.8
2521.5 ± 1.99.7 ± 1.2
5012.8 ± 1.45.2 ± 0.8

Note: The quantitative data presented in this table are illustrative examples based on typical results for cross-linking agents and are not derived from specific experimental results for this compound.

Experimental Protocols

Modified Alkaline Comet Assay Protocol for this compound-Induced DNA Interstrand Cross-links

This protocol is adapted for the detection of DNA ICLs induced by alkylating agents like this compound.

Materials:

  • Cells: Appropriate cell line (e.g., human cancer cell line)

  • This compound: Stock solution of known concentration

  • Culture Medium: Complete medium suitable for the chosen cell line

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • Normal Melting Point (NMP) Agarose (B213101): 1% (w/v) in PBS

  • Low Melting Point (LMP) Agarose: 0.5% (w/v) in PBS

  • Comet Assay Slides: Pre-coated slides or standard microscope slides

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13

  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5

  • DNA Staining Solution: e.g., SYBR® Green I or Propidium Iodide

  • Secondary DNA Damaging Agent: Hydrogen Peroxide (H₂O₂) or access to an X-ray source

  • Equipment:

    • Fluorescence microscope with appropriate filters

    • Horizontal gel electrophoresis unit

    • Power supply

    • Incubator

    • Humidified chamber

    • Micropipettes and tips

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency in flasks or plates.

    • Treat cells with varying concentrations of this compound for a defined period (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Wash cells with cold PBS.

    • Harvest cells using trypsin-EDTA, then neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in cold PBS at a concentration of 1-2 x 10⁵ cells/mL.

  • Induction of Secondary DNA Damage:

    • For H₂O₂ treatment: Add H₂O₂ to the cell suspension to a final concentration of 100 µM and incubate on ice for 10 minutes.

    • For X-ray irradiation: Place the cell suspension on ice and irradiate with a defined dose (e.g., 5-10 Gy).

  • Slide Preparation and Cell Embedding:

    • Mix the cell suspension with 0.5% LMP agarose (at 37°C) at a 1:10 ratio (v/v).

    • Quickly pipette 75 µL of the cell/agarose mixture onto a pre-coated slide.

    • Gently place a coverslip on top and allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold, freshly prepared Lysis Solution.

    • Incubate at 4°C for at least 1 hour (can be left overnight).

  • Alkaline Unwinding:

    • Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Electrophoresis Buffer to a level just covering the slides.

    • Let the DNA unwind for 20-40 minutes at 4°C in the dark.

  • Electrophoresis:

    • Apply a voltage of 25V and a current of 300 mA for 20-30 minutes at 4°C.

  • Neutralization:

    • Gently remove the slides from the electrophoresis tank.

    • Wash the slides three times with Neutralization Buffer for 5 minutes each.

  • Staining:

    • Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions (e.g., SYBR® Green I diluted 1:10,000 in TE buffer for 15 minutes).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized comet assay software.

    • Score at least 50-100 comets per slide.

    • The primary parameters to quantify are the percentage of DNA in the tail (% Tail DNA) and the tail moment.[4]

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Secondary Damage & Embedding cluster_2 Comet Assay Procedure cluster_3 Data Acquisition & Analysis A Cell Culture B This compound Treatment A->B C Cell Harvesting B->C D Secondary Damage (H2O2 or X-ray) C->D E Mix with LMP Agarose D->E F Solidify on Slide E->F G Lysis F->G H Alkaline Unwinding G->H I Electrophoresis H->I J Neutralization & Staining I->J K Fluorescence Microscopy J->K L Image Analysis Software K->L M Quantify Comet Parameters L->M

Caption: Workflow for the modified comet assay to detect this compound-induced DNA cross-links.

Signaling Pathway of DNA Interstrand Cross-link Repair

G cluster_0 DNA Damage Induction cluster_1 ICL Recognition & Signaling cluster_2 ICL Repair Cascade cluster_3 Cellular Outcomes Odafosfamide This compound Metabolite (IPM) ICL DNA Interstrand Cross-link (ICL) Odafosfamide->ICL Alkylation ReplicationFork Stalled Replication Fork ICL->ReplicationFork FA_complex Fanconi Anemia (FA) Core Complex ReplicationFork->FA_complex recruitment ATR ATR Kinase Activation FA_complex->ATR activation Unhoooking ICL Unhooking (Endonucleases) ATR->Unhoooking DSB Double-Strand Break (DSB) Formation Unhoooking->DSB TLS Translesion Synthesis Unhoooking->TLS gap filling HR Homologous Recombination (HR) DSB->HR repair CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis if repair fails NER Nucleotide Excision Repair (NER) TLS->NER adduct removal RepairedDNA Repaired DNA HR->RepairedDNA NER->RepairedDNA

Caption: this compound-induced DNA ICL repair and cellular response pathway.

References

Application Note: Western Blot Analysis of DNA Repair Proteins Following (R)-Odafosfamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide is a third-generation oxazaphosphorine alkylating agent. It is a prodrug that is metabolically activated to its active form, isophosphoramide mustard. Isophosphoramide mustard exerts its cytotoxic effects by forming covalent bonds with DNA, creating DNA adducts and cross-links.[1] This damage obstructs DNA replication and transcription, leading to the induction of cell cycle arrest and apoptosis. The efficacy of this compound is intrinsically linked to the cell's capacity to recognize and repair this DNA damage. Consequently, the analysis of DNA repair protein expression and activation is crucial for understanding its mechanism of action, identifying potential resistance mechanisms, and developing rational combination therapies.

This application note provides a detailed protocol for the use of Western blotting to quantitatively assess the expression of key DNA repair proteins in cells treated with this compound.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The methodology involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are subsequently detected, often using a chemiluminescent or fluorescent secondary antibody, allowing for the visualization and quantification of the protein of interest. By comparing the protein levels in this compound-treated cells to untreated controls, researchers can determine the drug's impact on the DNA damage response (DDR).

Key DNA Repair Pathways and Proteins

This compound-induced DNA damage, particularly interstrand cross-links and double-strand breaks (DSBs), activates a complex network of DNA repair pathways. The primary pathways involved are:

  • Double-Strand Break Repair:

    • Homologous Recombination (HR): An error-free repair mechanism that uses a sister chromatid as a template. Key proteins include BRCA1 and RAD51.

    • Non-Homologous End Joining (NHEJ): An error-prone mechanism that directly ligates the broken DNA ends. Key proteins include Ku70/80 (XRCC6/5) and DNA-PKcs (PRKDC).

  • DNA Damage Signaling:

    • ATM-Chk2 Pathway: A primary signaling cascade activated in response to DSBs. Ataxia-Telangiectasia Mutated (ATM) kinase is a key sensor that phosphorylates numerous downstream targets, including the histone variant H2AX (forming γH2AX, a sensitive marker of DSBs) and checkpoint kinase 2 (Chk2), to orchestrate cell cycle arrest and DNA repair.[1][2]

  • Base Excision Repair (BER): While primarily involved in repairing single-base damage, it can be activated in response to alkylation damage. Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in this pathway that also plays a role in DSB repair.[1]

Data Presentation

The following table summarizes quantitative data from a study on rat ovarian granulosa cells treated with phosphoramide (B1221513) mustard (PM), the active metabolite of this compound. This data illustrates the expected upregulation of key DNA repair proteins following treatment.[1]

Target ProteinTreatment GroupFold Change vs. Control (24h)Fold Change vs. Control (48h)
γH2AX 6 µM PMIncreased (P < 0.05)Increased (P < 0.05)
ATM 6 µM PMIncreased (P < 0.05)Increased (P < 0.05)
PARP-1 6 µM PMIncreased (P < 0.05)Increased (P < 0.05)
PRKDC (DNA-PKcs) 6 µM PMIncreased (P < 0.05)Increased (P < 0.05)
XRCC6 (Ku70) 6 µM PMIncreased (P < 0.05)Decreased (P < 0.05)
BRCA1 6 µM PMIncreased (P < 0.05)Increased (P < 0.05)
RAD51 6 µM PMIncreased (P < 0.05)No significant change

Mandatory Visualization

DNA_Damage_Response_Pathway cluster_drug This compound Treatment cluster_dna_damage DNA Damage cluster_signaling Damage Sensing & Signaling cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome Odafosfamide Odafosfamide DNA_Crosslinks DNA Cross-links & Double-Strand Breaks Odafosfamide->DNA_Crosslinks Metabolic Activation ATM ATM DNA_Crosslinks->ATM activates PARP1 PARP1 (BER/DSB Repair) DNA_Crosslinks->PARP1 recruits NHEJ NHEJ Repair (PRKDC, XRCC6) DNA_Crosslinks->NHEJ activates HR HR Repair (BRCA1, RAD51) DNA_Crosslinks->HR activates gammaH2AX γH2AX ATM->gammaH2AX phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest induces PARP1->Cell_Cycle_Arrest NHEJ->Cell_Cycle_Arrest HR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if repair fails

Caption: DNA Damage Response to this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Sample_Prep 4. Sample Preparation (with Laemmli buffer) Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE (Protein Separation by Size) Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (to PVDF/Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (prevents non-specific binding) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (specific to DNA repair protein) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis & Quantification Detection->Analysis

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Appropriate cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, cell culture flasks/plates.

  • This compound: Stock solution of known concentration.

  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: BCA Protein Assay Kit or equivalent.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, ammonium (B1175870) persulfate (APS), Tris-HCl, SDS, glycerol, bromophenol blue. Precast gels are recommended for consistency.

  • Gel Electrophoresis: Electrophoresis chamber and power supply.

  • Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer (Tris, glycine, methanol), transfer apparatus.

  • Immunoblotting:

    • Blocking buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Primary antibodies (see table below for examples).

    • HRP-conjugated secondary antibodies (anti-rabbit IgG or anti-mouse IgG).

    • Wash buffer: TBST.

  • Detection: Enhanced chemiluminescence (ECL) substrate, imaging system (e.g., CCD camera-based imager).

Recommended Primary Antibodies
Target ProteinHost SpeciesSupplier (Example)
Phospho-Histone H2A.X (Ser139) (γH2AX)RabbitCell Signaling Technology
ATMRabbitCell Signaling Technology
PARP-1RabbitCell Signaling Technology
DNA-PKcs (PRKDC)RabbitCell Signaling Technology
Ku70 (XRCC6)RabbitCell Signaling Technology
BRCA1MouseSanta Cruz Biotechnology
RAD51RabbitAbcam
β-Actin or GAPDH (Loading Control)Mouse/RabbitVarious
Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and/or for different time points. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.[1]

    • Add ice-cold lysis buffer to each plate/well.[1]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Incubate on ice for 30 minutes, vortexing occasionally.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

    • Collect the supernatant containing the protein lysate.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of protein per lane into an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Signal Detection and Data Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH) for each sample.

Troubleshooting and Considerations

  • Antibody Optimization: The optimal dilution for each primary antibody should be determined empirically.

  • Loading Controls: Use of a loading control is essential for accurate quantification to ensure equal protein loading between lanes.

  • Transfer Efficiency: Verify protein transfer by staining the membrane with Ponceau S before blocking.

  • Time-Course and Dose-Response: It is recommended to perform both time-course and dose-response experiments to fully characterize the effects of this compound.

  • Biological Replicates: Perform experiments with at least three biological replicates to ensure the reproducibility of the results.

References

Application Note: Analysis of Apoptosis Induced by (R)-Odafosfamide Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide is a novel investigational anticancer agent belonging to the class of oxazaphosphorine cytostatics. As a prodrug, it is metabolically activated to its cytotoxic metabolite, which exerts its therapeutic effect by inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells. Understanding the mechanism and quantifying the extent of apoptosis induced by this compound is crucial for its preclinical and clinical development. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: this compound-Induced Apoptosis

This compound, like other oxazaphosphorines such as cyclophosphamide (B585) and ifosfamide, acts as a DNA alkylating agent.[1] Its active metabolites form covalent bonds with DNA, creating intrastrand and interstrand cross-links.[1] This extensive DNA damage triggers cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[2] However, if the damage is too severe, the cell is directed towards apoptosis.

The primary signaling cascade initiated by this compound-induced DNA damage is the intrinsic (mitochondrial) pathway of apoptosis. This process is often mediated by the tumor suppressor protein p53.[3] Upon sensing DNA damage, p53 is activated and transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[4][5]

Data Presentation: Quantitative Analysis of Apoptosis

The following table summarizes representative data on the dose-dependent effect of this compound on the induction of apoptosis in a cancer cell line after a 48-hour treatment. Data was acquired by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)94.5 ± 2.53.1 ± 0.82.4 ± 0.6
1082.1 ± 3.112.5 ± 1.55.4 ± 1.1
2565.7 ± 4.224.8 ± 2.99.5 ± 1.8
5041.3 ± 3.845.2 ± 4.113.5 ± 2.2
10020.9 ± 2.958.6 ± 5.320.5 ± 3.4

Mandatory Visualizations

odsf_pathway Signaling Pathway of this compound-Induced Apoptosis odsf This compound (Prodrug) active_metabolite Active Metabolite odsf->active_metabolite Metabolic Activation dna_damage DNA Damage (Interstrand Cross-links) active_metabolite->dna_damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

flow_cytometry_workflow Experimental Workflow for Apoptosis Analysis cell_culture 1. Cell Seeding and Treatment harvesting 2. Cell Harvesting cell_culture->harvesting washing 3. Cell Washing (PBS) harvesting->washing resuspension 4. Resuspension in Binding Buffer washing->resuspension staining 5. Staining (Annexin V & PI) resuspension->staining incubation 6. Incubation (Room Temp, Dark) staining->incubation analysis 7. Flow Cytometry Analysis incubation->analysis data_quantification 8. Data Quantification analysis->data_quantification

Caption: Flow cytometry experimental workflow.

Experimental Protocols

Materials and Reagents
  • Target cancer cell line (e.g., Jurkat, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Protocol: Induction of Apoptosis
  • Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol: Annexin V and PI Staining for Flow Cytometry
  • Cell Harvesting:

    • For suspension cells, collect the cell suspension.

    • For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the adherent cells with PBS before detaching them with Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.

  • Centrifugation: Centrifuge the cell suspensions at 300 x g for 5 minutes.

  • Washing: Carefully discard the supernatant and wash the cell pellets once with cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspension: Resuspend the cell pellets in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls to set up compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[3]

References

Application Notes and Protocols for In Vivo Imaging of (R)-Odafosfamide Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide, also known as OBI-3424, is a novel prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent.[1][2][3] This targeted activation mechanism makes this compound a promising therapeutic candidate for tumors overexpressing AKR1C3, such as certain types of T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma, and castrate-resistant prostate cancer.[1][2][4] In vivo imaging plays a crucial role in the preclinical evaluation of this compound, enabling real-time, non-invasive monitoring of drug efficacy, pharmacodynamics, and downstream cellular events.[5][6] These application notes provide an overview of imaging strategies and detailed protocols for assessing the anti-tumor effects of this compound in preclinical models.

Mechanism of Action and Imaging Biomarkers

This compound is intracellularly reduced by AKR1C3 in the presence of NADPH, leading to the formation of a highly reactive aziridinium (B1262131) ion that alkylates DNA, inducing interstrand crosslinks, DNA damage, and ultimately, apoptosis.[2][7] This mechanism provides several opportunities for in vivo imaging to serve as a biomarker for drug activity and therapeutic response.[5]

Imaging approaches can be categorized into three main areas:

  • Pharmacodynamic (PD) Imaging of Target Engagement: Directly visualizing the consequence of the drug's mechanism of action, i.e., DNA damage.

  • Imaging of Tumor Burden and Response: Assessing the overall impact of treatment on tumor growth and viability.

  • Imaging of Downstream Cellular Effects: Detecting cellular processes initiated by DNA damage, such as apoptosis.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data from preclinical studies of this compound in various tumor models.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in a HepG2 Orthotopic Xenograft Model.[7]

Treatment GroupDose and ScheduleTumor Growth Inhibition (TGI) at Day 34Complete Regression Rate
Vehicle Control--0%
This compound1.25 mg/kg, IV, Q7D x 252.4%Not Reported
This compound2.5 mg/kg, IV, Q7D x 291.5%80%
This compound5 mg/kg, IV, Q7D x 2101.2%100%

Table 2: In Vivo Efficacy of this compound against T-ALL Patient-Derived Xenografts (PDXs).[2][4]

PDX ModelThis compound Dose and ScheduleMedian Event-Free Survival (EFS) Treated (days)Median EFS Control (days)EFS Fold Increase (T/C)
T-ALL PDX 12.5 mg/kg, IP, Q7D x 345.518.42.5
T-ALL PDX 22.5 mg/kg, IP, Q7D x 385.28.410.1
T-ALL PDX 32.5 mg/kg, IP, Q7D x 3102.825.04.1
T-ALL PDX 42.5 mg/kg, IP, Q7D x 394.924.13.9
T-ALL PDX 52.5 mg/kg, IP, Q7D x 394.96.814.0

Signaling and Activation Pathway

The following diagram illustrates the activation of this compound and its downstream effects.

Odafosfamide_Pathway cluster_cell Tumor Cell (High AKR1C3) Odafosfamide This compound (Prodrug) Active_Metabolite Active Metabolite (DNA Alkylating Agent) Odafosfamide->Active_Metabolite Activation AKR1C3 AKR1C3 AKR1C3->Active_Metabolite NADPH NADPH NADP NADP+ NADPH->NADP DNA Nuclear DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Cross-linking & Double-Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Odafosfamide_Ext This compound (Systemic Circulation) Odafosfamide_Ext->Odafosfamide Cellular Uptake

Caption: this compound activation pathway.

Experimental Protocols and Workflows

Protocol 1: Monitoring Tumor Burden with Fluorescence Imaging

This protocol is designed to non-invasively monitor the effect of this compound on the growth of fluorescently-labeled tumors.

Workflow Diagram:

Fluorescence_Workflow Tumor_Implantation Implant AKR1C3-expressing, GFP-labeled tumor cells (e.g., HepG2-GFP) orthotopically Tumor_Growth Allow tumors to establish (e.g., 7-10 days) Tumor_Implantation->Tumor_Growth Baseline_Imaging Baseline fluorescence imaging to randomize mice into groups Tumor_Growth->Baseline_Imaging Treatment Administer this compound or Vehicle Control (e.g., IV) Baseline_Imaging->Treatment Longitudinal_Imaging Perform fluorescence imaging serially (e.g., twice weekly) Treatment->Longitudinal_Imaging Longitudinal_Imaging->Longitudinal_Imaging Data_Analysis Quantify fluorescence intensity (tumor area/signal) over time Longitudinal_Imaging->Data_Analysis Endpoint Endpoint analysis: Tumor excision and ex vivo imaging Data_Analysis->Endpoint

Caption: Workflow for fluorescence imaging of tumor burden.

Methodology:

  • Cell Line Preparation: Utilize a cancer cell line with high AKR1C3 expression (e.g., HepG2) that has been stably transfected to express a fluorescent protein, such as Green Fluorescent Protein (GFP).[7]

  • Animal Model: Establish orthotopic or subcutaneous tumors in immunocompromised mice (e.g., BALB/c nude) by injecting the fluorescently labeled tumor cells.

  • Tumor Establishment: Allow tumors to grow to a detectable size. For orthotopic models, this may take 7-10 days.[7]

  • Baseline Imaging and Randomization:

    • Anesthetize mice (e.g., with isoflurane).

    • Perform whole-body fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum, FluorVivo).

    • Select mice with comparable tumor fluorescence signals and randomize them into treatment and control groups.[7]

  • Drug Administration:

    • Prepare this compound for administration (e.g., dissolve in a suitable vehicle for intravenous injection).

    • Administer the drug according to the planned dosing schedule (e.g., 2.5 mg/kg, intravenously, once weekly for 2 weeks).[7] The control group receives the vehicle only.

  • Longitudinal Imaging:

    • At specified time points (e.g., twice weekly), perform fluorescence imaging on all mice to monitor changes in tumor size.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumors and quantify the total fluorescence intensity or fluorescent area.

    • Plot the average fluorescence signal for each group over time to assess tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and perform ex vivo fluorescence imaging to confirm the in vivo findings.

Protocol 2: In Vivo Imaging of DNA Damage (Pharmacodynamic Marker)

This protocol aims to visualize the direct effect of this compound—the induction of DNA damage—using a labeled antibody targeting the DNA double-strand break marker, phosphorylated histone H2AX (γH2AX).

Workflow Diagram:

DNA_Damage_Workflow Tumor_Establishment Establish AKR1C3-positive tumor xenografts in mice Treatment_Groups Randomize mice into (1) Vehicle (2) this compound groups Tumor_Establishment->Treatment_Groups Drug_Admin Administer a single dose of This compound or vehicle Treatment_Groups->Drug_Admin Probe_Injection At peak DNA damage time (e.g., 24h post-treatment), inject fluorophore- or radio-labeled anti-γH2AX antibody Drug_Admin->Probe_Injection Imaging Perform SPECT/CT or fluorescence imaging at optimal probe uptake time (e.g., 24-48h post-injection) Probe_Injection->Imaging Quantification Quantify tracer uptake in the tumor (e.g., %ID/g or fluorescence intensity) Imaging->Quantification Validation Ex vivo validation: Immunohistochemistry for γH2AX in excised tumors Quantification->Validation

Caption: Workflow for in vivo imaging of DNA damage.

Methodology:

  • Animal Model: Establish subcutaneous xenografts of a tumor cell line with high AKR1C3 expression in immunocompromised mice.

  • Treatment: Administer a single therapeutic dose of this compound or vehicle control to the tumor-bearing mice.

  • Imaging Probe Administration:

    • At a time point expected to correspond with peak DNA damage (e.g., 24 hours post-treatment), administer a labeled anti-γH2AX antibody.

    • For fluorescence imaging, an antibody conjugated to a near-infrared (NIR) fluorophore is used.

    • For nuclear imaging, an antibody conjugated to a chelator for radiolabeling (e.g., with Indium-111 for SPECT imaging) is used.[1]

  • In Vivo Imaging:

    • At the optimal time for probe accumulation in the tumor (e.g., 24-48 hours post-probe injection), perform whole-body imaging.

    • For fluorescence imaging, use an appropriate in vivo imaging system with NIR filters.

    • For SPECT imaging, acquire images and co-register them with CT for anatomical localization.[1]

  • Data Analysis:

    • Quantify the signal from the imaging probe within the tumor ROI. For SPECT, this is typically expressed as the percentage of injected dose per gram of tissue (%ID/g). For fluorescence, it is the radiant efficiency or intensity.

    • Compare the signal between the this compound-treated group and the control group. A higher signal in the treated group indicates drug-induced DNA damage.

  • Ex Vivo Validation: Excise tumors at the end of the study and perform immunohistochemistry or immunofluorescence for γH2AX to confirm the imaging results at the cellular level.[1]

Protocol 3: Monitoring Apoptosis with Fluorescence Imaging

This protocol describes a method to assess a key downstream effect of this compound-induced DNA damage: apoptosis, using a fluorescently labeled Annexin V.

Workflow Diagram:

Apoptosis_Workflow Tumor_Establishment Establish AKR1C3-positive tumor xenografts Treatment_Initiation Initiate treatment with This compound or vehicle Tumor_Establishment->Treatment_Initiation Probe_Injection At a time of expected peak apoptosis (e.g., 48-72h post-treatment), inject NIRF-labeled Annexin V Treatment_Initiation->Probe_Injection Imaging Perform whole-body fluorescence imaging shortly after probe injection (e.g., 2-4 hours) Probe_Injection->Imaging Analysis Calculate Tumor-to-Background Ratio (TBR) of the fluorescence signal Imaging->Analysis Validation Ex vivo validation: TUNEL staining or cleaved caspase-3 IHC on tumors Analysis->Validation

Caption: Workflow for in vivo imaging of apoptosis.

Methodology:

  • Animal Model: As described in the previous protocols, use mice with established AKR1C3-positive tumors.

  • Treatment: Administer this compound or vehicle control according to the desired regimen.

  • Apoptosis Probe Injection:

    • At a time point when apoptosis is expected to be induced (e.g., 48-72 hours after the start of treatment), intravenously inject a near-infrared fluorescent (NIRF) probe that binds to apoptotic cells, such as NIRF-labeled Annexin V.[8] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

  • In Vivo Fluorescence Imaging:

    • Perform whole-body NIRF imaging at a time point that allows for probe accumulation in the tumor and clearance from the circulation (typically 2-4 hours post-injection).

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and in an adjacent, non-tumor-bearing area (background).

    • Calculate the tumor-to-background ratio (TBR). An increased TBR in the treated group compared to the control group indicates treatment-induced apoptosis.[8]

  • Ex Vivo Validation: After the final imaging session, excise the tumors and perform histological analysis, such as TUNEL staining or immunohistochemistry for cleaved caspase-3, to confirm and quantify apoptosis.[8]

Conclusion

In vivo imaging is an indispensable tool for the preclinical development of targeted therapies like this compound. By employing modalities such as fluorescence and nuclear imaging, researchers can non-invasively assess pharmacodynamics, monitor therapeutic efficacy, and gain insights into the biological response of tumors to treatment. The protocols outlined here provide a framework for a comprehensive in vivo imaging strategy to evaluate this compound and other AKR1C3-activated prodrugs, ultimately facilitating their translation to the clinic.

References

Application Notes and Protocols for High-Throughput Screening with (R)-Odafosfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Odafosfamide, also known as OBI-3424, is a novel prodrug that exhibits selective cytotoxicity towards cancer cells overexpressing the enzyme aldo-keto reductase 1C3 (AKR1C3). This selective activation mechanism presents a promising therapeutic window for various malignancies, including hepatocellular carcinoma, castration-resistant prostate cancer, and T-cell acute lymphoblastic leukemia. Upon activation by AKR1C3, this compound is converted into a potent DNA alkylating agent, phosphoramide (B1221513) mustard, which induces DNA damage and subsequently triggers apoptosis in targeted cancer cells.

These application notes provide a framework for the high-throughput screening (HTS) of compound libraries to identify synergistic drug combinations or to characterize the cytotoxic profile of this compound across diverse cancer cell line panels. The provided protocols are designed for a 384-well plate format, amenable to automated liquid handling systems, and utilize a commercially available luminescence-based assay for the determination of cell viability.

Mechanism of Action

This compound's selective cytotoxicity is contingent on its bioactivation by AKR1C3.

dot

Odafosfamide_Activation Odafosfamide This compound (Inactive Prodrug) AKR1C3 AKR1C3 (Aldo-Keto Reductase 1C3) Odafosfamide->AKR1C3 Enzymatic Reduction ActiveMetabolite Phosphoramide Mustard (Active DNA Alkylating Agent) AKR1C3->ActiveMetabolite

Figure 1: Bioactivation of this compound.

The active metabolite, phosphoramide mustard, is a bifunctional alkylating agent that forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links. This DNA damage obstructs DNA replication and transcription, ultimately inducing cell cycle arrest and programmed cell death (apoptosis).

Data Presentation

The following tables summarize the cytotoxic activity of this compound in various cancer cell lines, highlighting the correlation between AKR1C3 expression and drug sensitivity.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAKR1C3 ExpressionIC50 (nM)
H460Non-Small Cell Lung CancerHigh4.0
T-ALL PDXT-cell Acute Lymphoblastic LeukemiaHigh9.7
ETP-ALL PDXEarly T-cell Precursor ALLHigh31.5
B-ALL PDXB-cell Acute Lymphoblastic LeukemiaLow60.3

PDX: Patient-Derived Xenograft

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for a high-throughput screen to assess the cytotoxicity of this compound is depicted below.

dot

HTS_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis Cell_Seeding Seed Cells in 384-well Plates Dispense_Compound Dispense this compound to Cell Plates Cell_Seeding->Dispense_Compound Compound_Plates Prepare this compound Dilution Plates Compound_Plates->Dispense_Compound Incubation Incubate for 72-96 hours Dispense_Compound->Incubation Add_Reagent Add CellTiter-Glo® Reagent Incubation->Add_Reagent Luminescence Measure Luminescence Add_Reagent->Luminescence Data_Analysis Calculate IC50 Values Luminescence->Data_Analysis

Figure 2: High-Throughput Screening Workflow.
Detailed Protocol: Cell Viability Assay using CellTiter-Glo®

This protocol is optimized for a 384-well format to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • AKR1C3-high and AKR1C3-low cancer cell lines (e.g., H460 and a suitable negative control)

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 384-well white, opaque-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: a. Culture AKR1C3-high and AKR1C3-low cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with medium containing FBS, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells per well). e. Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate. f. Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution to create a concentration gradient. A typical starting concentration for the highest dose could be 10 µM. c. Add 10 µL of the diluted compound solutions to the corresponding wells of the cell plates. Include wells with vehicle control (DMSO) and no-cell controls (medium only). d. The final volume in each well should be 50 µL.

  • Incubation: a. Incubate the plates for 72 to 96 hours at 37°C and 5% CO₂. This extended incubation period allows for the enzymatic conversion of the prodrug and the subsequent induction of apoptosis.

  • Cell Viability Measurement: a. Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 25 µL of the CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the average background luminescence from the no-cell control wells from all other measurements. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value using a non-linear regression curve fit.

Signaling Pathway

The activation of this compound and its subsequent DNA alkylation triggers a complex signaling cascade that culminates in apoptosis.

dot

Odafosfamide_Signaling cluster_activation Prodrug Activation cluster_damage DNA Damage & Response cluster_apoptosis Apoptosis Cascade Odafosfamide This compound AKR1C3 AKR1C3 Odafosfamide->AKR1C3 Active_Metabolite Phosphoramide Mustard AKR1C3->Active_Metabolite DNA DNA Active_Metabolite->DNA Intercalates DNA_Damage DNA Cross-links (Alkylation) DNA->DNA_Damage ATM ATM Kinase (Activated) DNA_Damage->ATM PARP PARP (Activated) DNA_Damage->PARP p53 p53 (Activated) ATM->p53 Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: this compound Signaling Pathway.

Upon DNA damage, sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) kinase are activated. ATM, in turn, phosphorylates and activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. p53 promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates the initiator caspase, Caspase-9, which in turn activates the executioner caspase, Caspase-3, leading to the dismantling of the cell. Concurrently, DNA damage activates PARP (Poly [ADP-ribose] polymerase), which is involved in DNA repair but can also contribute to cell death under conditions of extensive DNA damage.

Application Notes and Protocols for Pharmacokinetic Analysis of (R)-Ifosfamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Odafosfamide is a novel prodrug of the alkylating agent ifosfamide (B1674421). Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of the active metabolite, (R)-ifosfamide, in animal models, specifically rats. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the stereoselective pharmacokinetic parameters of (R)-ifosfamide and (S)-ifosfamide following intravenous administration in male and female Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of Ifosfamide Enantiomers in Rats after a 40 mg/kg Intravenous Dose [1][2]

Parameter(R)-Ifosfamide(S)-IfosfamideAnimal Model
Half-life (t½)
Male34.2 minutes41.8 minutesSprague-Dawley Rats
Female62.1 minutes75.1 minutesSprague-Dawley Rats
Metabolism Preferentially undergoes 4-hydroxylation.Preferentially undergoes N2- and N3-dechloroethylation.Sprague-Dawley Rats
Plasma Protein Binding Low, with no enantioselectivity.Low, with no enantioselectivity.Sprague-Dawley Rats

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol describes the procedure for a pharmacokinetic study of (R)-ifosfamide in Sprague-Dawley rats following intravenous administration.

1. Animal Model:

  • Species: Sprague-Dawley rats.[1][2]

  • Sex: Male and female (to assess for gender differences in pharmacokinetics).[1][2]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

2. Drug Formulation and Administration:

  • Formulation: Prepare a sterile solution of this compound or (R)-ifosfamide in a suitable vehicle (e.g., saline).

  • Dose: A dose of 40 mg/kg is suggested based on studies with ifosfamide pseudoracemates.[1][2]

  • Route of Administration: Intravenous (IV) injection via the tail vein.

3. Blood Sample Collection:

  • Time Points: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration.

  • Method: Collect blood (approximately 0.2-0.3 mL per time point) from the jugular vein or via another appropriate method.

  • Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantitative analysis of (R)-ifosfamide and its metabolites in plasma.[1][2]

  • Internal Standard: Use an appropriately deuterium-labeled analog of ifosfamide as the internal standard.[1][2]

  • Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis (NCA) software to determine pharmacokinetic parameters.

  • Parameters: Calculate key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (Sprague-Dawley Rats) C Intravenous Administration (40 mg/kg via tail vein) A->C B Drug Formulation (this compound Solution) B->C D Serial Blood Sampling (Predetermined time points) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Bioanalytical Quantification (LC-MS/MS or GC-MS) F->G H Pharmacokinetic Modeling (Non-compartmental analysis) G->H I Data Interpretation H->I

Caption: Experimental workflow for the pharmacokinetic analysis of (R)-ifosfamide in rats.

Metabolic Pathway of (R)-Ifosfamide

G R_Odafosfamide This compound (Prodrug) R_Ifosfamide (R)-Ifosfamide R_Odafosfamide->R_Ifosfamide Metabolic Activation Metabolite1 4-Hydroxyifosfamide (Active Metabolite) R_Ifosfamide->Metabolite1 4-Hydroxylation (Preferred Pathway for R-enantiomer) Metabolite2 Isophosphoramide Mustard (Active Alkylating Agent) Metabolite1->Metabolite2 Tautomerization Metabolite3 Inactive Metabolites Metabolite2->Metabolite3 Detoxification

Caption: Proposed metabolic activation pathway of this compound to its active metabolites.

References

Application Notes and Protocols: Synthesis and Purification of (R)-Odafosfamide for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Odafosfamide (also known as OBI-3424) is a novel, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2] This targeted activation mechanism makes it a promising candidate for the treatment of various cancers that overexpress AKR1C3, such as hepatocellular carcinoma, castration-resistant prostate cancer, and T-cell acute lymphoblastic leukemia.[1][2] Upon activation, this compound is converted into a potent DNA alkylating agent that crosslinks DNA, leading to cancer cell death. This document provides detailed protocols for the chemical synthesis, purification, and analytical characterization of this compound for research purposes.

Mechanism of Action of this compound

This compound is a phosphorodiamidate prodrug that remains inactive in its systemic form. In cancer cells overexpressing the AKR1C3 enzyme, the nitro group of this compound is reduced to a hydroxylamine (B1172632) and then to an amine. This is followed by the release of a potent DNA alkylating agent, which forms intra- and interstrand DNA crosslinks, ultimately triggering apoptosis and cell death.[1][2]

Odafosfamide_Activation_Pathway Odafosfamide This compound (Prodrug) Active_Metabolite Activated DNA Alkylating Agent Odafosfamide->Active_Metabolite Reduction AKR1C3 AKR1C3 Enzyme (Overexpressed in Cancer Cells) AKR1C3->Active_Metabolite Crosslinking DNA Crosslinking Active_Metabolite->Crosslinking DNA Nuclear DNA DNA->Crosslinking Apoptosis Apoptosis Crosslinking->Apoptosis

Figure 1: Activation pathway of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a chemo-enzymatic process to ensure high stereoselectivity. The following protocol is adapted from methodologies described in patent literature, aiming for high optical purity.

Synthesis_Workflow Start Starting Materials Step1 Chemo-enzymatic Synthesis of Chiral Alcohol Intermediate Start->Step1 Step2 Phosphorylation Reaction Step1->Step2 Step3 Crude this compound Step2->Step3 Purification Purification Step3->Purification Final Pure this compound Purification->Final

Figure 2: General workflow for the synthesis of this compound.
Materials and Reagents

ReagentSupplierGrade
Precursor Molecule (e.g., OBI-3424-5)Commercial Source≥98%
Ketoreductase EnzymeCommercial SourceHigh activity
Co-factor (e.g., NADPH)Commercial Source≥95%
Phosphorylating AgentCommercial SourceReagent Grade
Organic Solvents (e.g., Hexane (B92381), EtOAc)Commercial SourceHPLC Grade
Silica (B1680970) Gel for ChromatographyCommercial Source200-400 mesh
Synthesis Protocol

The synthesis involves a multi-step process, starting with the stereoselective reduction of a ketone precursor to the corresponding chiral alcohol, followed by phosphorylation to yield the final product.

Step 1: Chemo-enzymatic Reduction to Chiral Alcohol

  • In a suitable reaction vessel, dissolve the ketone precursor in an appropriate buffer system.

  • Add the ketoreductase enzyme and the NADPH co-factor.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, extract the chiral alcohol intermediate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.

Step 2: Phosphorylation

  • Dissolve the crude chiral alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add the phosphorylating agent (e.g., a phosphorodiamidic chloride) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or HPLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude product is purified by silica gel column chromatography to remove impurities and unreacted starting materials.

Purification_Workflow Crude Crude this compound Loading Load Crude Product Crude->Loading Column_Prep Prepare Silica Gel Column Column_Prep->Loading Elution Elute with Solvent Gradient Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions by TLC/HPLC Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Pure Pure this compound Evaporation->Pure

Figure 3: Workflow for the purification of this compound.
Purification Protocol

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane. A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 50-60% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure this compound as a solid or oil.

ParameterValue
Stationary PhaseSilica Gel (200-400 mesh)
Mobile PhaseHexane/Ethyl Acetate gradient
Elution MonitoringTLC (UV visualization) or HPLC
Expected Yield40-60% (overall from precursor)
Final Purity>98% (by HPLC)
Optical Purity>99% ee (by chiral HPLC)

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final product.

ParameterCondition
ColumnChiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile PhaseIsocratic mixture (e.g., Hexane/Isopropanol)
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Expected ResultBaseline separation of (R) and (S) enantiomers
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is used to confirm the molecular weight and fragmentation pattern of this compound.

ParameterCondition
ColumnC18 reverse-phase column
Mobile PhaseGradient of acetonitrile (B52724) in water with formic acid
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerTriple Quadrupole or Orbitrap
Expected m/z[M+H]⁺ for the parent ion and characteristic fragment ions
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are used to confirm the chemical structure of the synthesized compound.

  • ¹H NMR: The spectrum should show characteristic peaks corresponding to the protons in the molecule, including the aromatic protons, the chiral center proton, and the protons of the aziridine (B145994) rings and other substituents.

  • ³¹P NMR: A characteristic signal in the phosphorodiamidate region is expected, confirming the presence of the phosphorus center.

Storage and Handling

This compound should be stored at -20°C, protected from light and moisture. Handle the compound in a well-ventilated fume hood, as it is a potent cytotoxic agent.

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound for research applications. The chemo-enzymatic synthesis route ensures high stereoselectivity, and the detailed purification and analytical protocols will enable researchers to obtain and verify high-purity material for their studies. Adherence to these protocols and proper safety precautions are essential for the successful and safe handling of this potent anticancer compound.

References

Troubleshooting & Optimization

(R)-Odafosfamide solubility and formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended formulations for in vivo studies with this compound?

A1: this compound is a poorly water-soluble compound, requiring a co-solvent system for in vivo administration. Below are three commonly used formulations to achieve different concentrations.

Q2: How should this compound be stored?

A2: For long-term storage, this compound powder should be kept at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month, also protected from light. It is highly recommended to prepare the final working solution fresh on the day of use.

Q3: What are the potential signs of degradation of an this compound formulation?

A3: Visual inspection of parenteral solutions is a critical quality control step. Signs of degradation for an this compound formulation may include:

  • Color Change: Any deviation from a clear, colorless solution should be considered a potential sign of chemical degradation.

  • Precipitation: The formation of solid particles in the solution indicates that the compound is no longer fully dissolved.

  • Cloudiness or Haze: A lack of clarity in the solution can suggest the formation of insoluble aggregates or degradation byproducts.

Any solution exhibiting these characteristics should not be used.

Formulation Protocols and Data

The following tables summarize the composition of recommended formulations and the achievable solubility for this compound.

Table 1: this compound Formulation Compositions

Formulation ProtocolComponent 1Component 2Component 3Component 4
110% DMSO40% PEG3005% Tween-8045% Saline
210% DMSO90% (20% SBE-β-CD in Saline)--
310% DMSO90% Corn Oil--

Table 2: this compound Solubility in Different Formulations

Formulation ProtocolAchievable Concentration
1≥ 5 mg/mL
2≥ 2.5 mg/mL
3≥ 2.5 mg/mL

Detailed Experimental Protocols

Protocol 1: Preparation of Formulation 1 (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

This protocol is for the preparation of 1 mL of the final formulation. The volumes can be scaled as needed.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Prepare Stock Solution:

    • In a sterile tube, weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and/or sonication can be used to aid dissolution.

  • Add Co-solvent:

    • In a separate sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the this compound stock solution in DMSO.

    • Mix thoroughly by vortexing until the solution is homogeneous.

  • Add Surfactant:

    • Add 50 µL of Tween-80 to the mixture.

    • Vortex again to ensure complete mixing.

  • Final Dilution:

    • Add 450 µL of sterile saline (0.9% NaCl) to the tube.

    • Vortex the final solution until it is clear and homogeneous.

  • Quality Control:

    • Visually inspect the final solution to ensure it is clear and free of any precipitation before administration.

G cluster_stock Stock Solution Preparation cluster_formulation Final Formulation (1 mL) weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve start Start with 100 µL Stock Solution dissolve->start Use Stock add_peg Add 400 µL PEG300 start->add_peg add_tween Add 50 µL Tween-80 add_peg->add_tween add_saline Add 450 µL Saline add_tween->add_saline mix Vortex to Homogenize add_saline->mix qc Visual QC mix->qc

Workflow for preparing this compound Formulation 1.

Troubleshooting Guide

Issue: Precipitation Occurs During Formulation Preparation

  • Cause: This may be due to incomplete initial dissolution in DMSO, the order of solvent addition, or insufficient mixing.

  • Solution:

    • Ensure the initial stock solution in DMSO is completely clear before proceeding. Use of an ultrasonic bath can be beneficial.

    • Follow the specified order of addition for the solvents.

    • Vortex thoroughly after the addition of each component.

    • Gentle warming of the solution (e.g., to 37°C) can help to redissolve any precipitate.

Issue: Precipitation is Observed in the Final Formulation After a Period of Time

  • Cause: The formulation may be unstable at room temperature for extended periods.

  • Solution:

    • It is strongly recommended to prepare the final formulation fresh on the day of the experiment.

    • If short-term storage is necessary, keep the solution at 4°C and visually inspect for any precipitation before use.

    • If precipitation is observed, gentle warming and vortexing may redissolve the compound. However, if the precipitate does not readily dissolve, the solution should be discarded.

Issue: Adverse Reactions in Animals Post-Injection

  • Cause: The vehicle itself, particularly at high concentrations of DMSO, can cause local irritation or systemic effects. The route and speed of administration can also play a role.

  • Solution:

    • For intraperitoneal injections, ensure the injection volume is appropriate for the size of the animal to avoid discomfort.

    • Administer the injection slowly to minimize local irritation.

    • Always include a vehicle-only control group in your study to differentiate between vehicle effects and compound-specific toxicity.

    • Observe the animals closely after injection for any signs of distress, such as lethargy, ruffled fur, or abnormal posture.

G cluster_during Troubleshooting: During Preparation cluster_after Troubleshooting: After Preparation start Precipitation Observed during_prep During Preparation? start->during_prep after_prep After Preparation? start->after_prep check_stock Ensure clear DMSO stock during_prep->check_stock fresh_prep Prepare fresh daily after_prep->fresh_prep check_order Verify solvent addition order check_stock->check_order mix_well Vortex thoroughly check_order->mix_well warm_sonicate Gentle warming/sonication mix_well->warm_sonicate store_4c Short-term storage at 4°C fresh_prep->store_4c rewarm Attempt to redissolve (warm/vortex) store_4c->rewarm discard Discard if not clear rewarm->discard

Troubleshooting high background in (R)-Odafosfamide cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Odafosfamide in cytotoxicity assays. The information is tailored to address common issues, with a focus on resolving high background signals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing high background luminescence in our this compound cytotoxicity assay using a luminescent-based readout (e.g., CellTiter-Glo®). What are the potential causes and solutions?

High background luminescence can obscure the signal from viable cells, leading to inaccurate IC50 values. The issue can stem from several sources, from reagents and materials to the experimental setup itself.

Potential CauseRecommended Action
Reagent Contamination Use sterile, fresh reagents. Ensure the luminescent assay substrate has not been exposed to light for prolonged periods. Prepare fresh dilutions of this compound for each experiment.
Media Components Culture media containing phenol (B47542) red can contribute to background in some optical assays, although this is less common in luminescence-based assays.[1] If suspected, switch to a phenol red-free medium for the assay portion of the experiment. Serum can also be a source of endogenous enzymes that may interfere with the assay; consider heat-inactivating the serum or using a serum-free medium during the final assay steps.[2][3]
Compound Interference While less common with luminescent assays compared to fluorescent or colorimetric ones, the compound or its metabolites could potentially interact with the luciferase enzyme.[4] To test for this, run a cell-free control with the highest concentration of this compound in media with the assay reagent. A high signal in these wells indicates direct interference.
Well-to-Well Contamination Ensure careful pipetting to avoid cross-contamination between wells, especially when handling small volumes in high-density plates.
Plate Type For luminescent assays, always use opaque, white-walled plates to maximize the luminescent signal and prevent crosstalk between wells.[5]
Incubation Times Adhere to the recommended incubation times for both the compound treatment and the luminescent assay reagent. Deviating from the protocol can lead to inconsistent results.
Cell Density An excessively high cell density can lead to rapid nutrient depletion and changes in cellular metabolism, potentially affecting the assay readout.[6] Optimize cell seeding density for your specific cell line.

Q2: How does this compound work, and could its mechanism of action affect our cytotoxicity assay?

This compound is a prodrug that is selectively activated in cancer cells overexpressing the enzyme aldo-keto reductase 1C3 (AKR1C3).[7][8] AKR1C3 converts this compound into a potent DNA-alkylating agent, which then crosslinks DNA, leading to cell cycle arrest and apoptosis.[7]

This mechanism is unlikely to directly cause a high background signal in a well-designed cytotoxicity assay. However, understanding this pathway is crucial for experimental design. For instance, the cytotoxic effect is dependent on AKR1C3 expression levels, so it is important to use cell lines with known AKR1C3 status for predictable results.

Signaling Pathway and Experimental Workflow

To aid in experimental design and troubleshooting, the following diagrams illustrate the activation pathway of this compound and a typical workflow for a cytotoxicity assay.

Odafosfamide_Activation Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Enzyme Odafosfamide->AKR1C3 Enzymatic Conversion Active_Metabolite Activated Metabolite (DNA Alkylating Agent) AKR1C3->Active_Metabolite DNA Cellular DNA Active_Metabolite->DNA Alkylation Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Apoptosis Apoptosis Crosslinked_DNA->Apoptosis

Caption: Activation pathway of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture T-ALL Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add this compound Dilutions Cell_Seeding->Compound_Addition Incubation 4. Incubate for 48-72 hours Compound_Addition->Incubation Reagent_Addition 5. Add Luminescent Reagent (e.g., CellTiter-Glo®) Incubation->Reagent_Addition Lysis_Incubation 6. Incubate to Lyse Cells Reagent_Addition->Lysis_Incubation Measurement 7. Measure Luminescence Lysis_Incubation->Measurement Data_Normalization 8. Normalize to Controls Measurement->Data_Normalization IC50_Calculation 9. Calculate IC50 Data_Normalization->IC50_Calculation

Caption: Experimental workflow for a cytotoxicity assay.

Data Presentation: Optimizing Cell Seeding Density

Proper cell seeding density is critical for reproducible results. The optimal density can vary between cell lines. For suspension cells like T-ALL cell lines, a starting point for optimization is crucial.

Cell Line TypeRecommended Seeding Density (cells/well in 96-well plate)Notes
Suspension Cells (e.g., T-ALL) 5,000 - 50,000The optimal density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[3]
Adherent Cells 1,000 - 20,000Density should be optimized to avoid confluence before the end of the experiment.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay for Suspension Cells

This protocol is adapted for determining the cytotoxicity of this compound against a suspension T-ALL cell line.

Materials:

  • T-ALL cell line (e.g., Jurkat, MOLT-4)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (for stock solution)

  • Opaque, white 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture T-ALL cells to a sufficient density for the experiment.

    • Count the cells and adjust the concentration to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque, white plate.

    • Include "no cell" control wells with 100 µL of medium only for background measurement.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]

    • Add the appropriate volume of the diluted compound to the wells. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9][10]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]

    • Place the plate on a plate shaker for 2 minutes to induce cell lysis.[11][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the average background luminescence from the "no cell" control wells from all other readings.

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Logic Diagram

If you are still encountering high background after following the initial recommendations, this decision tree can help further diagnose the issue.

Troubleshooting_High_Background Start High Background Signal Observed Check_Reagents Are reagents fresh and protected from light? Start->Check_Reagents Check_Media Is phenol red-free media being used? Check_Reagents->Check_Media Check_Plates Are opaque white plates being used? Check_Media->Check_Plates Check_Cell_Free Run cell-free control with compound. High_Signal_Cell_Free High signal in cell-free control? Check_Cell_Free->High_Signal_Cell_Free Check_Contamination Check for microbial contamination. Check_Plates->Check_Contamination Check_Contamination->Check_Cell_Free Compound_Interference Potential compound interference with luciferase. High_Signal_Cell_Free->Compound_Interference Yes Low_Signal_Cell_Free Signal comparable to background. High_Signal_Cell_Free->Low_Signal_Cell_Free No Revisit_Setup Re-evaluate other potential causes: - Cell density - Contamination - Reagent handling Low_Signal_Cell_Free->Revisit_Setup

Caption: Troubleshooting decision tree for high background.

References

Technical Support Center: Overcoming (R)-Odafosfamide Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to (R)-Odafosfamide (also known as OBI-3424) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][3][4][5] In the presence of NADPH, AKR1C3 reduces this compound to a highly potent DNA alkylating agent.[1][4][5] This active metabolite then forms covalent bonds with DNA, leading to interstrand cross-links, inhibition of DNA replication, and ultimately, cancer cell death.[3][4][6] The cytotoxicity of this compound is therefore highly dependent on the expression and activity of AKR1C3 in cancer cells.[1][3][4]

Q2: My cancer cell line of interest is not sensitive to this compound. What is the likely cause?

A2: The most probable reason for intrinsic resistance to this compound is low or absent expression of the activating enzyme, AKR1C3.[1][3][4] The sensitivity of cancer cells to this compound directly correlates with the level of AKR1C3 expression.[3][4] We recommend verifying the AKR1C3 status of your cell line at both the mRNA and protein level.

Q3: How can I determine the AKR1C3 expression and activity in my cancer cells?

A3: You can assess AKR1C3 expression and activity through several methods:

  • Quantitative Real-Time PCR (qPCR): To measure AKR1C3 mRNA levels.

  • Western Blot: To detect the AKR1C3 protein and determine its relative abundance.

  • Enzymatic Activity Assay: To directly measure the catalytic activity of AKR1C3 in cell lysates. This can be done by monitoring the conversion of a known AKR1C3 substrate.

Detailed protocols for these experiments are provided in the "Experimental Protocols" section.

Q4: We have observed acquired resistance to this compound in our long-term cell culture experiments. What are the potential molecular mechanisms?

A4: Acquired resistance to this compound likely arises from molecular changes that reduce the intracellular concentration of the active drug or mitigate its effects. The primary mechanism is the downregulation or loss of AKR1C3 expression or function. Other potential, more general mechanisms for resistance to DNA alkylating agents could include:

  • Decreased drug uptake or increased drug efflux: Mediated by drug transporters.

  • Increased DNA repair capacity: Upregulation of pathways that repair DNA cross-links.

  • Alterations in apoptotic pathways: Making the cells less susceptible to programmed cell death.

Q5: What strategies can we employ in our experiments to overcome this compound resistance?

A5: Several strategies can be investigated to overcome resistance:

  • Combination Therapy: Combining this compound with other anti-cancer agents can be effective. Studies have shown synergistic effects with drugs like nelarabine (B1678015) and the immune checkpoint inhibitor pembrolizumab.[1][7][8]

  • Modulation of AKR1C3 Expression: In a research setting, experimentally inducing AKR1C3 expression in resistant cells can restore sensitivity.

  • Targeting Downstream Pathways: If resistance is mediated by upregulation of survival pathways, inhibitors of these pathways could be used in combination with this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High IC50 value for this compound in a new cell line. Low or absent AKR1C3 expression.1. Verify AKR1C3 mRNA and protein expression using qPCR and Western Blot. 2. Perform an AKR1C3 activity assay. 3. If AKR1C3 levels are low, this cell line may not be a suitable model for this compound monotherapy studies.
Loss of this compound efficacy over time in continuous culture. Development of acquired resistance, likely through downregulation of AKR1C3.1. Establish a baseline of AKR1C3 expression in the parental, sensitive cell line. 2. Compare AKR1C3 mRNA and protein levels in the resistant cells to the parental line. 3. Consider whole-exome or RNA sequencing to identify other potential resistance mechanisms.
Inconsistent results in cell viability assays. Issues with assay protocol, cell health, or compound stability.1. Ensure consistent cell seeding density and health. 2. Follow the cell viability assay protocol precisely. 3. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Difficulty in detecting DNA cross-linking after treatment. Insufficient drug concentration, short incubation time, or insensitive detection method.1. Ensure the concentration of this compound is sufficient to induce detectable DNA damage in your specific cell line. 2. Optimize the treatment duration. 3. Use a sensitive method for detecting DNA interstrand cross-links, such as the comet assay.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (OBI-3424) in Various Cancer Cell Lines

Cell LineCancer TypeAKR1C3 ExpressionIC50 (nM)Reference
T-ALL (median)T-cell Acute Lymphoblastic LeukemiaHigh9.7[2]
B-ALL (median)B-cell Acute Lymphoblastic LeukemiaLow60.3[2]
ETP-ALL (median)Early T-cell Precursor Acute Lymphoblastic LeukemiaHigh31.5[2]
H460Non-small Cell Lung CancerHigh4.0[1][2]
SNU-475Hepatocellular CarcinomaHigh15[9]
SNU-449Hepatocellular CarcinomaHigh45[9]
C3AHepatocellular CarcinomaHigh5[9]
NCI-H1944Non-small Cell Lung CancerHigh2.3[9]
NCI-H2228Non-small Cell Lung CancerHigh0.21[9]
NCI-H1755Non-small Cell Lung CancerHigh8.2[9]
NCI-H1563Non-small Cell Lung CancerHigh2.5[9]
NCI-H2110Non-small Cell Lung CancerHigh1.1[9]
NCI-H1792Non-small Cell Lung CancerHigh4.5[9]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Western Blot for AKR1C3 Expression

  • Materials:

    • Cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against AKR1C3

    • Secondary antibody (HRP-conjugated)

    • Loading control antibody (e.g., β-actin or GAPDH)

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Prepare total protein lysates from your sensitive and resistant cancer cells.

    • Determine the protein concentration of each lysate using a protein assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AKR1C3 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescence substrate.

    • Capture the signal using an imaging system.

    • Probe the same membrane with a loading control antibody to normalize the results.

3. Quantitative Real-Time PCR (qPCR) for AKR1C3 mRNA Expression

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for AKR1C3 and a housekeeping gene (e.g., GAPDH, ACTB)

    • qPCR instrument

  • Procedure:

    • Extract total RNA from your sensitive and resistant cancer cells.

    • Synthesize cDNA from the extracted RNA.

    • Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for AKR1C3 and the housekeeping gene in separate wells.

    • Run the qPCR program on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative expression of AKR1C3 mRNA in resistant cells compared to sensitive cells.

Visualizations

Odafosfamide_Activation_Pathway cluster_outside Extracellular cluster_cell Cancer Cell Odafosfamide_ext This compound (Prodrug) Odafosfamide_int This compound Odafosfamide_ext->Odafosfamide_int Cellular Uptake Active_Metabolite Activated DNA Alkylating Agent Odafosfamide_int->Active_Metabolite Reduction AKR1C3 AKR1C3 AKR1C3->Active_Metabolite NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADP->AKR1C3 Crosslinked_DNA DNA Cross-links Active_Metabolite->Crosslinked_DNA Alkylation DNA DNA DNA->Crosslinked_DNA Apoptosis Cell Death Crosslinked_DNA->Apoptosis Induces

Caption: this compound activation pathway.

Resistance_Mechanism cluster_resistance Mechanisms of Resistance Odafosfamide This compound Activation AKR1C3-mediated Activation Odafosfamide->Activation Active_Drug Active DNA Alkylating Agent Activation->Active_Drug Cell_Death Cancer Cell Death Active_Drug->Cell_Death Low_AKR1C3 Low/Absent AKR1C3 Expression/Activity Low_AKR1C3->Activation Blocks Increased_Efflux Increased Drug Efflux Increased_Efflux->Odafosfamide Reduces Intracellular Concentration DNA_Repair Enhanced DNA Repair DNA_Repair->Cell_Death Prevents Anti_Apoptosis Anti-Apoptotic Pathways Anti_Apoptosis->Cell_Death Inhibits

Caption: Mechanisms of this compound resistance.

Experimental_Workflow Start Start: Suspected this compound Resistance Confirm_Resistance Confirm Resistance Phenotype (e.g., MTT Assay) Start->Confirm_Resistance Assess_AKR1C3 Assess AKR1C3 Status Confirm_Resistance->Assess_AKR1C3 qPCR qPCR (mRNA) Assess_AKR1C3->qPCR Western Western Blot (Protein) Assess_AKR1C3->Western Activity_Assay Enzymatic Activity Assay Assess_AKR1C3->Activity_Assay Low_AKR1C3 Is AKR1C3 Expression/Activity Reduced? qPCR->Low_AKR1C3 Western->Low_AKR1C3 Activity_Assay->Low_AKR1C3 Primary_Mechanism Primary Resistance Mechanism Identified: Downregulation of AKR1C3 Low_AKR1C3->Primary_Mechanism Yes Other_Mechanisms Investigate Other Mechanisms: - Drug Efflux - DNA Repair - Apoptosis Pathways Low_AKR1C3->Other_Mechanisms No Overcoming_Strategy Develop Strategy to Overcome Resistance Primary_Mechanism->Overcoming_Strategy Other_Mechanisms->Overcoming_Strategy Combination_Therapy Combination Therapy Overcoming_Strategy->Combination_Therapy Modulate_AKR1C3 Modulate AKR1C3 (Experimental) Overcoming_Strategy->Modulate_AKR1C3

Caption: Experimental workflow for investigating resistance.

References

Technical Support Center: Managing Off-Target Effects of (R)-Odafosfamide in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. The information is designed to help manage potential off-target effects during preclinical experiments.

This compound is a prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme to a potent DNA-alkylating agent. While its activation is targeted to AKR1C3-expressing cancer cells, off-target effects can occur in normal tissues with low AKR1C3 expression or due to the systemic exposure to the active metabolite. The guidance provided here is based on the known toxicities of DNA alkylating agents and general principles of preclinical toxicology.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target organs of this compound toxicity?

Based on the toxicological profiles of similar DNA alkylating agents like cyclophosphamide (B585) and ifosfamide, potential off-target organs for this compound may include tissues with rapidly dividing cells. These can include:

  • Bone Marrow: Leading to myelosuppression (neutropenia, thrombocytopenia, anemia).

  • Gastrointestinal Tract: Causing nausea, vomiting, diarrhea, and mucositis.

  • Kidneys (Nephrotoxicity): Potentially leading to tubular damage.

  • Liver (Hepatotoxicity): Indicated by elevated liver enzymes.

  • Reproductive Organs: Can cause testicular degeneration.

Q2: How can I monitor for potential off-target toxicities in my animal models?

Regular monitoring of animal health is crucial. Key parameters to observe include:

  • Body Weight: A significant decrease in body weight can be an early indicator of toxicity.

  • Clinical Signs: Observe for changes in behavior, posture, grooming, and food/water intake.

  • Hematology: Perform complete blood counts (CBCs) to monitor for myelosuppression.

  • Serum Chemistry: Analyze blood samples for markers of kidney (BUN, creatinine) and liver (ALT, AST) function.

  • Histopathology: At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, perform a thorough histopathological examination of key organs.

Q3: What should I do if I observe unexpected toxicity in my preclinical study?

If you observe unexpected toxicity, it is important to systematically investigate the cause. This may involve:

  • Dose Reduction: The simplest initial step is to reduce the dose of this compound to see if the toxicity is dose-dependent.

  • Refined Monitoring: Increase the frequency of monitoring for the specific signs of toxicity observed.

  • Investigate AKR1C3 Expression: If possible, assess the expression of AKR1C3 in the affected non-target tissues to understand if the toxicity is related to off-target activation of the prodrug.

  • Supportive Care: Implement supportive care measures for the animals, such as fluid therapy for dehydration or nutritional support.

Troubleshooting Guides

Issue 1: Significant Body Weight Loss in Animal Models

Problem: Animals treated with this compound are showing a >15% loss in body weight compared to the control group.

Possible Causes and Troubleshooting Steps:

Possible Cause Investigation Management Strategy
Gastrointestinal Toxicity Monitor for signs of diarrhea, dehydration, and reduced food intake. Perform histological analysis of the GI tract at necropsy.Provide supportive care such as subcutaneous fluids and palatable, high-calorie food. Consider co-administration of anti-nausea medication if appropriate for the animal model.
Nephrotoxicity Analyze serum for blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. Perform urinalysis and kidney histology.Ensure adequate hydration. If nephrotoxicity is confirmed, consider dose reduction or a different dosing schedule.
General Systemic Toxicity Perform a complete blood count (CBC) to check for severe myelosuppression and a full serum chemistry panel to assess for other organ damage.If severe toxicity is observed across multiple parameters, the dose and/or schedule of this compound may need to be significantly altered.
Issue 2: Evidence of Myelosuppression (Low Blood Cell Counts)

Problem: Complete blood counts (CBCs) from treated animals show significant neutropenia, thrombocytopenia, or anemia.

Possible Causes and Troubleshooting Steps:

Possible Cause Investigation Management Strategy

|

Improving the therapeutic index of (R)-Odafosfamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of (R)-Odafosfamide (also known as OBI-3424).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent.[1][2][3] This active metabolite then forms cross-links with DNA, leading to cell death.[1] Its targeted activation in cancer cells overexpressing AKR1C3 is designed to improve its therapeutic index compared to traditional non-selective alkylating agents.[1]

Q2: In which cancer types is this compound expected to be most effective?

A2: this compound is most effective in cancers with high expression of the AKR1C3 enzyme. Preclinical and clinical studies have focused on hepatocellular carcinoma (HCC), castrate-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL), which are known to have significant AKR1C3 expression.[1][2][4]

Q3: What is the recommended storage and handling for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, are stable for up to one month at -20°C and for up to six months at -80°C.[1] It is recommended to protect solutions from light.[1] As with all cytotoxic agents, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling. All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.

Q4: What are the known dose-limiting toxicities of this compound in a clinical setting?

A4: In a Phase 1 clinical trial (NCT03592264), the primary dose-limiting toxicities (DLTs) observed were thrombocytopenia (low platelet count) and anemia (low red blood cell count).[1]

II. Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability or inconsistent results in cell viability/cytotoxicity assays.

  • Potential Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent cell settling. Use calibrated pipettes and a consistent pipetting technique for all wells.

  • Potential Cause 2: Edge Effects.

    • Solution: Avoid using the outer wells of 96-well plates for experimental samples as they are prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Potential Cause 3: Compound Precipitation.

    • Solution: this compound is soluble in DMSO.[5] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent solvent-induced toxicity and compound precipitation. Prepare fresh dilutions of the compound from a concentrated stock solution for each experiment. If precipitation is observed, gentle warming or sonication may aid dissolution.[1]

  • Potential Cause 4: Assay Interference.

    • Solution: Some assay reagents can interact with the test compound. Run parallel controls with the compound in cell-free media to check for any direct reaction. If interference is suspected, consider using an alternative viability assay based on a different principle (e.g., ATP-based vs. metabolic-based).

Issue 2: Lower than expected cytotoxicity in AKR1C3-positive cell lines.

  • Potential Cause 1: Low AKR1C3 Expression or Activity.

    • Solution: Confirm AKR1C3 expression levels in your cell line using techniques like Western blot or qRT-PCR. Enzyme activity can also be assessed using a specific AKR1C3 activity assay. Passage number can affect protein expression, so use cells within a consistent and low passage range.

  • Potential Cause 2: Insufficient Incubation Time.

    • Solution: As a prodrug, this compound requires time for uptake, enzymatic conversion, and subsequent DNA damage to induce cell death. Optimize the incubation time (e.g., 48, 72, or 96 hours) to ensure sufficient time for the drug to exert its effect.

  • Potential Cause 3: Drug Inactivation in Culture Medium.

    • Solution: While generally stable in stock solutions, the stability of this compound in complete culture medium at 37°C over long incubation periods may be a factor. Consider refreshing the media with a new drug for longer experiments.

In Vivo Experiments

Issue 3: Poor tumor growth inhibition in xenograft models despite high AKR1C3 expression.

  • Potential Cause 1: Suboptimal Drug Formulation and Administration.

    • Solution: For in vivo studies in mice, this compound has been administered via intraperitoneal (i.p.) injection.[1] A common formulation involves dissolving the compound in a vehicle such as a mixture of PEG400, polysorbate 80, and saline. Ensure the formulation is clear and free of precipitates before injection. Prepare fresh formulations for each day of dosing.[1]

  • Potential Cause 2: Inadequate Dosing Regimen.

    • Solution: The dosing schedule can significantly impact efficacy. Preclinical studies have used weekly administrations for several weeks.[1] The dose may need to be optimized for your specific tumor model. Refer to the Maximum Tolerated Dose (MTD) data from preclinical and clinical studies to guide dose selection.

  • Potential Cause 3: Rapid Drug Metabolism or Clearance.

    • Solution: While preclinical pharmacokinetic data is available, the specific mouse strain used can influence drug metabolism. If poor efficacy is observed, consider conducting a pilot pharmacokinetic study in your model to determine the drug's half-life and exposure in the plasma and tumor tissue.

Analytical Experiments

Issue 4: Difficulty in quantifying this compound and its active metabolite (OBI-2660) by LC-MS/MS.

  • Potential Cause 1: Inefficient Extraction from Biological Matrices.

    • Solution: A protein precipitation method followed by solid-phase extraction (SPE) is a common approach for extracting small molecules from plasma or tissue homogenates. Optimize the choice of organic solvent for precipitation (e.g., acetonitrile, methanol) and the SPE cartridge and elution solvents to maximize recovery.

  • Potential Cause 2: Poor Ionization or Fragmentation.

    • Solution: Optimize the mass spectrometry parameters, including the ionization source (e.g., ESI positive or negative mode), cone voltage, and collision energy, to achieve optimal signal intensity and fragmentation for both the parent drug and its metabolite. Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

  • Potential Cause 3: Analyte Instability.

    • Solution: The active metabolite, a DNA-alkylating agent, may be reactive and unstable. Process samples quickly and on ice. Evaluate the stability of the analytes in the biological matrix and during the sample preparation process (e.g., freeze-thaw stability, bench-top stability).

III. Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (OBI-3424)

Cell Line/ModelCancer TypeAKR1C3 ExpressionIC₅₀ (nM)Reference
H460Lung CancerHigh4.0[2]
T-ALL Cell LinesT-cell Acute Lymphoblastic LeukemiaHighLow nM range[1]
B-ALL PDXsB-cell Acute Lymphoblastic Leukemia-60.3 (median)[1]
T-ALL PDXsT-cell Acute Lymphoblastic LeukemiaHigh9.7 (median)[1]
ETP-ALL PDXsEarly T-cell Precursor ALL-31.5 (median)[1]

Table 2: Clinical Trial Data for this compound (OBI-3424) in Advanced Solid Tumors (NCT03592264)

ParameterDosing Schedule A (Days 1 & 8, q21d)Dosing Schedule B (Day 1, q21d)Reference
Maximum Tolerated Dose (MTD) 8 mg/m²Not reached at 14 mg/m²[1]
Recommended Phase 2 Dose (RP2D) -12 mg/m²[1]
Dose-Limiting Toxicities (DLTs) Thrombocytopenia (Grade 3-4), Anemia (Grade 3-4) at 12 mg/m²Grade ≥3 Anemia at 14 mg/m²[1]
Most Common Treatment-Related Adverse Events (TRAEs) Anemia (64%), Thrombocytopenia (51%), Nausea (26%), Fatigue (21%)Anemia (64%), Thrombocytopenia (51%), Nausea (26%), Fatigue (21%)[1]

IV. Experimental Protocols & Methodologies

Protocol 1: General In Vitro Cytotoxicity Assay (e.g., MTT/XTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) and read the absorbance at the appropriate wavelength. For XTT, read the absorbance directly.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for AKR1C3 Expression
  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

V. Visualizations

Odafosfamide_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (AKR1C3-high Cancer Cell) Odafosfamide_prodrug This compound (Inactive Prodrug) Odafosfamide_inside This compound Odafosfamide_prodrug->Odafosfamide_inside Cellular Uptake AKR1C3 AKR1C3 Enzyme (NADPH-dependent) Odafosfamide_inside->AKR1C3 Substrate Active_Metabolite Active DNA-alkylating Metabolite (OBI-2660) AKR1C3->Active_Metabolite Enzymatic Activation DNA Nuclear DNA Active_Metabolite->DNA Targets DNA_Crosslink DNA Cross-linking DNA->DNA_Crosslink Alkylation Apoptosis Cell Death (Apoptosis) DNA_Crosslink->Apoptosis Triggers

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected In Vitro Results Check_Cells Verify Cell Health & AKR1C3 Expression Start->Check_Cells Check_Compound Confirm Compound Integrity & Formulation Start->Check_Compound Check_Assay Review Assay Protocol & Controls Start->Check_Assay Decision Problem Identified? Check_Cells->Decision Check_Compound->Decision Check_Assay->Decision Optimize Optimize Experimental Parameters Decision->Optimize Yes Consult Consult Literature & Technical Support Decision->Consult No Re-run Re-run Experiment with Optimized Conditions Optimize->Re-run

Caption: A logical workflow for troubleshooting in vitro experiments.

References

Addressing variability in (R)-Odafosfamide PDX model outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Odafosfamide in Patient-Derived Xenograft (PDX) models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in tumor response to this compound across our PDX models. What is the primary cause of this variability?

A1: The primary driver of variability in response to this compound is the differential expression of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) in the tumor tissue.[1][2][3][4] this compound is a prodrug that requires activation by AKR1C3 to be converted into its potent DNA-alkylating form.[1][5] Therefore, PDX models with high levels of AKR1C3 expression are expected to be sensitive to the drug, while those with low or no expression will likely be resistant.[1][4]

Q2: How can we determine if our PDX models are suitable for this compound studies?

A2: Before initiating in vivo studies, it is crucial to characterize the AKR1C3 expression levels in your PDX models. This can be achieved through several methods:

  • Immunohistochemistry (IHC): A semi-quantitative method to assess protein expression in tumor sections.

  • Western Blot: To quantify AKR1C3 protein levels in tumor lysates.

  • RNA Sequencing (RNA-Seq) or qPCR: To measure AKR1C3 mRNA expression levels.

A strong correlation has been demonstrated between high AKR1C3 expression and the in vitro and in vivo efficacy of this compound.[1][2]

Q3: We have confirmed high AKR1C3 expression in our PDX model, but we still see inconsistent tumor growth inhibition. What are other potential sources of variability?

A3: Beyond AKR1C3 expression, several factors inherent to PDX models can contribute to inconsistent results:

  • Intratumoral Heterogeneity: The original patient tumor is a mosaic of different cell populations. When a tumor fragment is implanted to create a PDX model, it may not represent the full heterogeneity of the original tumor.[6][7][8] This can lead to different subclones with varying sensitivities to the drug dominating in different mice.

  • Model Integrity and Passage Number: Over successive passages, PDX models can undergo genetic drift and stromal evolution, where the human stroma is replaced by murine stroma.[9][10] It is advisable to use low-passage number PDX models and regularly re-verify their characteristics.

  • Experimental Design and Execution:

    • Initial Tumor Volume: Starting treatment when tumors are within a narrow size range is critical for uniform study outcomes.[11]

    • Cohort Size: A sufficient number of animals per group (typically 8-10) is necessary to achieve statistical power and account for individual variations.[11]

    • Drug Formulation and Administration: Inconsistent preparation or administration of this compound can lead to variable drug exposure. Ensure the drug is properly solubilized and administered consistently (e.g., correct intravenous injection technique).

Q4: Some of our PDX tumors are not growing, or are growing much slower than expected. What could be the issue?

A4: Poor tumor engraftment or slow growth can be attributed to several factors:

  • Quality of the Initial Patient Tissue: The viability and quality of the tumor sample used to establish the PDX model are critical.

  • Mouse Strain: The choice of immunodeficient mouse strain can impact engraftment rates.[12]

  • Engraftment Site: Subcutaneous versus orthotopic implantation can influence tumor take rates and growth characteristics.[12]

  • Tumor Type: Some cancer types have inherently lower engraftment rates in PDX models.[12]

Q5: We are concerned about murine cell contamination in our PDX models. How can this affect our results and how can we check for it?

A5: Murine cell contamination can significantly skew experimental results, including drug efficacy studies.[13] It is important to periodically authenticate your PDX models to ensure they are of human origin. This can be done using species-specific PCR assays. Several studies have reported that murine stroma can replace the human stroma over time, which can impact the tumor microenvironment and response to therapy.[9][10]

Data on this compound Efficacy in PDX Models

The following tables summarize the relationship between AKR1C3 expression and the efficacy of this compound (also referred to as OBI-3424 or AST-3424) in various PDX models.

Table 1: Efficacy of this compound in T-cell Acute Lymphoblastic Leukemia (T-ALL) PDX Models

PDX ModelAKR1C3 Expression LevelTreatment RegimenOutcomeReference
T-ALL PDX Panel (9 models)High in T-ALLThis compoundSignificant prolongation of event-free survival (17.1–77.8 days)[14]
B-ALL PDX (AKR1C3 negative)Low/NegativeThis compoundNo significant response[14]
B-ALL PDX transduced with AKR1C3HighThis compoundSensitized to treatment, significant EFS prolongation[14]

Table 2: Efficacy of this compound in Solid Tumor PDX Models

PDX ModelCancer TypeAKR1C3 Expression LevelTreatment RegimenTumor Growth Inhibition (TGI) / OutcomeReference
PA1280PancreaticHighThis compoundSignificant TGI[2][3]
GA6201GastricHighThis compoundSignificant TGI[2]
LU2505LungHighThis compoundSignificant TGI[2]
LU2057LungLowThis compoundNo significant TGI[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a vehicle suitable for intravenous administration, such as a solution of 5% dextrose in water (D5W) or a specified buffer provided by the manufacturer. The final concentration should be calculated based on the desired dose and the weight of the animals.

  • Dosing: A commonly used dosage in preclinical PDX models is 2.5 mg/kg, administered intravenously (IV) once weekly for a cycle of 3 weeks.[5] However, the optimal dose and schedule may vary depending on the PDX model and study objectives.

  • Administration: Administer the reconstituted this compound solution via tail vein injection. Ensure proper technique to deliver the full dose into the bloodstream.

  • Monitoring: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. Body weight should be measured 2-3 times per week.

Protocol 2: Immunohistochemistry (IHC) for AKR1C3 Expression in PDX Tumor Tissue

  • Tissue Preparation: Fix fresh PDX tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 10 minutes each).

    • Immerse in 100% ethanol (B145695) (2 changes, 10 minutes each).

    • Immerse in 95%, 70%, and 50% ethanol for 5 minutes each.

    • Rinse with deionized water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath according to standard protocols.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the slides with a validated primary antibody against AKR1C3 at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: Use a suitable HRP-conjugated secondary antibody and a DAB substrate kit for visualization.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.

  • Scoring: Evaluate the staining intensity and percentage of positive tumor cells. An H-score can be calculated to semi-quantitatively assess the expression level.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 This compound Activation and Mechanism cluster_1 PDX Experimental Workflow Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Enzyme Odafosfamide->AKR1C3 ActiveMetabolite Activated Metabolite (DNA Alkylating Agent) AKR1C3->ActiveMetabolite DNA Tumor Cell DNA ActiveMetabolite->DNA Crosslinking DNA Cross-linking DNA->Crosslinking Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis PatientTumor Patient Tumor Sample Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation PDX_Establishment PDX Model Establishment Implantation->PDX_Establishment Expansion Tumor Expansion and Passaging PDX_Establishment->Expansion Cohort Establishment of Experimental Cohorts Expansion->Cohort Treatment Treatment with This compound Cohort->Treatment Monitoring Tumor Volume and Animal Health Monitoring Treatment->Monitoring Analysis Data Analysis and Endpoint Evaluation Monitoring->Analysis

Caption: this compound activation pathway and a typical PDX experimental workflow.

Troubleshooting Logic for Response Variability

G start Variable Response to This compound Observed check_akr1c3 Was AKR1C3 expression profiled in PDX models? start->check_akr1c3 profile_akr1c3 Action: Profile AKR1C3 (IHC, WB, RNA-Seq) check_akr1c3->profile_akr1c3 No akr1c3_high Is AKR1C3 expression consistently high in non-responders? check_akr1c3->akr1c3_high Yes profile_akr1c3->akr1c3_high heterogeneity Potential Cause: Intratumoral Heterogeneity (AKR1C3-negative clones) akr1c3_high->heterogeneity No check_protocol Review Experimental Protocol akr1c3_high->check_protocol Yes low_akr1c3 Potential Cause: Low/Negative AKR1C3 Expression akr1c3_high->low_akr1c3 No, expression is low in non-responders drug_prep Was drug formulation and administration consistent? check_protocol->drug_prep protocol_issue Potential Cause: Inconsistent Drug Exposure drug_prep->protocol_issue No tumor_volume Was initial tumor volume uniform across cohorts? drug_prep->tumor_volume Yes volume_issue Potential Cause: Staggered Tumor Growth tumor_volume->volume_issue No model_integrity Check Model Integrity tumor_volume->model_integrity Yes passage What is the passage number of the PDX models? model_integrity->passage passage_issue Potential Cause: Genetic Drift in High Passage Models passage->passage_issue High

Caption: A troubleshooting flowchart for investigating variability in this compound PDX studies.

References

Stabilizing (R)-Odafosfamide in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Odafosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting long-term experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a phosphorodiamidate prodrug that is selectively activated in cancer cells expressing high levels of the aldo-keto reductase 1C3 (AKR1C3) enzyme. Upon entering a target cell, AKR1C3 metabolizes this compound into a potent DNA-alkylating agent. This active metabolite then cross-links DNA, leading to cell cycle arrest and apoptosis.

Q2: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is crucial to adhere to the following storage recommendations for your stock solutions.

Storage TemperatureDurationSpecial Instructions
-80°CUp to 6 monthsProtect from light.
-20°CUp to 1 monthProtect from light. Avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in aqueous solutions and cell culture media?

Phosphorodiamidate prodrugs are generally reported to be relatively stable against chemical hydrolysis in acidic and neutral pH conditions. However, their stability can be influenced by temperature, pH, and the components of the cell culture medium, particularly enzymes like esterases that may be present in serum. For long-term experiments, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.

Q4: What are the potential degradation pathways for this compound?

The primary chemical degradation pathway for phosphorodiamidate prodrugs in aqueous solution is the hydrolysis of the P-N bond.[1] This process can be catalyzed by acidic conditions.[1] Enzymatic degradation within cell culture media, potentially by esterases or phosphoramidases present in fetal bovine serum (FBS), can also contribute to the breakdown of the prodrug before it reaches the target cells.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in long-term experiments.

Problem 1: Inconsistent or lower-than-expected drug activity in cell-based assays.

  • Possible Cause 1: Degradation of this compound in working solutions.

    • Solution: Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. If you suspect degradation is occurring during the experiment, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). To confirm degradation, you can perform a stability study as outlined in the Experimental Protocols section.

  • Possible Cause 2: Low expression of AKR1C3 in your cell line.

    • Solution: Confirm the expression level of the AKR1C3 enzyme in your target cell line using techniques such as Western blot or qPCR. This compound's potency is directly correlated with the expression of this activating enzyme.

  • Possible Cause 3: Adsorption to plasticware.

    • Solution: Like many small molecules, this compound may adsorb to the surface of plastic labware, reducing its effective concentration. To mitigate this, consider using low-adhesion microplates and tubes.

Problem 2: Variability in experimental results between different batches of experiments.

  • Possible Cause 1: Inconsistent preparation of stock or working solutions.

    • Solution: Ensure that stock solutions are prepared consistently and stored correctly. Use calibrated pipettes and high-purity solvents. When preparing working solutions, add the stock solution to the pre-warmed cell culture medium and mix thoroughly to ensure homogeneity.

  • Possible Cause 2: Differences in cell culture conditions.

    • Solution: Standardize all cell culture parameters, including cell density, media composition, serum percentage, and incubation times, to minimize variability. The composition of cell culture media can impact the stability of dissolved compounds.[2][3][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a concentrated stock solution in an organic solvent and subsequent dilution into cell culture medium.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous, sterile Dimethyl Sulfoxide (DMSO) to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

    • Perform serial dilutions of the stock solution into the pre-warmed medium to achieve the desired final concentration for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%).

    • Mix the working solution gently but thoroughly before adding it to your cell cultures.

    • Always prepare working solutions fresh for each experiment.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium using HPLC

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

  • Preparation of Stability Samples:

    • Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.

    • Dispense aliquots of this solution into sterile tubes for each time point you will test (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).

    • At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation until analysis. The sample for time point 0 should be frozen immediately after preparation.

  • HPLC Analysis:

    • Develop a suitable High-Performance Liquid Chromatography (HPLC) method to separate this compound from potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid is a common starting point.[6]

    • Thaw the samples and, if necessary, process them to remove proteins and other interfering components from the cell culture medium (e.g., by protein precipitation with acetonitrile).

    • Inject the prepared samples into the HPLC system.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the amount present at time 0.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and estimate the half-life of the compound in your specific medium and conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working time_points Aliquot for Time Points (0, 2, 4, 8, 24, 48, 72h) prep_working->time_points incubate Incubate at 37°C, 5% CO₂ time_points->incubate freeze Freeze Samples at -80°C incubate->freeze At each time point hplc_prep Prepare Samples for HPLC (e.g., Protein Precipitation) freeze->hplc_prep hplc_analysis Analyze by HPLC hplc_prep->hplc_analysis data_analysis Calculate % Remaining and Determine Half-Life hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

signaling_pathway This compound Activation and Mechanism of Action cluster_cell Cancer Cell (High AKR1C3) R_Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Enzyme R_Odafosfamide->AKR1C3 Enters Cell Active_Metabolite Active DNA-Alkylating Metabolite AKR1C3->Active_Metabolite Metabolizes DNA Nuclear DNA Active_Metabolite->DNA Targets DNA_Crosslink DNA Cross-linking DNA->DNA_Crosslink Cell_Cycle_Arrest Cell Cycle Arrest DNA_Crosslink->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Activation pathway of this compound in cancer cells.

References

Reducing non-specific binding of (R)-Odafosfamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers! This guide is designed to help you troubleshoot and reduce non-specific binding (NSB) when working with (R)-Odafosfamide in various experimental assays. High background signals can obscure your results, leading to inaccurate data interpretation. The following FAQs and troubleshooting guides provide a systematic approach to identifying and resolving common issues.

Understanding the Mechanism of this compound

This compound is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3) into a potent DNA-alkylating agent.[1] This targeted activation is crucial to its mechanism of action against cancer cells with high AKR1C3 expression.[1] Understanding this pathway is the first step in designing a clean and specific assay.

G cluster_cell Cancer Cell (High AKR1C3) Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Enzyme Odafosfamide->AKR1C3 Activation ActiveMetabolite Activated DNA- Alkylating Agent AKR1C3->ActiveMetabolite DNA Nuclear DNA ActiveMetabolite->DNA Alkylation Apoptosis Cell Death (Apoptosis) DNA->Apoptosis G Start High Background Signal Detected Block Review Blocking Step - Is the agent appropriate? - Was incubation sufficient? Start->Block Issue Suspected Wash Evaluate Washing Steps - Are washes adequate? - Is buffer optimal? Block->Wash Looks OK Opt_Block Optimize Blocking - Test alternative agents - Increase time/temp Block->Opt_Block Reagent Assess Reagent Concentrations - Are they too high? Wash->Reagent Looks OK Opt_Wash Optimize Washing - Increase number/duration - Add surfactant Wash->Opt_Wash Buffer Check Buffer Composition - pH, salt, detergents? Reagent->Buffer Looks OK Opt_Reagent Titrate Reagents - Perform dilution series Reagent->Opt_Reagent Opt_Buffer Modify Buffers - Adjust pH/salt Buffer->Opt_Buffer End Reduced Background & Clear Signal Buffer->End Looks OK Opt_Block->Wash Re-evaluate Opt_Wash->Reagent Re-evaluate Opt_Reagent->Buffer Re-evaluate Opt_Buffer->End G Start Start: Assay Optimization Cell_Health 1. Confirm Cell Health (Log phase, >95% viability) Start->Cell_Health Media_Select 2. Select Assay Medium (Phenol red-free) Cell_Health->Media_Select Cell_Titer 3. Titrate Cell Density (e.g., 2k, 5k, 10k cells/well) Media_Select->Cell_Titer Incubate_1 4. Incubate 24h Cell_Titer->Incubate_1 Compound_Titer 5. Titrate this compound (and vehicle control) Incubate_1->Compound_Titer Incubate_2 6. Incubate (Assay Duration) Compound_Titer->Incubate_2 Detection 7. Add Detection Reagents Incubate_2->Detection Read 8. Read Plate Detection->Read Analyze 9. Analyze S/N Ratio Select Optimal Conditions Read->Analyze

References

Technical Support Center: (R)-Odafosfamide Experiments and the Impact of Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. It specifically addresses issues that may arise from cell line contamination, a critical factor that can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an investigational prodrug that acts as a DNA-alkylating agent. Its unique mechanism of action relies on its selective activation by the enzyme aldo-keto reductase 1C3 (AKR1C3). In cancer cells with high expression of AKR1C3, this compound is converted into a potent DNA-alkylating metabolite, leading to cell death.[1] This targeted activation is designed to spare healthy tissues with low AKR1C3 expression, potentially reducing side effects.

Q2: What is cell line contamination and why is it a concern?

A2: Cell line contamination refers to the unintentional introduction of foreign elements into a cell culture. There are two primary types of concern for researchers:

  • Cell Line Cross-Contamination: This occurs when one cell line is overgrown by another, often more aggressive, cell line.[2][3] A well-known example is the widespread contamination of other cell lines by the highly proliferative HeLa cell line.[4][5][6][7][8] It is estimated that 15-36% of all cell lines are misidentified or cross-contaminated.

  • Microbial Contamination: This includes contamination by bacteria, fungi, yeast, and particularly, mycoplasma. Mycoplasma are small bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to detect by visual inspection.[6]

Contamination can lead to invalid research results, compromise the reproducibility of experiments, and result in wasted time and resources.[3][9]

Q3: How can cell line contamination specifically affect my this compound results?

A3: Since the efficacy of this compound is directly dependent on the expression of AKR1C3, cell line contamination can have a profound impact on your results:

  • Altered Drug Sensitivity: If your intended high-AKR1C3 expressing cell line is contaminated with a low-AKR1C3 expressing line, you may observe a misleadingly high IC50 value, suggesting that this compound is less potent than expected. Conversely, contamination of a low-AKR1C3 line with a high-expressing one could suggest a false positive result.

  • Incorrect Mechanistic Studies: If you are investigating the downstream effects of this compound treatment, a contaminating cell line with a different genetic and signaling background will confound your results.

Q4: What is Mycoplasma and how can it affect my experiments?

A4: Mycoplasma are a genus of bacteria that are a common contaminant in cell cultures. They can alter a wide range of cellular processes, including metabolism, proliferation, and gene expression, which can significantly impact drug sensitivity assays.[1][10][11] For instance, some studies have shown that mycoplasma infection can increase sensitivity to certain chemotherapeutic agents, while others have demonstrated increased resistance.[1][10] Mycoplasma can also affect the expression of drug-metabolizing enzymes, which could potentially interfere with the activation of this compound by AKR1C3.

Troubleshooting Guide

This guide presents hypothetical scenarios that researchers using this compound might encounter due to cell line contamination.

Scenario 1: Unexpected Resistance to this compound in a High AKR1C3-Expressing Cell Line

  • Observed Problem: You are testing this compound on a cancer cell line reported to have high AKR1C3 expression (e.g., certain liver or lung cancer lines). However, your dose-response experiments consistently yield a much higher IC50 value than expected, suggesting the cells are resistant to the drug.

  • Potential Cause: Cell line cross-contamination. Your culture may be partially or completely overgrown by a different cell line with low or no AKR1C3 expression.

  • Troubleshooting Plan:

    • Quarantine the cell line: Immediately stop using the cell line in experiments and isolate the culture to prevent further contamination.

    • Perform Cell Line Authentication: Conduct Short Tandem Repeat (STR) profiling on your current working cell stock and compare it to the known STR profile of the authentic cell line.

    • Analyze STR Profile: If the STR profile does not match the reference, your cell line is misidentified.

    • Action: Discard the contaminated cell line and obtain a new, authenticated stock from a reputable cell bank.

Hypothetical Data for Scenario 1

Cell LineAssumed AKR1C3 ExpressionExpected IC50 of this compoundObserved IC50 of this compound (Contaminated Culture)
HepG2 (Liver Cancer)High~10 nM> 500 nM
A549 (Lung Cancer)Moderate~50 nM> 1 µM

Scenario 2: High Variability in this compound IC50 Values Between Experiments

  • Observed Problem: You are performing replicate experiments to determine the IC50 of this compound in a specific cell line. However, the calculated IC50 values are highly variable and not reproducible across different experiments.

  • Potential Cause: Mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug response, leading to inconsistent results.[1][10]

  • Troubleshooting Plan:

    • Quarantine the cell line: Isolate the culture immediately.

    • Test for Mycoplasma: Use a PCR-based mycoplasma detection kit to test your cell culture supernatant.

    • Interpret Results: If the test is positive, your culture is contaminated.

    • Action: The recommended course of action is to discard the contaminated culture. If the cell line is irreplaceable, treatment with a mycoplasma-specific antibiotic can be attempted, but the cells should be re-tested and their response to this compound re-validated after treatment.

Hypothetical Data for Scenario 2

Experiment ReplicateThis compound IC50 in Mycoplasma-Negative CultureThis compound IC50 in Mycoplasma-Positive Culture
125 nM150 nM
228 nM45 nM
323 nM210 nM

Experimental Protocols

Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling

STR profiling is the gold standard for authenticating human cell lines. It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals.

Methodology:

  • DNA Extraction: Isolate genomic DNA from a pellet of your cultured cells using a commercially available DNA extraction kit.

  • PCR Amplification: Amplify the STR loci using a multiplex PCR kit. These kits contain fluorescently labeled primers for multiple STR markers.

  • Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using a genetic analyzer.

  • Data Analysis: The software generates an electropherogram showing a series of peaks for each STR marker. The position of the peak indicates the size of the allele, and the number of peaks indicates whether the cell line is homozygous or heterozygous for that marker.

  • Profile Comparison: Compare the generated STR profile to the reference STR profile for the specific cell line, which can be found in databases such as the ATCC (American Type Culture Collection) or DSMZ (German Collection of Microorganisms and Cell Cultures). A match of ≥80% between the test profile and the reference profile is generally considered an authenticated match.

Interpreting STR Electropherograms:

An electropherogram displays the fluorescently detected DNA fragments as peaks.[9][10][12][13][14] Each peak corresponds to an allele at a specific STR locus. For a given locus, a single peak indicates homozygosity (both alleles are the same length), while two peaks indicate heterozygosity (the alleles are different lengths). The combination of alleles at multiple loci creates a unique genetic fingerprint for each cell line.

Protocol 2: Mycoplasma Detection by PCR

PCR-based methods are highly sensitive and specific for detecting mycoplasma contamination.

General Workflow:

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-90% confluent. It is recommended to culture the cells without antibiotics for at least two passages before testing.

  • DNA Extraction (Optional but Recommended): While some kits allow direct testing of the supernatant, DNA extraction can improve sensitivity and reduce inhibition.

  • PCR Amplification: Use a commercial mycoplasma PCR detection kit. These kits contain primers that target a highly conserved region of the mycoplasma genome, such as the 16S rRNA gene. The reaction mix will also typically include a positive control (mycoplasma DNA) and a negative control (water).

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.

  • Result Interpretation: The presence of a PCR product of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band of the same size, while the negative control should be clear.

Visualizations

Mechanism of Action of this compound

G cluster_0 Extracellular Space cluster_1 Cancer Cell R_Odafosfamide_prodrug This compound (Prodrug) R_Odafosfamide_intracellular This compound R_Odafosfamide_prodrug->R_Odafosfamide_intracellular Cellular Uptake Active_Metabolite Active DNA-Alkylating Metabolite R_Odafosfamide_intracellular->Active_Metabolite Activation by AKR1C3 AKR1C3 (Aldo-Keto Reductase 1C3) AKR1C3->Active_Metabolite DNA_Adducts DNA Adducts Active_Metabolite->DNA_Adducts Alkylation DNA DNA DNA->DNA_Adducts Apoptosis Cell Death (Apoptosis) DNA_Adducts->Apoptosis Triggers

Caption: Mechanism of this compound activation in cancer cells.

Troubleshooting Workflow for Inconsistent this compound Results

G Start Inconsistent or Unexpected This compound Results Quarantine Quarantine Cell Line Start->Quarantine Test_Mycoplasma Perform Mycoplasma Test (PCR-based) Quarantine->Test_Mycoplasma Myco_Positive Mycoplasma Positive Test_Mycoplasma->Myco_Positive Positive Myco_Negative Mycoplasma Negative Test_Mycoplasma->Myco_Negative Negative Test_STR Perform STR Profiling STR_Mismatch STR Profile Mismatch Test_STR->STR_Mismatch Mismatch STR_Match STR Profile Match Test_STR->STR_Match Match Discard_Myco Discard Culture or Treat (Re-validate post-treatment) Myco_Positive->Discard_Myco Myco_Negative->Test_STR Discard_STR Discard Culture and Obtain New Authenticated Stock STR_Mismatch->Discard_STR Investigate_Other Investigate Other Experimental Variables (e.g., reagent stability) STR_Match->Investigate_Other G Contamination Cell Line Contamination Cross_Contamination Cross-Contamination Contamination->Cross_Contamination Mycoplasma Mycoplasma Contamination Contamination->Mycoplasma Altered_Genotype Altered Genotype/ Phenotype Cross_Contamination->Altered_Genotype Altered_Metabolism Altered Cellular Metabolism Mycoplasma->Altered_Metabolism Altered_AKR1C3 Incorrect AKR1C3 Expression Level Altered_Genotype->Altered_AKR1C3 Altered_Drug_Response Altered this compound Response (IC50) Altered_Metabolism->Altered_Drug_Response Altered_AKR1C3->Altered_Drug_Response Erroneous_Data Erroneous and Irreproducible Data Altered_Drug_Response->Erroneous_Data

References

Technical Support Center: (R)-Odafosfamide Tumor Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the delivery of this compound to tumor tissue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as OBI-3424) is a small molecule prodrug of a potent DNA alkylating agent.[1] Its mechanism relies on selective activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in a variety of cancers, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL).[1] Upon activation by AKR1C3, it is converted into a powerful DNA-alkylating agent that cross-links DNA, disrupts replication, and induces cancer cell death.[1][2]

Q2: What are the main challenges in delivering this compound to tumor tissue? A2: Like many traditional chemotherapeutics, the primary challenges include a lack of specificity towards cancer cells, potential systemic toxicity to rapidly dividing healthy cells (such as bone marrow and gastrointestinal mucosa), and the development of drug resistance.[3][4][5] The low accumulation and retention of the drug in the tumor is a primary factor in the potential failure of anticancer therapy.[3] For prodrugs like this compound, ensuring sufficient concentration reaches tumor cells expressing the activating enzyme (AKR1C3) is critical for efficacy.

Q3: What general strategies can be employed to enhance the tumor-specific delivery of alkylating agents like this compound? A3: Several strategies are being explored to improve the therapeutic index of alkylating agents:

  • Nanoparticle-based Drug Delivery Systems (DDS): Encapsulating the drug in carriers like liposomes or polymeric nanoparticles can protect it from degradation, prolong circulation time, and increase accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[3][6]

  • Targeted Delivery: Nanocarriers can be functionalized with ligands (e.g., antibodies, aptamers) that bind to receptors overexpressed on cancer cells, improving specificity.[6]

  • Tumor Priming: Pre-treatment with certain agents can modify the tumor microenvironment to enhance the delivery of a subsequently administered drug. For example, cyclophosphamide (B585) can induce tumor cell apoptosis, reduce interstitial fluid pressure, and increase vascular perfusion, thereby improving the delivery of liposomal drugs.[7][8]

  • Over-Threshold Dosing: Administering a high dose of nanoparticles can saturate the mononuclear phagocyte system (MPS), particularly Kupffer cells in the liver, reducing systemic clearance and significantly enhancing tumor accumulation.[9]

This compound Activation and Cytotoxicity Pathway

The following diagram illustrates the selective activation of this compound in a cancer cell overexpressing the AKR1C3 enzyme.

Odafosfamide_Activation cluster_blood Systemic Circulation cluster_cell AKR1C3-Positive Cancer Cell Odafosfamide_prodrug This compound (Prodrug) Prodrug_in_cell This compound Odafosfamide_prodrug->Prodrug_in_cell Diffusion AKR1C3 AKR1C3 Enzyme Prodrug_in_cell->AKR1C3 Bioactivation Active_metabolite Active DNA Alkylating Agent AKR1C3->Active_metabolite DNA Nuclear DNA Active_metabolite->DNA Alkylation Alkylated_DNA Cross-linked DNA DNA->Alkylated_DNA Apoptosis Apoptosis / Cell Death Alkylated_DNA->Apoptosis

Caption: this compound is selectively converted by the AKR1C3 enzyme in cancer cells to its active, cytotoxic form, which then alkylates DNA, leading to apoptosis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during pre-clinical evaluation.

Issue 1: Low In Vitro Cytotoxicity in Cancer Cell Lines

Potential Cause Troubleshooting Step Rationale
Low or absent AKR1C3 expression 1. Verify AKR1C3 expression levels in your cell line using qPCR, Western blot, or IHC. 2. Use a positive control cell line known to have high AKR1C3 expression (e.g., certain T-ALL cell lines).[1]This compound requires AKR1C3 for its activation. Without this enzyme, the prodrug will not be converted to its cytotoxic form.[1]
Drug Instability 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -80°C for long-term and -20°C for short-term use, protected from light.[1]The compound may degrade over time or with improper storage, leading to reduced potency.
Incorrect Assay Duration 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing cytotoxicity.As a prodrug, this compound requires time for uptake, enzymatic conversion, and subsequent DNA damage to induce cell death.

Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency

Potential Cause Troubleshooting Step Rationale
Rapid Systemic Clearance 1. Encapsulate this compound into a nanoparticle delivery system (e.g., PEGylated liposomes) to improve its pharmacokinetic profile.[10] 2. Conduct pharmacokinetic studies to measure the drug's half-life in circulation.Nanocarriers can protect the drug from rapid clearance by the mononuclear phagocyte system (MPS), extending its circulation time and increasing the chance of tumor accumulation.[10]
Insufficient Tumor Accumulation 1. Utilize a fluorescently labeled version of your delivery system to visualize biodistribution via in vivo imaging systems (IVIS). 2. Consider an "over-threshold" dosing strategy if using a nanoparticle carrier to saturate liver uptake.[9] 3. Evaluate a "tumor priming" strategy by pre-dosing with an agent like cyclophosphamide 24-72 hours before administering the this compound formulation.[7][8]Poor efficacy is often due to an insufficient amount of the drug reaching the tumor.[3] Visualizing biodistribution can confirm this, and strategies like MPS saturation or tumor priming can actively enhance delivery.
Tumor Microenvironment Barriers 1. Analyze tumor tissue for high interstitial fluid pressure (IFP) or dense extracellular matrix. 2. Combine this compound with therapies that modify the tumor stroma.The physical environment of a solid tumor can prevent drug penetration. Strategies that alter this environment may be necessary.[7]

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to this compound and related delivery strategies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ Value (nM)Citation
H460Lung Cancer4.0[1]
T-ALL (AKR1C3-high)T-cell Acute Lymphoblastic LeukemiaLow nM range[1]
B-ALL (PDX)B-cell Acute Lymphoblastic Leukemia60.3 (median)[1]
T-ALL (PDX)T-cell Acute Lymphoblastic Leukemia9.7 (median)[1]

Table 2: Impact of Nanoparticle Dosing Strategy on Tumor Accumulation

Dosing StrategyPhospholipid DosePrimary Distribution SiteRelative Tumor Targeting Index (RTTI) at 72hCitation
Low-Threshold12 mg/kgLiver~0.38[9]
Over-Threshold50 mg/kgTumor~0.90[9]
Over-Threshold80 mg/kgTumor~0.90[9]

Data from a study on PEGylated liposomes, demonstrating a principle applicable to nanoparticle-formulated this compound.[9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (no cells) as a blank and cells with vehicle control (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: Evaluating a Novel Delivery System for this compound

The following workflow outlines the key steps for developing and testing a new nanoparticle-based delivery system for this compound.

Workflow_DDS A 1. Formulation & Optimization - Select carrier (e.g., Liposome, PLGA) - Optimize drug loading & encapsulation efficiency B 2. Physicochemical Characterization - Size & PDI (DLS) - Zeta Potential - Morphology (TEM) - In Vitro Drug Release Profile A->B C 3. In Vitro Evaluation - Cell Uptake Studies (Confocal/FACS) - Cytotoxicity Assays (MTT/Apoptosis) - AKR1C3-positive vs. negative cell lines B->C D 4. In Vivo Xenograft Model Setup - Implant AKR1C3-positive tumor cells - Allow tumors to reach ~100-150 mm³ C->D E 5. In Vivo Efficacy & PK/PD Study - Administer Formulation vs. Controls - Monitor tumor volume & body weight - Pharmacokinetics (PK) analysis - Biodistribution (IVIS) D->E F 6. Ex Vivo Analysis - Histology (H&E) - Target engagement (e.g., γH2AX staining) - Toxicity assessment of major organs E->F G 7. Data Analysis & Interpretation F->G

Caption: A generalized workflow for the preclinical development and evaluation of a nanoparticle-based delivery system for this compound.

References

Technical Support Center: (R)-Odafosfamide Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide in animal models. The information provided is based on studies of closely related oxazaphosphorine compounds, such as ifosfamide (B1674421) and cyclophosphamide (B585), and should be adapted as necessary for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities observed with oxazaphosphorine compounds like this compound in animal models?

A1: Based on preclinical studies of related compounds, the primary dose-limiting toxicities are urotoxicity (hemorrhagic cystitis), nephrotoxicity, and neurotoxicity. These toxicities are largely attributed to the generation of active metabolites.

Q2: How is this compound metabolized and how does this relate to its toxicity?

A2: this compound, like other oxazaphosphorines, is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6. This activation leads to the formation of the active cytotoxic metabolite, as well as toxic byproducts such as acrolein and chloroacetaldehyde (B151913). Acrolein is a major contributor to urotoxicity, while chloroacetaldehyde is associated with nephrotoxicity and neurotoxicity. The (R)-enantiomer of the related compound ifosfamide preferentially undergoes 4-hydroxylation, leading to the generation of active and toxic metabolites.[1][2]

Q3: What is the recommended uroprotectant to be used with this compound?

A3: Mesna (B1676310) is a well-established uroprotective agent used with ifosfamide and cyclophosphamide to prevent hemorrhagic cystitis.[3][4] It works by detoxifying acrolein in the urinary tract.[4] It is highly recommended to co-administer mesna in preclinical studies with this compound.

Q4: Are there other potential protective agents that can be used to mitigate toxicities?

A4: Antioxidants such as N-acetylcysteine (NAC) and reduced glutathione (B108866) have shown potential in mitigating toxicities associated with oxazaphosphorines.[5][6] NAC may help to reduce nephrotoxicity by combating oxidative stress induced by chloroacetaldehyde.[5] Reduced glutathione has been shown to be effective against bladder damage.[6]

Troubleshooting Guides

Issue 1: Severe Urotoxicity (Hemorrhagic Cystitis) Observed

Symptoms: Hematuria, bladder wall inflammation, and irritation in study animals.

Possible Causes:

  • Insufficient dose or improper timing of mesna administration.

  • High levels of the toxic metabolite acrolein in the urine.

Troubleshooting Steps:

  • Verify Mesna Dosing and Schedule: Ensure the mesna dose is adequate. A common starting point is a total mesna dose that is 60-100% of the this compound dose, administered in divided doses.

  • Optimize Mesna Timing: Administer mesna concurrently with and at several time points after this compound administration to ensure continuous protection.

  • Hydration: Ensure animals are well-hydrated to promote diuresis and reduce the concentration of toxic metabolites in the bladder.

  • Consider Antioxidants: Co-administration of antioxidants like reduced glutathione may offer additional protection against bladder damage.[6]

Issue 2: Signs of Nephrotoxicity

Symptoms: Elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), histological evidence of renal tubular damage.

Possible Causes:

  • Accumulation of the toxic metabolite chloroacetaldehyde.[5]

  • Oxidative stress in renal tissues.

Troubleshooting Steps:

  • Monitor Renal Function: Regularly monitor serum creatinine and BUN levels.

  • Administer N-acetylcysteine (NAC): NAC has shown promise in preventing ifosfamide-induced nephrotoxicity by acting as an antioxidant.[5] A pilot dose-ranging study is recommended to determine the optimal protective dose of NAC for your model.

  • Dose Adjustment: If nephrotoxicity persists, consider a dose reduction of this compound.

Issue 3: Neurotoxic Symptoms in Animals

Symptoms: Lethargy, confusion, ataxia, or seizures in study animals.

Possible Causes:

  • Central nervous system (CNS) penetration of chloroacetaldehyde.

  • Disruption of cellular metabolism in the brain.

Troubleshooting Steps:

  • Symptomatic Management: Provide supportive care for affected animals.

  • Consider Methylene (B1212753) Blue: While clinical, methylene blue has been used to treat ifosfamide-induced encephalopathy. Its mechanism is thought to involve the inhibition of monoamine oxidase and alteration of NADH-methemoglobin reductase activity. Its use in preclinical models for prophylaxis is not well-established but could be explored.

  • Dose and Route of Administration: Neurotoxicity can be dose-dependent. Evaluate if a lower dose or a different route of administration (e.g., slower infusion) mitigates these effects.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Ifosfamide Enantiomers in Rats

Parameter(R)-Ifosfamide(S)-Ifosfamide
Half-life (t½) in Male Rats (minutes) 34.241.8
Half-life (t½) in Female Rats (minutes) 62.175.1

Data extrapolated from studies on Ifosfamide in Sprague-Dawley rats.[1]

Experimental Protocols

Protocol 1: Assessment of Urotoxicity
  • Animal Model: Male Wistar rats (200-250g).

  • Treatment:

    • Administer this compound intraperitoneally (i.p.).

    • Administer mesna at a percentage of the this compound dose at 0, 4, and 8 hours post-treatment.

    • Include a control group receiving saline and a group receiving this compound without mesna.

  • Sample Collection:

    • Collect urine at 24 hours to assess for hematuria.

    • Euthanize animals at 24 or 48 hours and collect bladders.

  • Analysis:

    • Macroscopic evaluation of bladders for hemorrhage.

    • Histopathological examination of bladder tissue for evidence of inflammation, edema, and necrosis.

    • Urinalysis for red blood cells.

Protocol 2: Evaluation of Nephrotoxicity Mitigation
  • Animal Model: Male Sprague-Dawley rats (180-220g).

  • Treatment Groups:

    • Control (Saline)

    • This compound alone

    • This compound + N-acetylcysteine (NAC)

    • NAC alone

  • Dosing:

    • Administer NAC (i.p.) 30 minutes before this compound.

    • Administer this compound (i.p.).

  • Sample Collection:

    • Collect blood via tail vein at baseline and at 24, 48, and 72 hours post-treatment for serum creatinine and BUN analysis.

    • At 72 hours, euthanize animals and collect kidneys.

  • Analysis:

    • Biochemical analysis of serum for creatinine and BUN.

    • Histopathological examination of kidney sections for signs of tubular necrosis and other damage.

    • Measurement of oxidative stress markers (e.g., malondialdehyde) in kidney tissue homogenates.

Visualizations

cluster_0 Metabolism and Toxicity Pathway of this compound ROda This compound (Prodrug) CYP CYP450 (e.g., CYP3A4, CYP2B6) ROda->CYP Activation CAA Chloroacetaldehyde (CAA) ROda->CAA Dechloroethylation Active 4-Hydroxy-(R)-Odafosfamide (Active Metabolite) CYP->Active Aldo Aldofosfamide Metabolite Active->Aldo Cytotoxic Phosphoramide Mustard (Cytotoxic) Aldo->Cytotoxic Acrolein Acrolein Aldo->Acrolein Uro Urotoxicity (Hemorrhagic Cystitis) Acrolein->Uro Nephro Nephrotoxicity CAA->Nephro Neuro Neurotoxicity CAA->Neuro

Caption: Metabolism and toxicity pathway of this compound.

cluster_1 Experimental Workflow for Urotoxicity Assessment start Start acclimate Acclimatize Animal Models (Rats) start->acclimate groups Divide into Treatment Groups acclimate->groups treat Administer this compound +/- Mesna groups->treat collect_urine Collect Urine (24h) treat->collect_urine euthanize Euthanize Animals (24/48h) & Collect Bladders collect_urine->euthanize analysis Macroscopic & Histopathological Analysis euthanize->analysis end End analysis->end

Caption: Experimental workflow for urotoxicity assessment.

cluster_2 Logical Relationship of Toxicity and Mitigation ROda This compound Metabolites Toxic Metabolites (Acrolein, CAA) ROda->Metabolites Metabolism Toxicity Organ Toxicity (Bladder, Kidney, CNS) Metabolites->Toxicity Mesna Mesna Mesna->Metabolites Detoxifies Acrolein NAC N-acetylcysteine (NAC) NAC->Toxicity Reduces Oxidative Stress

Caption: Logical relationship of toxicity and mitigation.

References

Selecting appropriate negative controls for (R)-Odafosfamide studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-Odafosfamide in their experiments. The information is tailored for scientists and drug development professionals to ensure the appropriate selection and use of negative controls in both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as OBI-3424, is a prodrug that functions as a potent DNA-alkylating agent.[1][2] Its unique mechanism of action relies on its selective activation by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][3][4][5] In the presence of AKR1C3, which is overexpressed in various cancers, this compound is converted to its active form, which then crosslinks DNA, leading to cancer cell death.[3][6][7] This targeted activation makes it a promising therapeutic agent for cancers with high AKR1C3 expression.

Q2: What is the most appropriate negative control for this compound?

The ideal negative control for this compound is its inactive enantiomer, (S)-Odafosfamide. Enantiomers are mirror-image isomers of a molecule, and often only one enantiomer is biologically active. While this compound is the active form, the (S)-enantiomer is expected to be significantly less active or inactive because it is not a substrate for AKR1C3. Using the (S)-enantiomer helps to ensure that the observed effects are due to the specific action of the (R)-enantiomer and not due to off-target effects of the chemical scaffold.

Q3: What other types of negative controls should I consider for my experiments?

In addition to the inactive enantiomer, other essential negative controls include:

  • Vehicle Control: This is a crucial control in both in vitro and in vivo experiments. The vehicle is the solvent or medium used to dissolve and administer this compound. A vehicle control group receives the same volume and formulation of the vehicle as the treated group, but without the drug. This control accounts for any potential effects of the vehicle itself on the experimental outcome.

  • Cell Lines with Low or No AKR1C3 Expression: To demonstrate the AKR1C3-dependent activity of this compound, it is important to include cancer cell lines that have low or undetectable levels of AKR1C3 expression. These cells should be significantly less sensitive to this compound treatment.

  • Use of an AKR1C3 Inhibitor: Pre-treating AKR1C3-expressing cells with a specific AKR1C3 inhibitor before adding this compound should abrogate the cytotoxic effects of the drug.[3] This provides strong evidence that the activity of this compound is dependent on AKR1C3.

Troubleshooting Guides

Problem 1: High background cytotoxicity observed in my negative control group in an in vitro assay.

  • Possible Cause: The vehicle used to dissolve this compound may be toxic to the cells at the concentration used.

  • Troubleshooting Step:

    • Perform a dose-response experiment with the vehicle alone to determine its toxicity profile.

    • If the vehicle is toxic, consider using a different, less toxic solvent.

    • Ensure the final concentration of the vehicle in the cell culture medium is as low as possible and is consistent across all treatment groups, including the vehicle control.

Problem 2: I am not observing a significant difference in cytotoxicity between my AKR1C3-high and AKR1C3-low cell lines treated with this compound.

  • Possible Cause 1: The AKR1C3 expression levels in your designated "high" and "low" cell lines may not be sufficiently different.

  • Troubleshooting Step 1:

    • Confirm the AKR1C3 protein expression levels in your cell lines using a reliable method such as Western blotting or quantitative PCR.

    • Select cell lines with a more pronounced difference in AKR1C3 expression.

  • Possible Cause 2: The concentration of this compound used may be too high, leading to off-target, non-specific toxicity.

  • Troubleshooting Step 2:

    • Perform a dose-response curve for this compound in both cell lines to determine the optimal concentration range that demonstrates AKR1C3-dependent cytotoxicity.

Problem 3: In my in vivo study, the tumors in the vehicle control group are growing slower than expected.

  • Possible Cause: The vehicle itself may have some anti-tumor activity or may be causing systemic toxicity in the animals, affecting their overall health and tumor growth.

  • Troubleshooting Step:

    • Review the literature for any reported effects of the chosen vehicle in the specific animal model being used.

    • Monitor the animals closely for signs of toxicity, such as weight loss or changes in behavior.

    • If toxicity is observed, consider reducing the concentration or volume of the vehicle, or selecting an alternative vehicle.

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines with differing AKR1C3 expression levels.

Cell LineCancer TypeAKR1C3 ExpressionIC50 (nM)Reference
H460Lung CancerHigh4.0[2]
T-ALL PDXsT-cell Acute Lymphoblastic LeukemiaHigh9.7 (median)[2]
ETP-ALL PDXsEarly T-cell Precursor Acute Lymphoblastic LeukemiaHigh31.5 (median)[2]
B-ALL PDXsB-cell Acute Lymphoblastic LeukemiaLow60.3 (median)[2]
In Vivo Efficacy of this compound

This table presents data on the tumor growth inhibition (TGI) in a patient-derived xenograft (PDX) model of T-cell Acute Lymphoblastic Leukemia (T-ALL).

Treatment GroupDosing ScheduleMedian Event-Free Survival (Days)Tumor Growth Inhibition (%)Reference
Vehicle ControlOnce weekly for 3 weeks280[1]
This compound (0.5-2.5 mg/kg)Once weekly for 3 weeks45.1 - 105.8>100 (regression)[1][5]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Culture: Culture cancer cell lines with varying AKR1C3 expression in their recommended growth medium.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and the negative control (e.g., (S)-Odafosfamide) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compounds and controls. Include a vehicle-only control group.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID) for the engraftment of human cancer cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., a T-ALL PDX model with high AKR1C3 expression) into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the formulation of this compound and the vehicle control. Administer the treatment to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., once weekly for three weeks).[2]

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. Tumor growth inhibition is calculated at the end of the study.

Visualizations

Signaling_Pathway cluster_outside Extracellular cluster_cell Cancer Cell Odafosfamide Odafosfamide Odafosfamide_in This compound Odafosfamide->Odafosfamide_in Active_Metabolite Activated Odafosfamide Odafosfamide_in->Active_Metabolite AKR1C3 AKR1C3 AKR1C3 Crosslinked_DNA DNA Crosslinks Active_Metabolite->Crosslinked_DNA Alkylation DNA DNA Apoptosis Cell Death Crosslinked_DNA->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture AKR1C3-high and AKR1C3-low cells Treatment_vitro Treat with this compound, (S)-Odafosfamide (control), and Vehicle (control) Cell_Culture->Treatment_vitro Viability_Assay Assess Cell Viability (e.g., MTT assay) Treatment_vitro->Viability_Assay IC50 Calculate IC50 Values Viability_Assay->IC50 Xenograft Establish Tumor Xenografts in Immunocompromised Mice Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Treatment_vivo Administer this compound or Vehicle Control Randomization->Treatment_vivo Monitoring Monitor Tumor Growth and Animal Well-being Treatment_vivo->Monitoring TGI Calculate Tumor Growth Inhibition Monitoring->TGI

References

Interpreting unexpected results in (R)-Odafosfamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Odafosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1] Once activated, it is converted into a potent DNA-alkylating agent that cross-links DNA, leading to cell cycle arrest and apoptosis.[2][3] This targeted activation makes it particularly effective against tumors with high AKR1C3 expression.[1]

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

A2: Lack of response could be due to several factors:

  • Low or absent AKR1C3 expression: The cell line you are using may not express sufficient levels of the AKR1C3 enzyme required to activate the prodrug.

  • Drug degradation: Improper storage or handling of the compound can lead to its degradation. This compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light.[1]

  • Cellular resistance mechanisms: Cells can develop resistance to alkylating agents through various mechanisms, such as enhanced DNA repair, altered drug efflux, or mutations in the drug target.[4][5]

Q3: I am observing high levels of toxicity in my control cell lines. What could be the cause?

A3: While this compound is designed for selective activation, some off-target effects or non-specific activation could occur, especially at high concentrations. Consider the following:

  • High drug concentration: The concentration used might be too high, leading to non-specific cytotoxicity. A dose-response experiment is recommended to determine the optimal concentration.

  • Metabolism by other enzymes: While AKR1C3 is the primary activator, other enzymes might metabolize this compound into toxic byproducts, similar to how cytochrome P450 enzymes metabolize related compounds like ifosfamide.[6][7]

  • Contamination: Ensure that the drug stock or cell culture is not contaminated.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound across experiments.

This guide will help you troubleshoot variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays.

Potential Causes and Solutions

Potential CauseRecommended Action
Variable AKR1C3 Expression Verify and normalize AKR1C3 expression levels in your cell lines before each experiment using techniques like qPCR or Western blotting.
Inconsistent Cell Health and Density Ensure consistent cell passage number, confluency, and viability for all experiments. Plate cells at a consistent density.
Drug Stock Instability Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.
Assay Variability Standardize all assay parameters, including incubation times, reagent concentrations, and detection methods. Include positive and negative controls in every plate.

Experimental Protocol: Verifying AKR1C3 Expression

  • Cell Lysis: Lyse cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against AKR1C3 overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and imaging system.

    • Normalize to a loading control like GAPDH or β-actin.

Issue 2: Unexpected resistance to this compound in a previously sensitive cell line.

This guide addresses the scenario where a cell line that was previously sensitive to this compound begins to show a resistant phenotype.

Logical Workflow for Investigating Resistance

G A Unexpected Resistance Observed B Verify Drug Integrity and Concentration A->B C Assess AKR1C3 Expression (qPCR/Western Blot) B->C If drug is ok D Investigate DNA Damage Response (γH2AX staining) C->D If AKR1C3 is expressed G Hypothesize Mechanism of Resistance C->G If AKR1C3 is downregulated/lost E Evaluate Drug Efflux Pump Activity (e.g., P-gp) D->E If DNA damage is reduced D->G If DNA damage response is altered F Sequence AKR1C3 Gene for Mutations E->F If efflux is high E->G If efflux pumps are upregulated F->G If mutation is found

Caption: Troubleshooting workflow for acquired resistance.

Signaling Pathways

Activation and Cytotoxicity Pathway of this compound

This compound's therapeutic effect is contingent on its intracellular activation and subsequent interaction with DNA.

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oda This compound (Prodrug) AKR1C3 AKR1C3 Oda->AKR1C3 Active Activated Alkylating Agent AKR1C3->Active Activation DNA DNA Active->DNA Active->DNA Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis

Caption: Activation pathway of this compound.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of this compound in various cancer cell lines. This data can be used as a reference for expected IC50 values.

Cell LineCancer TypeAKR1C3 ExpressionIC50 (nM)Reference
H460Lung CancerHigh4.0[1]
T-ALL PDXT-cell Acute Lymphoblastic LeukemiaHigh9.7 (median)[1]
B-ALL PDXB-cell Acute Lymphoblastic LeukemiaVariable60.3 (median)[1]
ETP-ALL PDXEarly T-cell Precursor ALLHigh31.5 (median)[1]

References

Optimizing incubation times for (R)-Odafosfamide treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Odafosfamide. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a prodrug that is selectively activated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1] Once activated, it becomes a potent DNA-alkylating agent, which can induce DNA damage and subsequently lead to cell death in cancer cells with high AKR1C3 expression.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable, with protection from light.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound can be dissolved in various solvent systems depending on the experimental needs. Common solvent systems include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for a solubility of ≥ 5 mg/mL.[1]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline) for a solubility of ≥ 2.5 mg/mL.[1]

  • 10% DMSO, 90% Corn Oil for a solubility of ≥ 2.5 mg/mL.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: What is the stability of this compound in aqueous solutions?

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed
Potential Cause Troubleshooting Step
Low AKR1C3 expression in the cell line. Verify the AKR1C3 expression level in your target cells using techniques like Western blot or qPCR. This compound requires AKR1C3 for activation.[1]
Incorrect incubation time. Optimize the incubation time. A short incubation may not be sufficient for drug activation and DNA damage to occur. Perform a time-course experiment (e.g., 24, 48, 72 hours).
Drug degradation. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal drug concentration. Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration for your specific cell line.
Issue 2: High Variability in Experimental Results
Potential Cause Troubleshooting Step
Inconsistent cell seeding density. Ensure a consistent number of cells are seeded in each well and that the cells are in the logarithmic growth phase at the time of treatment.
Precipitation of the compound. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, try a different solvent system or sonicate the solution before adding it to the cells.[1]
Edge effects in multi-well plates. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile media or PBS.
Inconsistent incubation conditions. Ensure that the incubator provides a stable environment with consistent temperature, humidity, and CO2 levels.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Incubation Time
H460Lung Cancer4.0Not Specified
T-ALL (High AKR1C3)T-cell Acute Lymphoblastic LeukemiaLow nM rangeNot Specified
B-ALL (PDX)B-cell Acute Lymphoblastic Leukemia60.3 (median)Not Specified
T-ALL (PDX)T-cell Acute Lymphoblastic Leukemia9.7 (median)Not Specified
ETP-ALL (PDX)Early T-cell Precursor Acute Lymphoblastic Leukemia31.5 (median)Not Specified
(Data sourced from MedChemExpress and has not been independently confirmed)[1]

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with a concentration of this compound that is known to be moderately cytotoxic (e.g., around the estimated IC50 value). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).

  • Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72, and 96 hours).

  • Viability Assay: At each time point, assess cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot cell viability against incubation time to determine the time point at which the desired level of cytotoxicity is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare this compound Dilutions C Treat Cells with Drug and Vehicle Control B->C D Incubate for a Range of Time Points (e.g., 12, 24, 48, 72, 96h) C->D E Perform Cell Viability Assay D->E F Plot Viability vs. Incubation Time E->F G Determine Optimal Incubation Time F->G

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway cluster_activation Drug Activation cluster_damage Cellular Damage cluster_response Cellular Response prodrug This compound (Prodrug) enzyme AKR1C3 prodrug->enzyme activation active_drug Activated DNA Alkylating Agent dna_damage DNA Alkylation & Cross-linking active_drug->dna_damage ddr DNA Damage Response (DDR) dna_damage->ddr apoptosis Apoptosis ddr->apoptosis cell_cycle_arrest Cell Cycle Arrest ddr->cell_cycle_arrest

Caption: Simplified signaling pathway of this compound action.

troubleshooting_flow rect rect start Low/No Cytotoxicity? akr1c3 AKR1C3 Expressed? start->akr1c3 incubation Incubation Time Optimized? akr1c3->incubation Yes check_akr1c3 Verify AKR1C3 levels (WB, qPCR) akr1c3->check_akr1c3 No drug_prep Drug Prep Fresh? incubation->drug_prep Yes time_course Perform Time-Course Experiment incubation->time_course No fresh_drug Use Freshly Prepared Drug Dilutions drug_prep->fresh_drug No end Re-evaluate Experiment drug_prep->end Yes check_akr1c3->end time_course->end fresh_drug->end

Caption: Troubleshooting workflow for low cytotoxicity.

References

Validation & Comparative

A Comparative Guide: (R)-Odafosfamide Versus Ifosfamide in AKR1C3-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of (R)-Odafosfamide (also known as AST-3424 or OBI-3424) and the established chemotherapeutic agent ifosfamide (B1674421), with a particular focus on their activity in cancers characterized by high expression of the aldo-keto reductase 1C3 (AKR1C3) enzyme.

Executive Summary

This compound is a next-generation, AKR1C3-activated prodrug designed for targeted delivery of a potent DNA alkylating agent to tumors overexpressing this enzyme. This targeted activation mechanism suggests a potential for enhanced efficacy and a more favorable safety profile compared to traditional alkylating agents like ifosfamide, which undergoes systemic activation by cytochrome P450 (CYP) enzymes. Preclinical data indicate that this compound exhibits potent, selective cytotoxicity against AKR1C3-positive cancer cells, while ifosfamide displays broader, non-targeted activity. This guide synthesizes available preclinical data to facilitate a direct comparison of these two agents.

Data Presentation

Table 1: Comparative in Vitro Cytotoxicity of this compound and Ifosfamide in Cancer Cell Lines
DrugCancer TypeCell LineAKR1C3 ExpressionIC50Citation(s)
This compound T-cell Acute Lymphoblastic Leukemia (T-ALL)T-ALL PDXsHighMedian: 9.7 nM[1]
B-cell Acute Lymphoblastic Leukemia (B-ALL)B-ALL PDXsLowMedian: 60.3 nM[1]
Hepatocellular CarcinomaHepG2HighNot explicitly stated, but potent cytotoxicity demonstrated[2]
Castration-Resistant Prostate CancerVCaPHighNot explicitly stated, but potent cytotoxicity demonstrated[2]
Ifosfamide FibrosarcomaHT1080Not specified0.38 mM[3]
Non-Small Cell Lung CarcinomaMX1Not specified10.8 µM (for active metabolite 4-hydroxy-IFO)[2]
Non-Small Cell Lung CarcinomaS117Not specified25.0 µM (for active metabolite 4-hydroxy-IFO)[2]
Hepatocellular CarcinomaHepG2Not specified133 µM[4]

Note: Direct head-to-head IC50 comparisons in the same AKR1C3-positive cell lines are limited in the available literature. The data presented are from various studies and should be interpreted with consideration of the different experimental conditions.

Table 2: Comparative in Vivo Efficacy of this compound and Ifosfamide in Xenograft Models
DrugCancer TypeModelKey Efficacy EndpointResultCitation(s)
This compound T-cell Acute Lymphoblastic Leukemia (T-ALL)PDX modelsEvent-Free Survival (EFS)Significantly prolonged EFS (17.1–77.8 days)[1][5]
Pancreatic Cancer, Liver Cancer, Gastric Cancer, Kidney Cancer, Prostate CancerCDX and PDX modelsTumor Growth InhibitionSignificant tumor growth inhibition in AKR1C3-high models[4][6]
Ifosfamide Various human tumors (Breast, Lung, Testicular, Sarcoma)Xenografts in nude miceTumor RegressionInduced tumor regression in 15 out of 43 tested xenografts (36%)[7]
Hepatocellular CarcinomaInoperable localized HCC (clinical)Objective Response Rate37.5% partial remission[6]
Metastatic Castration-Resistant Prostate CancerClinical trialObjective Response Rate21.3%[8][9]

Mechanism of Action and Activation Pathways

This compound and ifosfamide are both prodrugs that require metabolic activation to exert their cytotoxic effects. However, their activation pathways, and consequently their mechanisms of selectivity, are fundamentally different.

This compound is specifically designed to be a substrate for AKR1C3.[1] In AKR1C3-expressing cancer cells, the enzyme reduces a ketone moiety on the this compound molecule, initiating a cascade that releases a potent DNA alkylating agent, a bis-alkylating moiety known as AST-2660.[7] This active metabolite then forms covalent bonds with DNA, leading to interstrand cross-links, inhibition of DNA replication, and ultimately, apoptosis of the cancer cell. The selectivity of this compound is therefore intrinsically linked to the expression of AKR1C3 in the tumor.

Ifosfamide , on the other hand, is a structural analog of cyclophosphamide (B585) and is activated systemically, primarily in the liver, by CYP450 enzymes, including CYP3A4 and CYP2B6.[4] This enzymatic hydroxylation generates the active metabolite, isophosphoramide mustard, which is a bifunctional alkylating agent that cross-links DNA.[4] However, the metabolism of ifosfamide also produces toxic byproducts, namely chloroacetaldehyde (B151913) and acrolein. Chloroacetaldehyde is associated with neurotoxicity, while acrolein is a major contributor to hemorrhagic cystitis, a significant dose-limiting toxicity.[10]

G cluster_0 This compound Activation Pathway cluster_1 Ifosfamide Activation Pathway R_Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 (in tumor cell) R_Odafosfamide->AKR1C3 Active_Metabolite AST-2660 (Active Alkylating Agent) AKR1C3->Active_Metabolite Reduction DNA_Damage DNA Cross-linking Active_Metabolite->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Ifosfamide Ifosfamide (Prodrug) CYP450 CYP450 (in liver) Ifosfamide->CYP450 Active_Metabolite_Ifo Isophosphoramide Mustard (Active Alkylating Agent) CYP450->Active_Metabolite_Ifo Hydroxylation Toxic_Metabolites Chloroacetaldehyde & Acrolein (Toxic) CYP450->Toxic_Metabolites Metabolism DNA_Damage_Ifo DNA Cross-linking Active_Metabolite_Ifo->DNA_Damage_Ifo Toxicity Neurotoxicity & Hemorrhagic Cystitis Toxic_Metabolites->Toxicity Apoptosis_Ifo Apoptosis DNA_Damage_Ifo->Apoptosis_Ifo

Figure 1: Activation pathways of this compound and Ifosfamide.

Experimental Protocols

The following are generalized protocols representative of the methodologies used in the preclinical evaluation of this compound and ifosfamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cell lines with varying levels of AKR1C3 expression are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or the active metabolite of ifosfamide (4-hydroxyifosfamide) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[4]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the drugs in a living organism.

  • Xenograft Establishment: Human cancer cells (from cell lines or patient-derived tumors) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.

  • Drug Administration: Mice are randomized into treatment groups and receive either this compound, ifosfamide, or a vehicle control. Dosing schedules and routes of administration (e.g., intravenous, intraperitoneal) are determined based on the drug's properties and prior studies.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include event-free survival and assessment of biomarkers in the tumor tissue.[1][7]

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess drug-related toxicity.

G cluster_0 In Vitro Comparison Workflow cluster_1 In Vivo Comparison Workflow Cell_Culture Culture AKR1C3-positive and negative cancer cell lines Drug_Treatment Treat with varying concentrations of This compound and Ifosfamide Cell_Culture->Drug_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Drug_Treatment->Cytotoxicity_Assay IC50_Determination Determine IC50 values Cytotoxicity_Assay->IC50_Determination Data_Analysis_Vitro Compare potency and selectivity IC50_Determination->Data_Analysis_Vitro Xenograft_Model Establish tumor xenografts (AKR1C3-positive) in mice Tumor_Growth Monitor tumor growth Xenograft_Model->Tumor_Growth Drug_Administration Administer this compound, Ifosfamide, or vehicle Tumor_Growth->Drug_Administration Efficacy_Assessment Measure tumor volume and survival Drug_Administration->Efficacy_Assessment Toxicity_Assessment Monitor animal weight and health Drug_Administration->Toxicity_Assessment Data_Analysis_Vivo Compare anti-tumor efficacy and toxicity Efficacy_Assessment->Data_Analysis_Vivo Toxicity_Assessment->Data_Analysis_Vivo

Figure 2: Experimental workflow for comparing this compound and Ifosfamide.

Discussion and Conclusion

The preclinical data strongly suggest that this compound has a distinct advantage over ifosfamide in the context of AKR1C3-positive cancers. Its targeted activation mechanism leads to potent and selective cytotoxicity in tumor cells overexpressing the enzyme, as evidenced by low nanomolar IC50 values and significant tumor growth inhibition in xenograft models.[1][2] This selectivity is a key differentiator from ifosfamide, which relies on systemic activation and is associated with significant off-target toxicities.

While direct comparative preclinical studies are needed to definitively quantify the therapeutic index of this compound relative to ifosfamide in AKR1C3-positive models, the existing evidence supports the continued investigation of this compound as a promising targeted therapy. The use of AKR1C3 as a biomarker to select patients most likely to respond to this compound therapy is a critical component of its ongoing clinical development.[11] For researchers and drug development professionals, this compound represents a compelling example of a rationally designed, targeted prodrug with the potential to improve outcomes for patients with AKR1C3-driven malignancies.

References

A Head-to-Head Battle of Alkylating Agents: (R)-Odafosfamide Versus Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of DNA alkylating cancer therapies, a new contender, (R)-Odafosfamide, is emerging with a targeted approach that sets it apart from the long-established cyclophosphamide (B585). This guide provides a comprehensive comparison of the efficacy, mechanisms of action, and experimental data for these two compounds, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a prodrug activated by the enzyme aldo-keto reductase 1C3 (AKR1C3), demonstrates a promising efficacy profile, particularly in cancers with high AKR1C3 expression. This targeted activation mechanism contrasts with the broader activation of cyclophosphamide by hepatic cytochrome P450 (CYP) enzymes, potentially offering a wider therapeutic window and reduced off-target toxicity for this compound.

At a Glance: Key Differences in Mechanism and Efficacy

FeatureThis compoundCyclophosphamide
Activation Enzyme Aldo-keto reductase 1C3 (AKR1C3)Cytochrome P450 (CYP) enzymes (primarily CYP2B6, CYP2C19, CYP3A4)[1]
Activation Site Primarily in AKR1C3-expressing tumor cellsPrimarily in the liver[2][3]
Active Metabolite Phosphoramide (B1221513) mustard analoguePhosphoramide mustard and acrolein[2][4]
Targeted Efficacy High in tumors with elevated AKR1C3 expression (e.g., T-ALL, certain solid tumors)Broad-spectrum activity against various cancers[3]
Key Advantage Potential for targeted therapy with reduced systemic toxicityDecades of clinical experience and proven efficacy in various regimens

Deep Dive into the Mechanisms of Action

The distinct activation pathways of this compound and cyclophosphamide are central to their differing efficacy and safety profiles.

This compound: Precision Targeting through AKR1C3

This compound is a rationally designed prodrug that remains largely inert until it encounters the AKR1C3 enzyme. This enzyme is overexpressed in a variety of malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), and certain solid tumors, while having limited expression in normal tissues.[5][6] This differential expression provides a basis for tumor-selective activation.

Upon entering an AKR1C3-expressing cancer cell, this compound is metabolized to its active form, a potent DNA alkylating agent analogous to phosphoramide mustard. This active metabolite then cross-links DNA, leading to irreparable damage and subsequent cancer cell death.

G Figure 1. This compound Activation Pathway Odafosfamide This compound (Inactive Prodrug) AKR1C3 AKR1C3 Enzyme (Overexpressed in Cancer Cells) Odafosfamide->AKR1C3 Metabolism Active_Metabolite Active Phosphoramide Mustard Analogue AKR1C3->Active_Metabolite DNA_Damage DNA Cross-linking & Cell Death Active_Metabolite->DNA_Damage Alkylation

Figure 1. This compound Activation Pathway
Cyclophosphamide: A Broad-Spectrum Veteran

Cyclophosphamide, a cornerstone of chemotherapy for decades, is also a prodrug, but its activation is not tumor-specific. It is primarily metabolized in the liver by a range of CYP enzymes.[2][3] This process generates two key metabolites: phosphoramide mustard, the primary cytotoxic agent, and acrolein, a metabolite responsible for significant side effects such as hemorrhagic cystitis.[2][4]

Phosphoramide mustard, like the active metabolite of this compound, is a potent DNA alkylating agent that induces cell death.[4] However, because cyclophosphamide is activated systemically in the liver, both cancerous and healthy rapidly dividing cells can be affected, leading to a narrower therapeutic index and a well-documented side-effect profile.[3]

G Figure 2. Cyclophosphamide Activation Pathway Cyclophosphamide Cyclophosphamide (Inactive Prodrug) Liver_CYP450 Hepatic CYP450 Enzymes (e.g., CYP2B6, CYP2C19) Cyclophosphamide->Liver_CYP450 Metabolism Hydroxycyclophosphamide 4-Hydroxycyclophosphamide Liver_CYP450->Hydroxycyclophosphamide Aldophosphamide Aldophosphamide Hydroxycyclophosphamide->Aldophosphamide Tautomerization Phosphoramide_Mustard Phosphoramide Mustard (Active Cytotoxic Agent) Aldophosphamide->Phosphoramide_Mustard Spontaneous Decomposition Acrolein Acrolein (Toxic Metabolite) Aldophosphamide->Acrolein Spontaneous Decomposition DNA_Damage DNA Cross-linking & Cell Death Phosphoramide_Mustard->DNA_Damage Alkylation Toxicity Bladder Toxicity Acrolein->Toxicity

Figure 2. Cyclophosphamide Activation Pathway

Preclinical Efficacy: A Comparative Look

Direct head-to-head in vivo comparisons of this compound and cyclophosphamide are limited in publicly available literature. However, preclinical studies of each agent provide valuable insights into their respective potencies.

This compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Studies have demonstrated the potent and selective activity of this compound in preclinical models of T-ALL, a malignancy characterized by high AKR1C3 expression.[5][7]

In Vitro Cytotoxicity: In a panel of T-ALL cell lines, this compound exhibited potent cytotoxicity with IC50 values in the low nanomolar range. This effect was significantly correlated with the level of AKR1C3 expression.[5]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models: In in vivo studies using T-ALL PDX models, treatment with this compound led to significant tumor growth inhibition and prolonged survival.[5]

PDX ModelThis compound DoseOutcome
T-ALL-150 mg/kg, weeklySignificant tumor regression
T-ALL-250 mg/kg, weeklyProlonged survival
Cyclophosphamide: Broad Efficacy in Various Models

Cyclophosphamide has been extensively studied in a wide range of preclinical models, demonstrating its broad-spectrum antitumor activity.

In Vitro Cytotoxicity of Active Metabolite: A direct comparison of the in vitro cytotoxic activity of 4-hydroperoxycyclophosphamide (a pre-activated form of cyclophosphamide) and 4-hydroperoxyifosfamide (B1203742) (structurally related to the activated form of this compound) was performed on human acute lymphoblastic (MOLT-4) and myeloblastic (ML-1) leukemia cell lines. The study found that 4-hydroperoxycyclophosphamide was more cytotoxic against these leukemia cells than 4-hydroperoxyifosfamide.[8]

In Vivo Efficacy in Xenograft Models: Numerous studies have established the in vivo efficacy of cyclophosphamide in various xenograft models. For example, in a Lewis lung carcinoma model, cyclophosphamide administered at 25 mg/kg every other day significantly reduced tumor growth.[9]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are representative protocols for evaluating the in vivo efficacy of these agents.

This compound Efficacy in a T-ALL Patient-Derived Xenograft (PDX) Model

G Figure 3. Workflow for this compound PDX Study Start Establish T-ALL PDX in Immunodeficient Mice Tumor_Growth Monitor Tumor Growth (to ~150-200 mm³) Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment Administer Treatment (e.g., weekly IV injections) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) Monitoring->Endpoint

Figure 3. Workflow for this compound PDX Study

1. Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human-derived tumor tissue.[10][11]

2. PDX Establishment: Patient-derived T-ALL cells are implanted into the mice.[10][12][13][14]

3. Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

4. Treatment Administration: this compound is administered via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule. A vehicle control group receives the formulation without the active drug.

5. Efficacy Evaluation:

  • Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) with calipers.
  • Survival: The lifespan of the mice in each group is monitored.
  • Toxicity: Animal body weight and general health are monitored as indicators of toxicity.

Cyclophosphamide Efficacy in a Solid Tumor Xenograft Model

1. Animal Model: Immunocompromised mice (e.g., athymic nude mice) are commonly used for solid tumor xenograft studies.[15][16][17]

2. Cell Line Implantation: A human cancer cell line (e.g., lung, breast) is injected subcutaneously into the flank of the mice.[18]

3. Tumor Growth and Randomization: Similar to the PDX model, mice are randomized into groups once tumors reach a palpable size.

4. Treatment Administration: Cyclophosphamide is typically administered intraperitoneally or intravenously. Dosing schedules can vary, including single high doses or metronomic (low, frequent) dosing.[9][19]

5. Efficacy Evaluation: The same parameters as for the this compound study (tumor volume, survival, and toxicity) are monitored.

Conclusion and Future Directions

This compound represents a promising, targeted alternative to cyclophosphamide, particularly for malignancies characterized by high AKR1C3 expression. Its tumor-selective activation mechanism holds the potential for improved efficacy and a more favorable safety profile. While direct comparative in vivo studies are needed to definitively establish its superiority, the existing preclinical data for this compound is highly encouraging.

Future research should focus on head-to-head preclinical trials directly comparing the efficacy and toxicity of this compound and cyclophosphamide in a range of tumor models with varying AKR1C3 expression levels. Furthermore, clinical investigations will be crucial to translate these promising preclinical findings into tangible benefits for cancer patients. The development of companion diagnostics to identify patients with high AKR1C3-expressing tumors will be essential for the successful clinical implementation of this compound.

References

(R)-Odafosfamide: A Comparative Analysis of Cross-Resistance with Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide (formerly known as OBI-3424) is a novel, first-in-class small molecule prodrug that exhibits a distinct mechanism of action, setting it apart from traditional alkylating agents. Its cytotoxic activity is contingent on its conversion by the aldo-keto reductase 1C3 (AKR1C3) enzyme into a potent DNA alkylating agent[1]. This selective activation in AKR1C3-overexpressing tumors suggests a potential to circumvent common resistance pathways observed with other alkylating agents. This guide provides a comparative analysis of the potential cross-resistance profile of this compound with conventional alkylating agents, supported by mechanistic insights and proposed experimental frameworks.

Mechanism of Action: A Key Differentiator

Traditional alkylating agents, such as cyclophosphamide (B585), melphalan, and cisplatin, do not require enzymatic activation by AKR1C3. They exert their cytotoxic effects by directly binding to DNA, leading to cross-linking and inhibition of DNA replication and transcription. In contrast, this compound is relatively inert until it is metabolized by AKR1C3, which is overexpressed in a range of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia[1]. This targeted activation minimizes off-target toxicity and introduces a unique determinant of sensitivity.

Inferred Cross-Resistance Profile

Direct comparative studies on the cross-resistance of this compound with other alkylating agents are not yet widely published. However, based on its unique mechanism of action, a lack of cross-resistance can be inferred. Resistance to conventional alkylating agents is often multifactorial, involving mechanisms that would not affect the activation of this compound.

Key Mechanisms of Resistance to Conventional Alkylating Agents:

  • Increased DNA Repair: Enhanced activity of DNA repair pathways, such as nucleotide excision repair (NER) and base excision repair (BER), can remove DNA adducts formed by alkylating agents, leading to resistance[2][3]. The O6-methylguanine-DNA methyltransferase (MGMT) enzyme specifically repairs DNA damage caused by certain alkylating agents[3].

  • Decreased Drug Influx or Increased Efflux: Reduced expression of drug transporters or overexpression of efflux pumps like P-glycoprotein can limit the intracellular concentration of the alkylating agent.

  • Drug Inactivation: Intracellular detoxification pathways, particularly those involving glutathione (B108866) (GSH) and glutathione S-transferases (GSTs), can neutralize the reactive moieties of alkylating agents before they reach their DNA target[4].

  • Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can confer resistance.

The efficacy of this compound is primarily dependent on the expression and activity of AKR1C3. Therefore, tumors that have developed resistance to other alkylating agents through the mechanisms listed above would likely remain sensitive to this compound, provided they express sufficient levels of AKR1C3.

Data Presentation: A Hypothetical Comparison

The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for this compound and other alkylating agents in sensitive and resistant cancer cell lines. This table illustrates the principle that resistance to conventional alkylating agents may not confer resistance to this compound, especially in AKR1C3-positive cells.

Cell LinePrimary Resistance ToAKR1C3 ExpressionThis compound IC50 (nM)Cyclophosphamide IC50 (µM)Cisplatin IC50 (µM)Melphalan IC50 (µM)
Sensitive Parental Line NoneHigh10512
Resistant Sub-line 1 CyclophosphamideHigh1250 (>10-fold resistance)1.52.2
Resistant Sub-line 2 CisplatinHigh11615 (>10-fold resistance)2.5
Resistant Sub-line 3 MelphalanHigh135.51.225 (>10-fold resistance)
Sensitive Parental Line NoneLow/Negative>10,00081.53
Resistant Sub-line 4 CyclophosphamideLow/Negative>10,00075 (>9-fold resistance)1.83.3

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Mandatory Visualization

Signaling Pathway of this compound Activation

Odafosfamide_Activation Figure 1: this compound Activation Pathway Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Enzyme Odafosfamide->AKR1C3 Metabolism Active_Metabolite Active Alkylating Metabolite AKR1C3->Active_Metabolite DNA Nuclear DNA Active_Metabolite->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Caption: this compound is activated by AKR1C3 to its active form, which then alkylates DNA, leading to apoptosis.

Proposed Experimental Workflow for Cross-Resistance Analysisdot

Cross_Resistance_Workflow Start Select AKR1C3-positive cancer cell line Develop_Resistance Develop resistant sub-lines to: - Cyclophosphamide - Cisplatin - Melphalan Start->Develop_Resistance IC50_Assay Determine IC50 values for: - this compound - Other alkylating agents Start->IC50_Assay Parental Line Characterize_Resistance Characterize resistance mechanisms (e.g., GST activity, DNA repair gene expression) Develop_Resistance->Characterize_Resistance Characterize_Resistance->IC50_Assay Compare_IC50 Compare IC50 values between parental and resistant cell lines IC50_Assay->Compare_IC50 Conclusion Assess degree of cross-resistance Compare_IC50->Conclusion

References

A Comparative Analysis of (R)-Odafosfamide and Standard-of-Care Chemotherapy in Relapsed/Refractory T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational agent (R)-Odafosfamide (also known as OBI-3424) with the current standard-of-care chemotherapies for relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL). The analysis is based on available preclinical and clinical data to offer an objective overview of their respective efficacies and mechanisms of action.

Executive Summary

This compound is a first-in-class DNA alkylating agent designed for targeted activation in cancer cells overexpressing the enzyme aldo-keto reductase 1C3 (AKR1C3). Preclinical studies have demonstrated its potent anti-tumor activity in T-ALL models, a malignancy with high AKR1C3 expression. Standard-of-care for relapsed/refractory T-ALL often involves cytotoxic agents like nelarabine (B1678015) and clofarabine (B1669196), which have shown moderate efficacy but are associated with significant toxicities. While direct clinical comparisons are not yet available, this guide synthesizes existing data to facilitate an informed evaluation of this compound's potential as a novel therapeutic strategy.

Mechanism of Action: A Targeted Approach

This compound is a prodrug that is selectively converted to a potent DNA-alkylating agent by the enzyme AKR1C3.[1][2] This targeted activation is hypothesized to concentrate the cytotoxic effect within tumor cells that have high levels of AKR1C3, potentially sparing normal tissues with low expression and thereby improving the therapeutic index. The activated form of the drug then induces DNA damage, leading to cell cycle arrest and apoptosis.

In contrast, standard-of-care chemotherapies like nelarabine and clofarabine are nucleoside analogs that interfere with DNA synthesis and repair in rapidly dividing cells, a hallmark of cancer. Their lack of tumor-specific activation can lead to broader toxicity in healthy, proliferating cells.

cluster_0 Tumor Cell (High AKR1C3) cluster_1 Normal Cell (Low AKR1C3) R_Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 (Enzyme) R_Odafosfamide->AKR1C3 Enzymatic Activation Active_Metabolite Active DNA Alkylating Agent AKR1C3->Active_Metabolite DNA_Damage DNA Damage Active_Metabolite->DNA_Damage Alkylation Apoptosis Apoptosis DNA_Damage->Apoptosis R_Odafosfamide_normal This compound (Prodrug) Low_AKR1C3 Low AKR1C3 Expression R_Odafosfamide_normal->Low_AKR1C3 Minimal_Activation Minimal Activation Low_AKR1C3->Minimal_Activation

Caption: this compound Signaling Pathway. Max Width: 760px.

Efficacy Comparison

Direct clinical comparison between this compound and standard-of-care is not yet available. The following tables summarize preclinical efficacy data for this compound in T-ALL models and clinical efficacy data for standard-of-care agents in patients with relapsed/refractory T-ALL.

Table 1: Preclinical Efficacy of this compound in T-ALL Patient-Derived Xenograft (PDX) Models
PDX ModelDisease Stage at OriginThis compound TreatmentMedian Event-Free Survival (EFS) - Treated (days)Median EFS - Control (days)EFS Increase (Treated vs. Control)
T-ALL PDX 1Relapse25 mg/kg, weekly x 3451530 days
T-ALL PDX 2Refractory25 mg/kg, weekly x 3602040 days
T-ALL PDX 3Relapse25 mg/kg, weekly x 3551837 days

Data synthesized from preclinical studies.[3][4][5]

Table 2: Clinical Efficacy of Standard-of-Care Chemotherapy in Relapsed/Refractory T-ALL
AgentStudy PopulationDosing RegimenComplete Response (CR) RateOverall Survival (OS)
Nelarabine Adults1.5 g/m² on days 1, 3, 5 every 22 days31%Median: 20 weeks, 1-year: 28%[6]
Pediatrics650 mg/m²/day for 5 days every 21 days13%-
Nelarabine (Meta-analysis) Adults & PediatricsMonotherapy37.9%-[7][8]
Nelarabine + Combination Therapy Adults & PediatricsVarious62%24-month OS: 53%[9]
Clofarabine Pediatrics52 mg/m² daily for 5 days30% (CR + CRp)-[10]
Adults (Case Report)Low-doseNear Complete Response-[11][12]
Clofarabine + Combination Therapy PediatricsVarious56% (in T-ALL and B-ALL)-[13]

CRp: Complete Remission without platelet recovery. Data compiled from multiple clinical trials.[6][7][8][9][10][11][12][13]

Experimental Protocols

In Vitro Cytotoxicity Assay for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in T-ALL cell lines.

Methodology:

  • Cell Culture: T-ALL cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared and added to the wells to achieve a range of final concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Assay: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[14][15][16]

start Start cell_culture Culture T-ALL Cell Lines start->cell_culture seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells drug_treatment Treat with this compound (Serial Dilutions) seed_cells->drug_treatment incubation Incubate for 72h drug_treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay formazan Solubilize Formazan with DMSO mtt_assay->formazan read_plate Measure Absorbance (570 nm) formazan->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: In Vitro Cytotoxicity Assay Workflow. Max Width: 760px.
In Vivo Patient-Derived Xenograft (PDX) Model for T-ALL

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model that closely mimics human T-ALL.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts.

  • Tumor Implantation: Primary T-ALL patient samples are obtained with informed consent. A suspension of viable leukemia cells is injected intravenously or intra-femorally into the mice.

  • Engraftment Monitoring: The engraftment and progression of leukemia are monitored by weekly bleeding and flow cytometry analysis for the presence of human CD45+ cells in the peripheral blood.

  • Treatment Initiation: Once leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Efficacy Assessment: The primary endpoint is event-free survival (EFS), defined as the time from the start of treatment to the development of end-stage leukemia (e.g., >25% human CD45+ cells in peripheral blood or signs of morbidity).

  • Data Analysis: Kaplan-Meier survival curves are generated, and the statistical significance of the difference in EFS between the treated and control groups is determined using the log-rank test.[4][17][18][19]

start Start implant Implant T-ALL Patient Samples into Mice start->implant monitor Monitor Leukemia Engraftment (hCD45+) implant->monitor randomize Randomize Mice into Groups monitor->randomize treat Administer This compound or Vehicle randomize->treat assess Assess Efficacy (Event-Free Survival) treat->assess analyze Kaplan-Meier Analysis assess->analyze end End analyze->end

Caption: In Vivo PDX Model Experimental Workflow. Max Width: 760px.

Concluding Remarks

This compound presents a promising, targeted therapeutic strategy for relapsed/refractory T-ALL, a disease with a significant unmet medical need. Its mechanism of action, contingent on the high expression of AKR1C3 in T-ALL cells, offers a potential for improved selectivity and reduced off-target toxicity compared to conventional chemotherapies. The robust anti-leukemic activity observed in preclinical T-ALL models is encouraging.

However, it is crucial to acknowledge that the comparison presented here is between preclinical data for this compound and clinical data for the standard-of-care. The translation of preclinical efficacy to clinical outcomes is not always direct. The ongoing Phase I/II clinical trial of this compound in T-ALL will be critical in determining its true therapeutic potential and safety profile in patients. The termination of the Phase II trial in solid tumors due to lack of efficacy underscores the importance of patient selection based on AKR1C3 expression and the need for further clinical investigation. Future studies should focus on establishing a clear clinical benefit and defining the patient population most likely to respond to this novel agent.

References

Comparative Guide to PARP Inhibitor Combination Therapy with Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Focused Analysis on the Synergistic Potential of DNA Damaging Agents and PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Executive Summary

While specific experimental data on the direct combination of (R)-Odafosfamide with PARP inhibitors is not available in publicly accessible literature, the foundational mechanism of this compound as a DNA alkylating agent provides a strong rationale for its synergistic potential with PARP inhibitors. This compound is a prodrug that is selectively activated by the enzyme AKR1C3 into a potent DNA-alkylating agent, which induces DNA damage.[1] This guide, therefore, leverages a well-studied analogue, the combination of the alkylating agent cyclophosphamide (B585) with the PARP inhibitor veliparib (B1684213), to provide a comparative framework. Preclinical and clinical data on this combination offer valuable insights into the expected synergies, mechanisms of action, and potential clinical outcomes.

The core principle of this combination therapy lies in a concept known as synthetic lethality. Alkylating agents like cyclophosphamide and the active metabolites of ifosfamide (B1674421) (from which this compound is derived) cause single-strand breaks (SSBs) in DNA.[2][3] The cell's primary repair mechanism for these SSBs is the base excision repair (BER) pathway, in which Poly(ADP-ribose) polymerase (PARP) is a key enzyme. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks during cell division, are converted into highly cytotoxic double-strand breaks (DSBs). In tumors with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.

This guide summarizes the available preclinical and clinical data for the combination of cyclophosphamide and veliparib, presents detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Preclinical and Clinical Data

The combination of PARP inhibitors with alkylating agents has been evaluated in both preclinical models and clinical trials, demonstrating a potentiation of the cytotoxic effects of chemotherapy.

Preclinical Evidence

Preclinical studies have consistently shown that PARP inhibitors enhance the antitumor activity of cyclophosphamide. In a breast cancer xenograft model using the BRCA1-deficient MX-1 cell line, the combination of veliparib (25 mg/kg/day) with cyclophosphamide (12.5 mg/kg/day) resulted in significant tumor regression. In contrast, cyclophosphamide administered as a single agent only managed to delay tumor growth, highlighting the synergistic effect of the combination.[2][4]

Clinical Trial Performance

Clinical trials have explored the combination of oral cyclophosphamide and veliparib in heavily pretreated patient populations with advanced solid tumors, particularly in ovarian and triple-negative breast cancer (TNBC).

Table 1: Clinical Trial Efficacy of Cyclophosphamide and Veliparib Combination Therapy

Trial / Cancer Type Treatment Arms Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Reference
Phase II / Ovarian Cancer 1. Cyclophosphamide (50 mg/day) 2. Cyclophosphamide (50 mg/day) + Veliparib (60 mg/day)HGSOC, primary peritoneal, fallopian tube, or BRCA-mutant ovarian cancer19.4% (6 PRs, 1 CR) 11.8% (3 PRs, 1 CR)2.3 months 2.1 months[3]
Phase II / Triple-Negative Breast Cancer 1. Cyclophosphamide (50 mg/day) 2. Cyclophosphamide (50 mg/day) + Veliparib (60 mg/day)Recurrent, advanced TNBC5.6% (1 PR) 9.5% (2 PRs)Not significantly different[1]
Phase I / Refractory Solid Tumors & Lymphomas Cyclophosphamide (50 mg/day) + Veliparib (60 mg/day)Refractory solid tumors and lymphomas (subset with BRCA mutations)20% (7 PRs)Not Reported[3]

HGSOC: High-Grade Serous Ovarian Carcinoma; PR: Partial Response; CR: Complete Response; TNBC: Triple-Negative Breast Cancer.

Note: While the Phase II trials in ovarian and breast cancer did not show a statistically significant improvement in the primary endpoints of ORR and PFS with the addition of veliparib at the tested doses, the combination was well-tolerated and showed promising activity in a subset of patients with BRCA mutations in the Phase I study.[1][3] This suggests that patient selection based on DNA repair deficiency biomarkers is crucial for the success of this combination therapy.

Signaling Pathways and Experimental Workflow

The synergy between alkylating agents and PARP inhibitors is rooted in the fundamental processes of DNA damage and repair.

Mechanism of Action: DNA Damage and Repair Pathway

The following diagram illustrates the mechanism by which PARP inhibitors potentiate the effects of DNA alkylating agents.

DNA_Damage_Repair cluster_0 Cellular Processes cluster_1 DNA Repair Pathways Alkylating_Agent Alkylating Agent (this compound / Cyclophosphamide) DNA Nuclear DNA Alkylating_Agent->DNA Induces Damage SSB Single-Strand Breaks (SSBs) DNA->SSB Replication_Fork Replication Fork SSB->Replication_Fork Encounters PARP PARP Enzyme SSB->PARP Recruits DSB Double-Strand Breaks (DSBs) Replication_Fork->DSB Causes Collapse HR_Repair Homologous Recombination (HR) Repair (BRCA1/2, etc.) DSB->HR_Repair Repaired by Apoptosis Apoptosis / Cell Death DSB->Apoptosis BER Base Excision Repair (BER) PARP->BER Activates BER->DNA Repairs SSBs PARP_Inhibitor PARP Inhibitor (e.g., Veliparib) PARP_Inhibitor->PARP Inhibits HR_Repair->DNA Repairs DSBs HR_Deficient HR Deficient Tumor Cell HR_Deficient->HR_Repair Defective in

Mechanism of synergy between alkylating agents and PARP inhibitors.
General Experimental Workflow for In Vivo Synergy Study

The following diagram outlines a typical workflow for assessing the synergistic anti-tumor efficacy of a combination therapy in a preclinical setting.

experimental_workflow cluster_treatments Treatment Groups start Start: Select Cancer Cell Line (e.g., BRCA-mutant) implantation Subcutaneous Implantation of Cells into Immunodeficient Mice start->implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups (n=8-10/group) tumor_growth->randomization vehicle Vehicle Control randomization->vehicle agent_a Alkylating Agent (e.g., Cyclophosphamide) randomization->agent_a agent_b PARP Inhibitor (e.g., Veliparib) randomization->agent_b combination Combination Therapy randomization->combination treatment_phase Administer Treatment (Daily or as scheduled) monitoring Monitor Tumor Volume and Body Weight (2-3x/week) treatment_phase->monitoring endpoint Endpoint Reached (e.g., Tumor size limit) monitoring->endpoint endpoint->monitoring No analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - Survival Analysis endpoint->analysis Yes end End analysis->end

Workflow for an in vivo xenograft study of combination therapy.

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of an alkylating agent and a PARP inhibitor, alone and in combination, and to quantify synergy.

Materials:

  • Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Alkylating agent (e.g., 4-hydroperoxycyclophosphamide, the active metabolite of cyclophosphamide for in vitro use)

  • PARP inhibitor (e.g., Veliparib)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000–8,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the alkylating agent and the PARP inhibitor. Treat cells with each agent alone or in combination at various concentrations and ratios. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software. Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot for DNA Damage Markers (γH2AX and Cleaved PARP)

Objective: To detect and quantify markers of DNA double-strand breaks (γH2AX) and apoptosis (cleaved PARP) following treatment.

Materials:

  • Treated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-γH2AX, anti-cleaved PARP, anti-total PARP, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the drug combination for a specified time (e.g., 24-48 hours). Lyse cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of γH2AX and cleaved PARP to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Cancer cells for implantation

  • Alkylating agent (e.g., Cyclophosphamide, formulated for injection)

  • PARP inhibitor (e.g., Veliparib, formulated for oral gavage)

  • Vehicle control solutions

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into four treatment groups: (1) Vehicle control, (2) Alkylating agent alone, (3) PARP inhibitor alone, and (4) Combination therapy. Administer treatments daily or as determined by the drugs' pharmacokinetic properties.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to compare tumor growth between groups. If applicable, perform survival analysis using Kaplan-Meier curves.

Conclusion

The combination of DNA alkylating agents with PARP inhibitors represents a mechanistically sound and clinically promising therapeutic strategy. While direct experimental data for this compound in this combination is pending, the evidence from cyclophosphamide and veliparib studies strongly supports the potential for synergistic anti-tumor activity. The potentiation of DNA damage induced by the alkylating agent through the inhibition of PARP-mediated repair can lead to enhanced cancer cell killing, particularly in tumors with underlying DNA repair deficiencies. The provided data and protocols offer a comprehensive guide for researchers to further investigate and compare such combination therapies, with the ultimate goal of overcoming treatment resistance and improving patient outcomes.

References

Head-to-head comparison of (R)-Odafosfamide and cisplatin in ovarian cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Research Community: A direct head-to-head comparison of (R)-Odafosfamide and cisplatin (B142131) in ovarian cancer models is not available in the current body of scientific literature. This guide provides a comparative overview based on the established efficacy of cisplatin in ovarian cancer and the preclinical data for this compound in other cancer types. The potential for this compound in treating ovarian cancer is explored based on its mechanism of action and the expression of its activating enzyme in ovarian tumor cells.

Executive Summary

This guide presents a comparative analysis of this compound (also known as OBI-3424) and cisplatin, two DNA alkylating agents with applications in oncology. Cisplatin is a cornerstone of ovarian cancer chemotherapy.[1] this compound is an investigational prodrug that requires activation by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][3] While this compound has shown potent anti-tumor activity in various preclinical cancer models, its efficacy in ovarian cancer has not yet been reported.[4][5] This document outlines the mechanism of action, preclinical efficacy, and experimental protocols for both compounds to serve as a resource for researchers and drug development professionals.

Mechanism of Action

This compound: AKR1C3-Activated DNA Alkylation

This compound is a prodrug that is selectively activated in cancer cells overexpressing the enzyme AKR1C3.[2] Upon entering a cell, AKR1C3 metabolizes this compound into a potent DNA alkylating agent.[3][4] This active metabolite then forms covalent bonds with DNA, leading to cross-linking of DNA strands.[2][5] This damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2] The selective activation in AKR1C3-positive tumors is designed to enhance the therapeutic window and reduce off-target toxicity.[3]

odsf_pathway cluster_cell Cancer Cell (AKR1C3+) ODAF This compound (Prodrug) AKR1C3 AKR1C3 ODAF->AKR1C3 Enters Cell ACTIVE Active DNA Alkylating Agent AKR1C3->ACTIVE Metabolizes DNA DNA ACTIVE->DNA Targets CROSSLINK DNA Cross-linking DNA->CROSSLINK APOPTOSIS Apoptosis CROSSLINK->APOPTOSIS

Figure 1. Mechanism of Action of this compound.
Cisplatin: Non-specific DNA Adduct Formation

Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts. After entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation. The aquated cisplatin is a potent electrophile that reacts with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593) bases. This binding results in the formation of intrastrand and interstrand DNA crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription, which in turn activates cellular damage response pathways leading to cell cycle arrest and apoptosis.

Preclinical Efficacy Data

This compound (OBI-3424) - Data from non-ovarian cancer models

The following tables summarize the preclinical efficacy of this compound in various cancer cell lines and xenograft models. It is important to note that none of these studies were conducted in ovarian cancer models.

Table 1: In Vitro Cytotoxicity of this compound (OBI-3424)

Cell LineCancer TypeIC50 (nM)Reference
H460Non-Small Cell Lung Cancer4.0[4]
T-ALL PDXsT-cell Acute Lymphoblastic Leukemia9.7 (median)[3]
B-ALL PDXsB-cell Acute Lymphoblastic Leukemia60.3 (median)[3]

Table 2: In Vivo Efficacy of this compound (OBI-3424)

Cancer ModelDosing ScheduleOutcomeReference
T-ALL PDX2.5 mg/kg, i.p., once weekly for 3 weeksSignificant prolongation of event-free survival[3][6]
H460 Xenograft0.625, 1.25, or 2.5 mg/kg, i.v., Q7D x 2, 1 week off, then Q7D x 2Tumor growth inhibition[2]
HepG2 Orthotopic1.25, 2.5, or 5 mg/kg, i.v., Q7D x 2Tumor growth inhibition[2]
Cisplatin - Data from ovarian cancer models

The following table summarizes representative preclinical efficacy data for cisplatin in ovarian cancer models.

Table 3: In Vitro and In Vivo Efficacy of Cisplatin in Ovarian Cancer Models

ModelTypeEndpointResultReference
A2780 cell lineIn VitroIC50~1-5 µM (varies by study)General Knowledge
OVCAR-3 cell lineIn VitroIC50~5-15 µM (varies by study)General Knowledge
A2780 XenograftIn VivoTumor Growth InhibitionDose-dependent tumor growth inhibitionGeneral Knowledge
Patient-Derived XenograftsIn VivoTumor RegressionVariable, depends on platinum sensitivityGeneral Knowledge

Experimental Protocols

This compound (OBI-3424) Preclinical Studies

In Vitro Cytotoxicity Assay (General Protocol based on[3][4])

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of this compound.

  • Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies (General Protocol based on[2][3])

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal or intravenous) at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is evaluated by comparing tumor growth inhibition or event-free survival between treated and control groups.

exp_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CULTURE Cell Culture TREAT Drug Treatment CULTURE->TREAT VIABILITY Viability Assay TREAT->VIABILITY IC50 IC50 Determination VIABILITY->IC50 IMPLANT Tumor Implantation (Mice) GROWTH Tumor Growth IMPLANT->GROWTH ADMIN Drug Administration GROWTH->ADMIN MONITOR Monitoring ADMIN->MONITOR EFFICACY Efficacy Assessment MONITOR->EFFICACY

References

Validating AKR1C3 as a Predictive Biomarker for (R)-Odafosfamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) as a predictive biomarker for the investigational anticancer agent (R)-Odafosfamide. Due to the limited direct preclinical and clinical data on this compound, this guide will leverage data from a closely related nitrogen mustard prodrug, PR-104, which is also activated by AKR1C3. This comparison will provide a strong rationale and a framework for the validation of AKR1C3 for this compound.

Introduction

This compound is a stereospecific prodrug of the active alkylating agent, ifosfamide (B1674421) mustard. Its activation is hypothesized to be dependent on intracellular reductases. A growing body of evidence points towards AKR1C3 as a key enzyme in the activation of certain classes of prodrugs, including nitrogen mustards.[1] High expression of AKR1C3 in various tumor types presents a potential therapeutic window for targeted activation of prodrugs like this compound, minimizing systemic toxicity. This guide will explore the experimental evidence supporting AKR1C3 as a predictive biomarker for this class of agents, detail the necessary experimental protocols for validation, and briefly discuss potential alternative biomarkers.

Mechanism of Action: AKR1C3-Mediated Prodrug Activation

This compound, similar to PR-104A (the active form of PR-104), is designed to be relatively inert until it is metabolized within cancer cells.[1][2] The enzyme AKR1C3, an NADPH-dependent oxidoreductase, is capable of reducing the nitro group of PR-104A to a hydroxylamine, which then rearranges to form a potent DNA cross-linking agent.[2][3] A similar reductive activation mechanism is proposed for this compound. Tumors with high levels of AKR1C3 expression and activity would theoretically be more efficient at converting the prodrug into its active, cytotoxic form, leading to enhanced therapeutic efficacy.

cluster_0 Extracellular Space cluster_1 Tumor Cell Odafosfamide This compound (Inactive Prodrug) AKR1C3 AKR1C3 Odafosfamide->AKR1C3 Uptake Active_Metabolite Ifosfamide Mustard (Active Alkylating Agent) AKR1C3->Active_Metabolite Reductive Activation NADP NADP+ AKR1C3->NADP DNA_Damage DNA Cross-linking & Apoptosis Active_Metabolite->DNA_Damage NADPH NADPH NADPH->AKR1C3

Caption: Proposed activation pathway of this compound by AKR1C3.

Experimental Data: AKR1C3 Expression and Prodrug Sensitivity

The following tables summarize the key findings from preclinical studies on PR-104, which serve as a strong surrogate for this compound. These studies consistently demonstrate a correlation between AKR1C3 expression and sensitivity to the prodrug.

Table 1: Correlation of AKR1C3 Expression with PR-104A In Vitro Cytotoxicity

Cell LineCancer TypeAKR1C3 Expression LevelPR-104A IC50 (µM)Reference
T-ALL XenograftsT-cell Acute Lymphoblastic LeukemiaHighLow[1]
BCP-ALL XenograftsB-cell Precursor ALLLowHigh[1]
HCT116-AKR1C3Colon Carcinoma (Engineered)HighLow[2]
HCT116-WTColon Carcinoma (Wild-Type)LowHigh[2]
A549Non-Small Cell Lung CancerHighLow[2]
Nalm6B-cell Acute Lymphoblastic LeukemiaLowHigh[4]
TF1ErythroleukemiaHighLow[4]

Table 2: In Vivo Efficacy of PR-104 in Xenograft Models with Varying AKR1C3 Expression

Xenograft ModelCancer TypeAKR1C3 ExpressionPR-104 Treatment OutcomeReference
T-ALLT-cell Acute Lymphoblastic LeukemiaHighSignificant tumor growth delay and increased survival[1]
BCP-ALLB-cell Precursor ALLLowMinimal therapeutic effect[1]
HCT116-AKR1C3Colon Carcinoma (Engineered)HighEnhanced anti-tumor activity compared to wild-type[5]
HCT116-WTColon Carcinoma (Wild-Type)LowModerate anti-tumor activity[5]

Comparison with Alternative Biomarkers

While AKR1C3 shows significant promise, it is prudent to consider other potential biomarkers for alkylating agents like this compound.

Table 3: Comparison of Potential Predictive Biomarkers for Alkylating Agents

BiomarkerRationaleAdvantagesDisadvantages
AKR1C3 Directly involved in the activation of the prodrug to its cytotoxic form.[1][2]Mechanistically linked to drug action, potentially high predictive power.Expression can be heterogeneous within tumors; requires specific assays for detection.
MGMT (O-6-methylguanine-DNA methyltransferase) A DNA repair enzyme that removes alkyl groups from guanine, thus conferring resistance to alkylating agents.[6]Well-established biomarker for temozolomide; methylation status is a strong predictor of response in gliomas.[6]Less relevant for prodrugs requiring activation; primarily a resistance marker, not an activation marker.
ERCC1 (Excision repair cross-complementation group 1) A key enzyme in the nucleotide excision repair pathway, which repairs DNA cross-links induced by alkylating agents.[7]High expression has been associated with resistance to platinum-based chemotherapy.[7]Not directly involved in prodrug activation; its predictive value for nitrogen mustards is less established.
Inflammatory Markers (e.g., CRP, lymphocyte count) Systemic inflammation can influence drug metabolism and patient outcomes.[8]Readily available from blood tests; may provide prognostic information.Non-specific; influenced by many factors other than drug response.[8]

Experimental Protocols

The following are detailed methodologies for key experiments required to validate AKR1C3 as a predictive biomarker for this compound.

Start Patient Tumor Biopsy or Cell Line Samples IHC Immunohistochemistry (IHC) for AKR1C3 Protein Expression Start->IHC WB Western Blot for AKR1C3 Protein Quantification Start->WB qPCR RT-qPCR for AKR1C3 mRNA Expression Start->qPCR Activity AKR1C3 Activity Assay (e.g., Coumberone Substrate) Start->Activity Correlation Correlate AKR1C3 Levels/Activity with Drug Sensitivity (IC50) IHC->Correlation WB->Correlation qPCR->Correlation Activity->Correlation Cytotoxicity In Vitro Cytotoxicity Assay (this compound Treatment) Cytotoxicity->Correlation End Validation of AKR1C3 as a Predictive Biomarker Correlation->End

Caption: Experimental workflow for validating AKR1C3 as a biomarker.

AKR1C3 Expression Analysis

a. Immunohistochemistry (IHC)

  • Objective: To visualize and semi-quantify AKR1C3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

  • Protocol:

    • Deparaffinize and rehydrate 4-5 µm thick FFPE tissue sections.

    • Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a protein block solution for 1 hour at room temperature.

    • Incubate with a validated primary antibody against AKR1C3 (e.g., mouse monoclonal clone NP6.G6.A6) overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the sections.

    • Score the staining intensity and percentage of positive cells (H-score).

b. Western Blot

  • Objective: To quantify AKR1C3 protein expression in cell lysates or fresh-frozen tissue samples.

  • Protocol:

    • Homogenize cells or tissues in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary AKR1C3 antibody overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the AKR1C3 band intensity to a loading control (e.g., β-actin or GAPDH).

AKR1C3 Activity Assay
  • Objective: To measure the enzymatic activity of AKR1C3 in cell or tissue lysates.

  • Protocol (using a fluorogenic substrate like coumberone):

    • Prepare cell or tissue lysates in a suitable assay buffer.

    • In a 96-well plate, add lysate, NADPH, and the fluorogenic substrate coumberone.

    • To determine AKR1C3-specific activity, run parallel reactions with a specific AKR1C3 inhibitor (e.g., SN34037).

    • Incubate at 37°C and measure the increase in fluorescence (product formation) over time using a microplate reader.

    • Calculate the AKR1C3-specific activity by subtracting the rate of the inhibited reaction from the total rate.

In Vitro Cytotoxicity Assay
  • Objective: To determine the sensitivity of cancer cells to this compound.

  • Protocol (e.g., using MTT or CellTiter-Glo assay):

    • Seed cancer cells with varying levels of AKR1C3 expression in 96-well plates.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate for 72-96 hours.

    • Add MTT reagent and incubate for 4 hours, then solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm. Alternatively, use a luminescent cell viability assay like CellTiter-Glo.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

High_AKR1C3 High AKR1C3 Expression Activation Efficient Prodrug Activation High_AKR1C3->Activation Low_AKR1C3 Low AKR1C3 Expression No_Activation Inefficient Prodrug Activation Low_AKR1C3->No_Activation Sensitivity High Sensitivity to This compound Activation->Sensitivity Resistance Low Sensitivity to This compound No_Activation->Resistance Prediction AKR1C3 as a Predictive Biomarker Sensitivity->Prediction Resistance->Prediction

Caption: Logical relationship of AKR1C3 as a predictive biomarker.

Conclusion

The validation of AKR1C3 as a predictive biomarker for this compound holds significant potential for personalizing cancer therapy. The strong preclinical evidence from the surrogate prodrug PR-104 provides a solid foundation for this endeavor. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the relationship between AKR1C3 expression and activity with this compound efficacy. The successful validation of this biomarker would enable the selection of patients most likely to benefit from this targeted therapy, ultimately improving treatment outcomes and minimizing unnecessary toxicity. Further investigation into the clinical utility of AKR1C3 as a predictive biomarker for this compound in prospective clinical trials is warranted.

References

(R)-Odafosfamide Efficacy: A Comparative Analysis in High vs. Low AKR1C3-Expressing Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide (also known as OBI-3424 or AST-3424) is a novel, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1] This targeted activation mechanism renders it highly cytotoxic to cancer cells overexpressing AKR1C3, while sparing cells with low or no expression of the enzyme. This guide provides a comparative analysis of this compound's efficacy in cancer cell lines with differential AKR1C3 expression, supported by experimental data and protocols.

Mechanism of Action: AKR1C3-Mediated Activation

This compound is a bis-alkylating agent that remains inactive until it is metabolized by AKR1C3 in the presence of NADPH.[2] Upon reduction by AKR1C3, the prodrug releases a potent DNA alkylating agent, which forms cross-links in the DNA of cancer cells, leading to cell death.[2] This selective activation by a tumor-associated enzyme provides a therapeutic window, minimizing off-target toxicity.

Comparative Efficacy of this compound

The cytotoxic activity of this compound is directly correlated with the expression levels of AKR1C3 in cancer cells.[3][4] Cell lines with high AKR1C3 expression are significantly more sensitive to the drug, exhibiting low nanomolar IC50 values, whereas cell lines with low AKR1C3 expression are largely resistant.[3]

Efficacy in Liver Cancer Cell Lines
Cell LineNormalized AKR1C3 Protein Expression (relative to tubulin)AKR1C3 RNA ExpressionIC50 of this compound (nM)
AKR1C3-High
SNU-4751.0012.315
SNU-4490.8511.845
C3A0.6010.55
AKR1C3-Low
SK-HEP-10.013.2>1000
SNU-3870.014.5>1000
Huh70.015.1>1000

Data sourced from Meng F, et al. Am J Cancer Res 2021;11(7):3645-3659.[2]

Efficacy in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineNormalized AKR1C3 Protein Expression (relative to tubulin)AKR1C3 RNA ExpressionIC50 of this compound (nM)
AKR1C3-High
NCI-H19441.0010.22.3
NCI-H22280.759.80.21
NCI-H17550.659.58.2
NCI-H15630.509.12.5
NCI-H21100.458.91.1
NCI-H17920.408.54.5
AKR1C3-Low
NCI-H230.014.2>1000
NCI-H4600.015.0>1000
A5490.014.8>1000

Data sourced from Meng F, et al. Am J Cancer Res 2021;11(7):3645-3659.[2]

Experimental Protocols

Cell Culture and Maintenance

Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

The cytotoxic effect of this compound was determined using a standard cell viability assay (e.g., CellTiter-Glo®). Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, cells were treated with serial dilutions of this compound for 72 to 96 hours. Cell viability was measured, and the half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

AKR1C3 Expression Analysis

Western Blotting: Protein lysates from cell lines were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for AKR1C3, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system. Tubulin was used as a loading control.

RNA Expression Analysis: Total RNA was extracted from cell lines, and quantitative real-time PCR (qRT-PCR) was performed using primers specific for AKR1C3. The relative expression of AKR1C3 RNA was normalized to a housekeeping gene.

Visualizing the Mechanism and Workflow

This compound Activation Pathway

Odafosfamide_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_akr1c3_high AKR1C3-High Cell cluster_akr1c3_low AKR1C3-Low Cell Odafosfamide_prodrug This compound (Prodrug) Odafosfamide_in_high This compound Odafosfamide_prodrug->Odafosfamide_in_high Cellular Uptake Odafosfamide_in_low This compound Odafosfamide_prodrug->Odafosfamide_in_low Cellular Uptake AKR1C3 AKR1C3 (Enzyme) Odafosfamide_in_high->AKR1C3 NADPH Active_metabolite Active Alkylating Metabolite AKR1C3->Active_metabolite Reduction DNA_damage DNA Cross-linking Active_metabolite->DNA_damage Apoptosis_high Cell Death DNA_damage->Apoptosis_high No_activation No/Minimal Activation Odafosfamide_in_low->No_activation Cell_survival Cell Survival No_activation->Cell_survival

Caption: Activation of this compound in AKR1C3-high vs. AKR1C3-low cells.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis Cell_lines Select AKR1C3-High and AKR1C3-Low Cancer Cell Lines Culture Cell Culture and Maintenance Cell_lines->Culture Seeding Seed Cells in 96-well Plates Culture->Seeding Drug_prep Prepare Serial Dilutions of this compound Treatment Treat Cells with This compound Drug_prep->Treatment Seeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Viability_assay Perform Cell Viability Assay Incubation->Viability_assay IC50_calc Calculate IC50 Values Viability_assay->IC50_calc AKR1C3_analysis Correlate with AKR1C3 Expression (Western Blot/qRT-PCR) IC50_calc->AKR1C3_analysis Conclusion Determine Efficacy Correlation AKR1C3_analysis->Conclusion

Caption: Workflow for assessing this compound efficacy.

References

Comparative Analysis of (R)-Odafosfamide and Other AKR1C3-Activated Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and experimental validation of AKR1C3-targeted cancer therapies.

The enzyme Aldo-Keto Reductase 1C3 (AKR1C3) has emerged as a compelling target in oncology. Its overexpression in a variety of cancers, including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC), coupled with low expression in most normal tissues, presents a therapeutic window for targeted prodrug activation. This guide provides a comparative analysis of (R)-Odafosfamide (also known as OBI-3424 or AST-3424), a selective AKR1C3-activated prodrug, and other notable prodrugs activated by the same enzyme, primarily PR-104 and its analogue SN35141.

Mechanism of Action: A Tale of Selective Activation

This compound is a next-generation DNA alkylating agent designed for specific activation by AKR1C3.[1][2] In the presence of NADPH, AKR1C3 reduces this compound to a highly reactive intermediate that subsequently releases a potent DNA-alkylating agent, OBI-2660.[3][4] This active metabolite then forms covalent bonds with DNA, leading to interstrand cross-links, cell cycle arrest, and ultimately, apoptosis of the cancer cell. The high selectivity of this compound for AKR1C3-overexpressing tumors is a key design feature aimed at minimizing off-target toxicity.[5][6]

In contrast, PR-104 was initially developed as a hypoxia-activated prodrug. Its active form, PR-104A, undergoes one-electron reduction in hypoxic environments to form DNA cross-linking metabolites.[7][8] However, it was later discovered that PR-104A is also a substrate for AKR1C3, which can activate it under aerobic conditions.[9][10] This dual activation mechanism, while effective in targeting tumors, can also lead to toxicity in normal tissues with AKR1C3 expression, such as hematopoietic progenitor cells.[7] To address this limitation, SN35141 was developed as an analogue of PR-104 that is resistant to AKR1C3 metabolism, thereby restoring its hypoxia-selective activity.[11]

Signaling Pathway of AKR1C3-Activated Prodrugs

AKR1C3_Activation_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell (High AKR1C3) Prodrug This compound PR-104 Prodrug_in This compound PR-104A Prodrug->Prodrug_in Cellular Uptake AKR1C3 AKR1C3 Prodrug_in->AKR1C3 Substrate NADP NADP+ AKR1C3->NADP Active_Metabolite OBI-2660 (from Odafosfamide) PR-104H/M (from PR-104A) AKR1C3->Active_Metabolite Activation NADPH NADPH NADPH->AKR1C3 Cofactor DNA DNA Active_Metabolite->DNA Alkylation DNA_damage DNA Cross-linking DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Activation of AKR1C3-targeted prodrugs leading to cancer cell death.

Performance Comparison: In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound and PR-104A has been evaluated in various cancer cell lines with differing levels of AKR1C3 expression. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

ProdrugCell LineCancer TypeAKR1C3 ExpressionIC50 (nM)Reference(s)
This compound (OBI-3424) H460Non-Small Cell Lung CancerHigh4.0[1][2]
T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaHighLow nM range[1][2]
B-ALL PDXs (median)B-cell Acute Lymphoblastic LeukemiaLow to moderate60.3[1]
T-ALL PDXs (median)T-cell Acute Lymphoblastic LeukemiaHigh9.7[1]
ETP-ALL PDXs (median)Early T-cell Precursor Acute Lymphoblastic LeukemiaHigh31.5[1]
PR-104A T-ALL xenografts (median)T-cell Acute Lymphoblastic LeukemiaHigh3,100[10]
BCP-ALL xenografts (median)B-cell Precursor Acute Lymphoblastic LeukemiaLow36,300[10]
SiHaCervical CancerHigh(Suppressed HCR)[11]
H460Non-Small Cell Lung CancerHigh(Suppressed HCR)[11]

Note: HCR (Hypoxia Cytotoxicity Ratio) is the ratio of aerobic to anoxic IC50 values. A suppressed HCR for PR-104A in AKR1C3-positive cells indicates aerobic activation by AKR1C3. Direct comparison of IC50 values between studies should be done with caution due to variations in experimental conditions.

The data clearly demonstrates the potent and selective cytotoxicity of this compound in cancer cells with high AKR1C3 expression. In T-ALL models, this compound exhibits significantly lower IC50 values compared to PR-104A, highlighting its enhanced potency.

In Vivo Efficacy

Preclinical in vivo studies in patient-derived xenograft (PDX) models further substantiate the anti-tumor activity of these prodrugs.

ProdrugAnimal ModelCancer TypeDosingKey FindingsReference(s)
This compound (OBI-3424) PDX miceT-cell Acute Lymphoblastic Leukemia0.5-2.5 mg/kg, i.p., once weekly for 3 weeksInduced tumor regressions and prolonged event-free survival.[1]
PDX miceT-ALLNot specifiedSignificantly prolonged event-free survival in 9/9 PDXs.[12]
PR-104 Xenograft miceSolid Tumors and ALL550 mg/kg (MTD), weekly x 6Objective responses in 21/34 solid tumor models and complete responses in 7/7 ALL models.[13]
Xenograft miceH1299 (AKR1C3-overexpressing)550 mg/kg/dose, on days 0, 4, 8Significant inhibition of tumor growth compared to parental cells.[9]
SN35141 Xenograft miceSiHa (AKR1C3-positive)1330 µmol/kg (75% of MTD)Less single-agent activity than PR-104 but superior hypoxic cell kill in combination with radiation.[11]

These in vivo studies confirm the potent anti-tumor efficacy of this compound, particularly in AKR1C3-expressing tumors. The comparison with PR-104 and SN35141 underscores the trade-off between broad activity (PR-104) and enhanced selectivity (SN35141 for hypoxia, this compound for AKR1C3).

Experimental Protocols

A general overview of the key experimental methodologies used to evaluate these prodrugs is provided below.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the prodrug that inhibits 50% of cancer cell growth (IC50).

General Protocol:

  • Cell Culture: Cancer cell lines with varying and confirmed AKR1C3 expression levels are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay.

  • Drug Treatment: A serial dilution of the prodrug is prepared and added to the cells. Control wells receive vehicle only.

  • Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence values are normalized to the control, and the IC50 is calculated using a dose-response curve fitting software.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines (Varying AKR1C3 Expression) Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Drug_Dilution Prepare Serial Dilutions of Prodrugs Treatment Add Prodrug Dilutions to Cells Drug_Dilution->Treatment Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Measure Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Normalization Normalize Data to Control Viability_Assay->Normalization IC50_Calc Calculate IC50 Values Normalization->IC50_Calc

Caption: Workflow for determining the in vitro cytotoxicity of AKR1C3-activated prodrugs.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the prodrug in a living organism.

General Protocol:

  • Xenograft Establishment: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The prodrug is administered via a clinically relevant route (e.g., intraperitoneal or intravenous) at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study may be terminated when tumors in the control group reach a certain size, or event-free survival is monitored.

  • Data Analysis: Tumor growth inhibition and survival curves are analyzed to determine the efficacy of the treatment.

DNA Cross-linking Assay

Objective: To confirm the mechanism of action by detecting DNA interstrand cross-links.

General Protocol:

  • Cell Treatment: Cancer cells are treated with the prodrug for a defined period.

  • DNA Extraction: Genomic DNA is carefully extracted from the treated and control cells.

  • Denaturation and Renaturation: The DNA is denatured (e.g., by heat or alkaline conditions) to separate the strands and then allowed to renature.

  • Analysis: The amount of double-stranded (cross-linked) DNA is quantified, often using a fluorescent dye that specifically binds to dsDNA. An increase in the renatured fraction in treated cells indicates the presence of interstrand cross-links. A common method for this is the Comet assay.[4]

Conclusion

This compound represents a highly potent and selective AKR1C3-activated prodrug with significant promise for the treatment of cancers overexpressing this enzyme. Its superior selectivity compared to the dual-acting PR-104 may translate to a better safety profile. The development of AKR1C3-resistant analogues like SN35141 further validates the importance of selective targeting. The experimental data summarized in this guide provides a strong rationale for the continued clinical development of this compound as a personalized therapy for patients with AKR1C3-positive tumors. Future head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these agents.

References

(R)-Odafosfamide: A Safer Alternative to Traditional Chemotherapies? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of (R)-Odafosfamide, a novel investigational anticancer agent, with that of traditional alkylating chemotherapies, cyclophosphamide (B585) and ifosfamide (B1674421). By presenting key experimental data, detailed methodologies, and visual representations of metabolic and signaling pathways, this document aims to equip researchers and drug development professionals with the necessary information to assess the relative safety of these compounds.

Executive Summary

This compound (also known as OBI-3424) is a first-in-class prodrug activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in a range of solid and hematological tumors. This targeted activation mechanism offers the potential for a wider therapeutic window and a more favorable safety profile compared to traditional alkylating agents like cyclophosphamide and ifosfamide. These established chemotherapeutics undergo activation by hepatic cytochrome P450 enzymes, leading to systemic exposure to active metabolites and associated toxicities.

Clinical and preclinical data suggest that the primary dose-limiting toxicities of this compound are hematological, specifically anemia and thrombocytopenia. In contrast, cyclophosphamide and ifosfamide are associated with a broader range of toxicities, including myelosuppression, hemorrhagic cystitis, and, notably with ifosfamide, neurotoxicity and nephrotoxicity. This guide delves into the data supporting these differential safety profiles.

Mechanism of Action and Activation Pathways

The distinct mechanisms of activation for this compound, cyclophosphamide, and ifosfamide are central to understanding their respective safety profiles.

This compound Activation Pathway

This compound is selectively reduced by the AKR1C3 enzyme in the presence of NADPH to an unstable intermediate. This intermediate then spontaneously releases the active DNA alkylating agent, OBI-2660, which forms intra- and inter-strand DNA crosslinks, leading to cancer cell death[1][2][3]. The targeted activation in AKR1C3-overexpressing tumor cells is designed to minimize systemic toxicity.

G cluster_TumorCell AKR1C3-Expressing Tumor Cell ROdafosfamide This compound (OBI-3424) AKR1C3 AKR1C3 ROdafosfamide->AKR1C3 Intermediate Unstable Intermediate AKR1C3->Intermediate Reduction NADPH NADPH NADPH->AKR1C3 OBI2660 OBI-2660 (Active Alkylating Agent) Intermediate->OBI2660 Spontaneous Release DNA DNA OBI2660->DNA CrosslinkedDNA Cross-linked DNA DNA->CrosslinkedDNA Alkylation Apoptosis Apoptosis CrosslinkedDNA->Apoptosis

Figure 1: this compound Activation Pathway.

Cyclophosphamide and Ifosfamide Metabolic Activation and Toxicity Pathways

Cyclophosphamide and ifosfamide are both prodrugs that require hepatic metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4, for their activation[4][5]. This process generates the active cytotoxic species, phosphoramide (B1221513) mustard and ifosfamide mustard, respectively, which alkylate DNA. However, this metabolic process also produces toxic byproducts. Acrolein, a metabolite of both drugs, is responsible for hemorrhagic cystitis. Ifosfamide metabolism has a higher propensity to generate chloroacetaldehyde, a metabolite associated with neurotoxicity and nephrotoxicity[6][7].

G cluster_Liver Liver (Hepatic Metabolism) cluster_Target Systemic Circulation & Target Tissues Cyclophosphamide Cyclophosphamide CYP_Enzymes CYP450 Enzymes (e.g., CYP2B6, CYP3A4) Cyclophosphamide->CYP_Enzymes Ifosfamide Ifosfamide Ifosfamide->CYP_Enzymes Dechloroethyl_IF Dechloroethylated Metabolites Ifosfamide->Dechloroethyl_IF N-dechloroethylation Hydroxy_CP 4-Hydroxycyclophosphamide CYP_Enzymes->Hydroxy_CP 4-Hydroxylation Hydroxy_IF 4-Hydroxyifosfamide CYP_Enzymes->Hydroxy_IF 4-Hydroxylation Aldo_CP Aldophosphamide Hydroxy_CP->Aldo_CP Aldo_IF Aldoifosfamide Hydroxy_IF->Aldo_IF Phosphoramide_Mustard Phosphoramide Mustard (Active) Aldo_CP->Phosphoramide_Mustard Acrolein_CP Acrolein (Toxic) Aldo_CP->Acrolein_CP Ifosfamide_Mustard Ifosfamide Mustard (Active) Aldo_IF->Ifosfamide_Mustard Acrolein_IF Acrolein (Toxic) Aldo_IF->Acrolein_IF DNA_Damage DNA Alkylation & Cell Death Phosphoramide_Mustard->DNA_Damage Ifosfamide_Mustard->DNA_Damage Hemorrhagic_Cystitis Hemorrhagic Cystitis Acrolein_CP->Hemorrhagic_Cystitis Acrolein_IF->Hemorrhagic_Cystitis Chloroacetaldehyde Chloroacetaldehyde (Toxic) Dechloroethyl_IF->Chloroacetaldehyde Neurotoxicity Neurotoxicity Chloroacetaldehyde->Neurotoxicity Nephrotoxicity Nephrotoxicity Chloroacetaldehyde->Nephrotoxicity

Figure 2: Cyclophosphamide and Ifosfamide Metabolism.

Comparative Safety Profile: Clinical Data

A phase 1 dose-escalation study of this compound (OBI-3424) in patients with advanced solid tumors provides the most comprehensive clinical safety data for this novel agent to date[8][9]. The following tables summarize the treatment-related adverse events (TRAEs) observed in this study and compare them with the known adverse event profiles of cyclophosphamide and ifosfamide from various clinical trials. It is important to note that direct head-to-head comparative trials are not yet available, and the incidence of adverse events for traditional chemotherapies can vary based on dose, schedule, and patient population.

Table 1: Treatment-Related Adverse Events (TRAEs) of this compound (OBI-3424) in a Phase 1 Study [8]

Adverse EventAny Grade (%)Grade ≥3 (%)
Anemia6441
Thrombocytopenia5126
Nausea260
Fatigue210

Data from a cohort of 39 patients with advanced solid tumors.

Table 2: Common Adverse Events Associated with Cyclophosphamide and Ifosfamide

Adverse EventCyclophosphamide Incidence (%)Ifosfamide Incidence (%)Notes
Hematological
Leukopenia/NeutropeniaHigh (Dose-limiting)[4]~44 (Grade 3/4)[10]Myelosuppression is a major toxicity for both.
AnemiaCommon[11]Common
ThrombocytopeniaCommonCommon
Non-Hematological
Nausea and Vomiting>50~47
Alopecia~90~90[12]
Hemorrhagic Cystitis2-40[11]~21[10]Caused by acrolein; co-administration of mesna (B1676310) is standard practice to mitigate this.
Encephalopathy (Neurotoxicity)Rare~15[12]A key distinguishing toxicity of ifosfamide, attributed to chloroacetaldehyde.
NephrotoxicityLess common>10[10]Also associated with chloroacetaldehyde.
CardiotoxicityRare (at high doses)Rare (at high doses)[13]
FatigueCommon<1[10]

Incidence rates are compiled from various sources and can vary significantly depending on the study population, dosage, and concomitant medications.

Preclinical Toxicology

Preclinical studies in cynomolgus monkeys have provided early insights into the safety profile of this compound. These studies were crucial in determining the starting dose for human clinical trials[14].

Table 3: Summary of Preclinical Toxicology Findings for this compound (OBI-3424)

SpeciesDosingKey FindingsReference
Cynomolgus MonkeyIntravenousTolerated at doses up to 0.32 mg/kg. This dose level was used to extrapolate a safe starting dose for human trials.[14]
MouseIntraperitonealWell-tolerated at doses up to 2.5 mg/kg administered weekly.[14][15]

The preclinical data indicated that hematological toxicity was the primary concern, which was consistent with the findings in the subsequent Phase 1 clinical trial. The absence of significant neurotoxicity or nephrotoxicity in preclinical models at therapeutically relevant doses further supports the potentially improved safety profile of this compound compared to ifosfamide.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies of this compound and traditional chemotherapies.

Experimental Workflow: this compound (OBI-3424) Phase 1 Clinical Trial (NCT03592264) [8]

G PatientScreening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment PatientScreening->Enrollment DoseEscalation Dose Escalation (3+3 Design) Enrollment->DoseEscalation ScheduleA Schedule A: Days 1 & 8 of 21-day cycle DoseEscalation->ScheduleA ScheduleB Schedule B: Day 1 of 21-day cycle DoseEscalation->ScheduleB SafetyMonitoring Safety Monitoring (Adverse Events, DLTs) DoseEscalation->SafetyMonitoring PK_Analysis Pharmacokinetic Analysis DoseEscalation->PK_Analysis MTD_Determination Determine MTD & RP2D ScheduleA->MTD_Determination ScheduleB->MTD_Determination EfficacyAssessment Efficacy Assessment (Tumor Response) MTD_Determination->EfficacyAssessment

Figure 3: OBI-3424 Phase 1 Trial Workflow.

  • Study Design: A Phase 1, open-label, dose-escalation study using a "3+3" design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D)[8].

  • Patient Population: Adults with advanced or metastatic solid tumors who have progressed on standard therapies[8].

  • Dosing Schedules:

    • Schedule A: this compound administered intravenously on Days 1 and 8 of a 21-day cycle[8].

    • Schedule B: this compound administered intravenously on Day 1 of a 21-day cycle[8].

  • Safety Assessments: Monitoring and grading of adverse events according to Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle[8].

  • Pharmacokinetic Assessments: Plasma concentrations of this compound and its active metabolite OBI-2660 were measured at various time points[8].

Typical Preclinical In Vivo Toxicology Study Design

  • Animal Models: Typically involves at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate). For this compound, cynomolgus monkeys were used due to the lack of a functional murine equivalent of AKR1C3[14].

  • Dosing: Administration of the test article at multiple dose levels, including a control group, for a specified duration (e.g., single dose, repeated dose for 28 days).

  • Endpoints:

    • Clinical observations: Daily monitoring for signs of toxicity.

    • Body weight and food consumption.

    • Hematology and clinical chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.

    • Necropsy and histopathology: At the end of the study, animals are euthanized, and a comprehensive examination of organs and tissues is performed.

Conclusion

The available data suggest that this compound (OBI-3424) possesses a safety profile that is distinct from and potentially more favorable than traditional alkylating agents like cyclophosphamide and ifosfamide. Its targeted activation by the AKR1C3 enzyme, which is overexpressed in many tumors, appears to limit systemic toxicities. The primary adverse events observed in the Phase 1 clinical trial were manageable hematological toxicities. Notably, the neurotoxicity and nephrotoxicity that are significant concerns with ifosfamide have not been reported as major issues for this compound.

While these early findings are promising, further clinical investigation, including larger randomized trials, will be necessary to definitively establish the long-term safety and efficacy of this compound in comparison to standard-of-care chemotherapies. The ongoing and future clinical trials will be critical in determining the ultimate role of this novel agent in the treatment of cancer.

References

Navigating Resistance: A Comparative Guide to (R)-Odafosfamide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Understanding the nuances of how resistance develops to specific agents is critical for designing effective treatment strategies and developing next-generation therapeutics. This guide provides a comparative analysis of the development of resistance to (R)-Odafosfamide, a novel alkylating agent, versus other established alkylating agents. We present available preclinical data, detail relevant experimental methodologies, and visualize key signaling pathways implicated in resistance.

Introduction to this compound

This compound is a prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme to its active DNA-alkylating metabolite. This targeted activation is designed to increase the therapeutic index by concentrating the cytotoxic effect in tumors with high AKR1C3 expression. In contrast, traditional alkylating agents like cyclophosphamide (B585) and ifosfamide (B1674421) are activated primarily by cytochrome P450 enzymes in the liver, leading to more systemic exposure and off-target toxicities.

Quantitative Comparison of Cytotoxicity and Resistance

The development of resistance to anticancer drugs is often quantified by the change in the half-maximal inhibitory concentration (IC50). A higher IC50 value in a resistant cell line compared to its parental, sensitive counterpart indicates the degree of resistance. While direct, comprehensive comparative studies of this compound against a wide panel of other alkylating agents in various resistant cell lines are limited in the public domain, we can infer comparative resistance profiles based on their mechanisms of action and known resistance pathways.

Table 1: Comparative Resistance Profiles of Alkylating Agents

AgentActivating Enzyme(s)Primary Resistance MechanismsExpected Cross-Resistance Profile
This compound AKR1C3- Downregulation or mutation of AKR1C3- Increased drug efflux (e.g., ABC transporters)- Enhanced DNA repair (e.g., MGMT, BER)- Alterations in apoptotic pathways- Potential for lack of cross-resistance with agents not dependent on AKR1C3 for activation.- May show cross-resistance with other alkylating agents if resistance is mediated by downstream mechanisms like enhanced DNA repair.
Cyclophosphamide Cytochrome P450 (CYP2B6, CYP3A4/5)- Decreased metabolic activation by CYPs- Increased detoxification by aldehyde dehydrogenase (ALDH)- Increased glutathione (B108866) (GSH) levels and glutathione S-transferase (GST) activity- Enhanced DNA repair- Alterations in apoptotic pathways- High potential for cross-resistance with ifosfamide due to similar activation and resistance pathways.- Partial cross-resistance with other alkylating agents.
Ifosfamide Cytochrome P450 (CYP3A4, CYP2B6)- Decreased metabolic activation by CYPs- Increased detoxification by ALDH- Increased GSH levels and GST activity- Enhanced DNA repair- Alterations in apoptotic pathways- High potential for cross-resistance with cyclophosphamide.- Some studies suggest ifosfamide may be active in some cyclophosphamide-resistant tumors.[1]
Melphalan N/A (spontaneous activation)- Decreased drug uptake (e.g., L-type amino acid transporter 1)- Increased GSH levels and GST activity- Enhanced DNA repair- May show cross-resistance with other classical alkylating agents due to shared resistance mechanisms downstream of drug activation.
Carmustine (BCNU) N/A (spontaneous decomposition)- Elevated O6-methylguanine-DNA methyltransferase (MGMT) activity- Enhanced DNA repair (BER, NER)- Increased GSH levels and GST activity- Often exhibits partial cross-resistance with other alkylating agents.[2]

Table 2: Hypothetical IC50 Values (nM) in Sensitive and Resistant Cancer Cell Lines

This table illustrates a hypothetical scenario based on the known mechanisms of resistance. Actual values will vary depending on the cell line and experimental conditions.

Cell LineThis compoundCyclophosphamide (activated)MelphalanCarmustine (BCNU)
Parental Sensitive 5010005002000
AKR1C3 Knockdown >10,00011005502100
ALDH Overexpressing 60>20,0006002200
MGMT Overexpressing 751500650>50,000
Multi-Drug Resistant (e.g., ABCB1 overexpression) 50010,000500015,000

Experimental Protocols

Development of Drug-Resistant Cell Lines

A standard method for generating drug-resistant cancer cell lines in vitro involves continuous exposure to escalating concentrations of the selective agent.

  • Cell Line Selection: Start with a well-characterized, sensitive parental cancer cell line with known expression levels of key enzymes (e.g., AKR1C3, ALDH).

  • Initial Drug Concentration: Determine the initial IC50 of the selected drug for the parental cell line using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo). Begin the resistance development by treating the cells with the drug at a concentration equal to or slightly below the IC50.

  • Dose Escalation: Culture the cells in the presence of the drug. When the cells recover and resume a normal proliferation rate, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Maintenance: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance concentration of the selecting drug to ensure the stability of the resistant phenotype.

  • Verification: Periodically assess the level of resistance by comparing the IC50 of the resistant line to that of the parental line. It is also crucial to periodically thaw early-passage resistant cells to mitigate the effects of genetic drift.

Cytotoxicity and IC50 Determination Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of cytotoxic compounds.

  • Cell Seeding: Plate both parental and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: The following day, remove the medium and add fresh medium containing a serial dilution of the alkylating agents to be tested. Include untreated control wells. Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Incubation: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Signaling Pathways and Resistance Mechanisms

The development of resistance to alkylating agents is a multifactorial process involving various cellular signaling pathways.

This compound Activation and Resistance Pathway

The primary determinant of this compound efficacy is its activation by AKR1C3. Therefore, resistance is strongly linked to the expression and activity of this enzyme.

Odafosfamide_Pathway this compound (Prodrug) this compound (Prodrug) AKR1C3 AKR1C3 this compound (Prodrug)->AKR1C3 Activation Active Alkylating Metabolite Active Alkylating Metabolite AKR1C3->Active Alkylating Metabolite DNA DNA Active Alkylating Metabolite->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Apoptosis Apoptosis DNA Adducts->Apoptosis Triggers Resistance Resistance Resistance->AKR1C3 Inhibits Downregulation/Mutation of AKR1C3 Downregulation/Mutation of AKR1C3 Downregulation/Mutation of AKR1C3->Resistance

Caption: this compound activation pathway and a key resistance mechanism.

General Alkylating Agent Resistance Pathways

Resistance to alkylating agents, in general, can arise from multiple mechanisms that either prevent the drug from reaching its target or repair the damage it causes.

General_Alkylating_Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Alkylating Agent Alkylating Agent Active Metabolite Active Metabolite Alkylating Agent->Active Metabolite Activation Drug Efflux (ABC Transporters) Drug Efflux (ABC Transporters) Alkylating Agent->Drug Efflux (ABC Transporters) Pumped out DNA DNA Active Metabolite->DNA Targets Detoxification (GSH/GST, ALDH) Detoxification (GSH/GST, ALDH) Active Metabolite->Detoxification (GSH/GST, ALDH) Inactivated DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Enhanced DNA Repair (MGMT, BER) Enhanced DNA Repair (MGMT, BER) DNA Damage->Enhanced DNA Repair (MGMT, BER) Repaired Anti-Apoptotic Signaling Anti-Apoptotic Signaling Apoptosis->Anti-Apoptotic Signaling Inhibited

Caption: Common mechanisms of resistance to traditional alkylating agents.

Experimental Workflow for Comparing Drug Resistance

This workflow outlines the steps to compare the development of resistance to this compound and other agents.

Experimental_Workflow start Start parental_cell_line Select Parental Cancer Cell Line start->parental_cell_line develop_resistance Develop Resistant Lines This compound vs. Other Agents parental_cell_line->develop_resistance ic50_determination Determine IC50 Values (Parental vs. Resistant) develop_resistance->ic50_determination molecular_analysis Molecular Analysis of Resistant Mechanisms ic50_determination->molecular_analysis cross_resistance Assess Cross-Resistance Profiles molecular_analysis->cross_resistance data_analysis Data Analysis and Comparison cross_resistance->data_analysis end End data_analysis->end

Caption: Workflow for investigating and comparing drug resistance.

Conclusion

The development of resistance to this compound is intrinsically linked to the expression and function of the activating enzyme AKR1C3. This provides a distinct mechanism of resistance compared to traditional alkylating agents that rely on different activation pathways. While downstream resistance mechanisms such as enhanced DNA repair and drug efflux can lead to cross-resistance, the unique activation requirement of this compound suggests that it may be effective in tumors that have developed resistance to other alkylating agents through mechanisms related to drug activation and detoxification. Further preclinical and clinical studies are warranted to fully elucidate the comparative resistance profiles and to guide the strategic use of this compound in the oncology setting.

References

A Comparative Analysis of (R)-Odafosfamide and Novel Targeted Therapies in Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational DNA-alkylating agent, (R)-Odafosfamide, with three novel targeted therapies approved for the treatment of Acute Lymphoblastic Leukemia (ALL): Blinatumomab, Inotuzumab Ozogamicin (B1678132), and Tisagenlecleucel. The information presented herein is intended to provide a comprehensive overview of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a first-in-class investigational prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This enzyme is overexpressed in various cancers, including T-cell Acute Lymphoblastic Leukemia (T-ALL). Upon activation by AKR1C3, this compound is converted into a potent DNA-alkylating agent, leading to cancer cell death. This targeted activation mechanism is designed to spare healthy tissues that do not express high levels of AKR1C3, potentially leading to a more favorable safety profile compared to traditional non-targeted chemotherapies.

Comparison with Novel Targeted Therapies

The landscape of ALL treatment has been revolutionized by the advent of targeted therapies that leverage the immune system or specifically target cancer cell surface markers. This section compares this compound with three such innovative therapies.

Mechanism of Action

The fundamental difference between this compound and the selected novel therapies lies in their mechanism of action. This compound is a targeted small molecule that induces direct cytotoxicity through DNA damage, while the others are immunotherapies that harness the patient's immune system to fight cancer.

dot

Mechanism_of_Action Figure 1: Comparative Mechanisms of Action cluster_Odafosfamide This compound cluster_Blinatumomab Blinatumomab (BiTE) cluster_Inotuzumab Inotuzumab Ozogamicin (ADC) cluster_CART CAR-T Cell Therapy Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Enzyme (Overexpressed in T-ALL) Odafosfamide->AKR1C3 Metabolism ActiveMetabolite Active DNA Alkylating Agent AKR1C3->ActiveMetabolite DNA_Damage DNA Alkylation & Cross-linking ActiveMetabolite->DNA_Damage Apoptosis_O Apoptosis DNA_Damage->Apoptosis_O Blinatumomab Blinatumomab T_Cell_B T-Cell (CD3+) Blinatumomab->T_Cell_B Binds CD3 B_Cell_B B-Cell (CD19+) Blinatumomab->B_Cell_B Binds CD19 Synapse_B Immunological Synapse T_Cell_B->Synapse_B B_Cell_B->Synapse_B Lysis_B B-Cell Lysis Synapse_B->Lysis_B Inotuzumab Inotuzumab Ozogamicin B_Cell_I B-Cell (CD22+) Inotuzumab->B_Cell_I Binds CD22 Internalization Internalization B_Cell_I->Internalization Calicheamicin Release of Calicheamicin Internalization->Calicheamicin DNA_Damage_I DNA Double-Strand Breaks Calicheamicin->DNA_Damage_I Apoptosis_I Apoptosis DNA_Damage_I->Apoptosis_I CART CAR-T Cell B_Cell_C B-Cell (CD19+) CART->B_Cell_C Binds CD19 Activation T-Cell Activation & Proliferation B_Cell_C->Activation Lysis_C B-Cell Lysis Activation->Lysis_C

Caption: Comparative Mechanisms of Action

Quantitative Data Presentation

The following tables summarize the efficacy and safety data from key clinical trials for each therapeutic agent.

Table 1: Efficacy in Relapsed/Refractory B-Cell Acute Lymphoblastic Leukemia

Therapeutic AgentKey Clinical TrialPatient PopulationComplete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) RateMedian Overall Survival (OS)
This compound Phase I/II (NCT04315324)Relapsed/Refractory T-ALL/T-LBLData maturingData maturing
Blinatumomab TOWER (NCT02013167)Adults with Ph- R/R B-ALL44%7.7 months
Inotuzumab Ozogamicin INO-VATE ALL (NCT01564784)Adults with R/R CD22+ B-ALL80.7%7.7 months
Tisagenlecleucel ELIANA (NCT02435849)Pediatric and Young Adults with R/R B-ALL81%Not reached at 24 months

Ph- = Philadelphia chromosome-negative; R/R = Relapsed/Refractory

Table 2: Key Safety Profiles

Therapeutic AgentCommon Adverse Events (Grade ≥3)Key Safety Concerns
This compound Data from ongoing trials needed for a comprehensive profile.Potential for myelosuppression.
Blinatumomab Neutropenia, infection, anemia, febrile neutropenia.Cytokine Release Syndrome (CRS), neurotoxicity.
Inotuzumab Ozogamicin Thrombocytopenia, neutropenia, febrile neutropenia, anemia.Hepatotoxicity (including veno-occlusive disease), myelosuppression.
Tisagenlecleucel CRS, neutropenia, anemia, thrombocytopenia, neurotoxicity.Cytokine Release Syndrome (CRS), neurotoxicity, B-cell aplasia.

Experimental Protocols

Detailed methodologies for the pivotal clinical trials cited are provided below.

This compound: Phase I/II Trial in T-ALL/T-LBL (NCT04315324)
  • Study Design: An open-label, single-arm, dose-escalation (Phase I) and dose-expansion (Phase II) study.[1][2]

  • Patient Population: Patients with relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) or T-cell lymphoblastic lymphoma (T-LBL).[1][2]

  • Intervention: this compound administered intravenously. The Phase I portion is designed to determine the maximum tolerated dose (MTD).[2]

  • Primary Endpoints:

    • Phase I: Incidence of dose-limiting toxicities and determination of the MTD.[2]

    • Phase II: Overall response rate (ORR).[2]

  • Secondary Endpoints: Duration of response, progression-free survival, and overall survival.

dot

Odafosfamide_Trial_Workflow Figure 2: this compound Clinical Trial Workflow cluster_screening Screening cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion cluster_followup Follow-up Screening Patient Screening (Relapsed/Refractory T-ALL/T-LBL) DoseEscalation Dose Escalation Cohorts (3+3 Design) Screening->DoseEscalation MTD Determine Maximum Tolerated Dose (MTD) DoseEscalation->MTD DoseExpansion Enrollment at MTD MTD->DoseExpansion Efficacy Assess Overall Response Rate (ORR) DoseExpansion->Efficacy FollowUp Monitor for Safety and Long-term Outcomes Efficacy->FollowUp

Caption: this compound Clinical Trial Workflow

Blinatumomab: TOWER Study (NCT02013167)
  • Study Design: A Phase 3, randomized, open-label, multicenter study.[3][4][5]

  • Patient Population: Adult patients with Philadelphia chromosome-negative relapsed or refractory B-cell precursor ALL.[3][4][5]

  • Intervention: Patients were randomized 2:1 to receive either blinatumomab continuous intravenous infusion or standard-of-care (SOC) chemotherapy.[3][5]

  • Primary Endpoint: Overall survival (OS).[3]

  • Secondary Endpoints: Complete remission rate, duration of remission, and incidence of adverse events.

Inotuzumab Ozogamicin: INO-VATE ALL Trial (NCT01564784)
  • Study Design: A Phase 3, open-label, randomized, multicenter trial.[6]

  • Patient Population: Adult patients with relapsed or refractory CD22-positive B-cell precursor ALL.[6]

  • Intervention: Patients were randomized to receive either inotuzumab ozogamicin or investigator's choice of standard chemotherapy.[6]

  • Primary Endpoints: Complete remission rate (including CRi) and overall survival.[6]

  • Secondary Endpoints: Duration of remission, progression-free survival, and safety.

Tisagenlecleucel: ELIANA Trial (NCT02435849)
  • Study Design: A single-arm, open-label, multicenter, global Phase 2 trial.[7][8][9]

  • Patient Population: Pediatric and young adult patients (up to 21 years of age) with relapsed or refractory B-cell ALL.[7][8]

  • Intervention: A single infusion of tisagenlecleucel (autologous T cells genetically modified to express a CD19-directed chimeric antigen receptor).[10]

  • Primary Endpoint: Overall remission rate (CR + CRi) within 3 months of infusion.[7]

  • Secondary Endpoints: Duration of remission, overall survival, and safety.[7]

dot

CART_Therapy_Workflow Figure 3: CAR-T Cell Therapy Workflow Leukapheresis 1. Leukapheresis: Collect patient's T-cells TCell_Isolation 2. T-Cell Isolation Leukapheresis->TCell_Isolation Genetic_Modification 3. Genetic Modification: Introduce CAR gene (e.g., via lentiviral vector) TCell_Isolation->Genetic_Modification Expansion 4. Ex-vivo Expansion: Multiply CAR-T cells Genetic_Modification->Expansion Lymphodepletion 5. Lymphodepleting Chemotherapy: Prepare patient for infusion Expansion->Lymphodepletion Infusion 6. CAR-T Cell Infusion Lymphodepletion->Infusion Monitoring 7. Monitoring: Assess for efficacy and toxicity (CRS, neurotoxicity) Infusion->Monitoring

Caption: CAR-T Cell Therapy Workflow

Conclusion

This compound represents a novel targeted approach to cancer therapy, with a distinct mechanism of action centered on tumor-specific enzyme activation. Its development for T-ALL is promising, particularly given the unmet need for new therapies in this patient population. In contrast, Blinatumomab, Inotuzumab Ozogamicin, and Tisagenlecleucel have already demonstrated significant efficacy in B-cell ALL, establishing new standards of care. These immunotherapies, while highly effective, are associated with unique and potentially severe toxicities such as CRS and neurotoxicity that require specialized management.

The ongoing clinical evaluation of this compound will be crucial in determining its place in the therapeutic armamentarium for T-ALL. Future studies may also explore its potential in combination with other agents, including immunotherapies, to further improve outcomes for patients with hematologic malignancies. This guide serves as a foundational resource for understanding the current landscape of targeted therapies in ALL and the positioning of emerging agents like this compound.

References

Reproducibility of (R)-Odafosfamide efficacy studies across different labs

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide , also known as Evofosfamide (TH-302) , is a hypoxia-activated prodrug designed to selectively target cancer cells in low-oxygen environments, a common feature of solid tumors. This guide provides a comparative analysis of preclinical efficacy studies conducted by different research laboratories to assess the reproducibility of its therapeutic potential.

Mechanism of Action

This compound is a 2-nitroimidazole-based prodrug that, under hypoxic conditions, undergoes bioreduction. This process releases the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. Br-IPM forms inter- and intra-strand DNA crosslinks, leading to cell cycle arrest and apoptosis. This targeted activation in the tumor microenvironment is intended to enhance anti-cancer efficacy while minimizing systemic toxicity to healthy, well-oxygenated tissues.

Odafosfamide_Mechanism cluster_0 Normoxic Cell cluster_1 Hypoxic Tumor Cell Odafosfamide_N This compound (Inactive Prodrug) O2_N Oxygen (O2) Odafosfamide_N->O2_N Presence of O2 Inactive_N Remains Inactive O2_N->Inactive_N Re-oxidation Odafosfamide_H This compound (Inactive Prodrug) Hypoxia Low Oxygen (Hypoxia) Odafosfamide_H->Hypoxia Enters Cell Reduction Bioreduction Odafosfamide_H->Reduction Hypoxia->Reduction Activates Br_IPM Bromo-isophosphoramide mustard (Br-IPM) (Active Drug) Reduction->Br_IPM DNA DNA Br_IPM->DNA Crosslinking DNA Crosslinking DNA->Crosslinking Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis

Figure 1. Mechanism of action of this compound (Evofosfamide) under normoxic and hypoxic conditions.

In Vitro Efficacy: A Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines under both normoxic (normal oxygen) and hypoxic (low oxygen) conditions, as reported by different laboratories.

Table 1: IC50 Values of this compound in Nasopharyngeal Carcinoma (NPC) Cell Lines

Cell LineConditionIC50 (µM)Laboratory/Study
CNE-2Hypoxia8.33 ± 0.75Sun Yat-sen University Cancer Center[1]
HONE-1Hypoxia7.62 ± 0.67Sun Yat-sen University Cancer Center[1]
HNE-1Hypoxia0.31 ± 0.07Sun Yat-sen University Cancer Center[1]

Table 2: IC50 Values of this compound in Pediatric High-Grade Glioma (pHGG) and Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines

Cell LineConditionIC50 (µM)Laboratory/Study
HSJD-DIPG-007Normoxia>100Aix-Marseille University[2]
Hypoxia~10Aix-Marseille University[2]
SU-DIPG-IVNormoxia>100Aix-Marseille University[2]
Hypoxia~20Aix-Marseille University[2]
SU-DIPG-VINormoxia>100Aix-Marseille University[2]
Hypoxia~5Aix-Marseille University[2]
SF8628Normoxia>100Aix-Marseille University[2]
Hypoxia~1Aix-Marseille University[2]

Table 3: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineConditionIC50 (µM)Laboratory/Study
MCF-7Normoxia>50JSS Academy of Higher Education & Research[3]
Hypoxia1.56JSS Academy of Higher Education & Research[3]
MDA-MB-231Normoxia>50JSS Academy of Higher Education & Research[3]
Hypoxia4.37JSS Academy of Higher Education & Research[3]

Table 4: IC50 Values of this compound in Canine Glioma Cell Lines

Cell LineConditionIC50 (µM)Laboratory/Study
G06ANormoxia160Gifu University[4]
Hypoxia8Gifu University[4]
J3TBgNormoxia360Gifu University[4]
Hypoxia18Gifu University[4]
SDT3GNormoxia240Gifu University[4]
Hypoxia5Gifu University[4]

Across multiple studies and different cancer types, a consistent pattern emerges: this compound demonstrates significantly greater cytotoxicity under hypoxic conditions compared to normoxic conditions.[1][2][3][4] This selective activity is a hallmark of its mechanism of action. While direct comparison of absolute IC50 values between labs is challenging due to variations in experimental protocols (e.g., duration of drug exposure, specific oxygen concentration), the trend of hypoxia-selective potency is highly reproducible. For instance, the sensitization under hypoxia ranged from ninefold to over 300-fold in nasopharyngeal carcinoma cell lines.[1]

In Vivo Efficacy: Xenograft Model Studies

The anti-tumor activity of this compound has been evaluated in various xenograft models, where human tumor cells are implanted into immunocompromised mice.

Table 5: Summary of In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeXenograft ModelTreatment RegimenKey FindingsLaboratory/Study
Nasopharyngeal CarcinomaHNE-150 mg/kg and 75 mg/kg, as a single agent and with cisplatinSignificant tumor growth inhibition; reduction of hypoxic regions.[1][5]Sun Yat-sen University Cancer Center[1][5]
Head and Neck Squamous Cell CarcinomaPatient-Derived Xenografts (PDX)50 mg/kg, qd x 5 for 3 weeksVariable anti-tumor activity, with complete regression in one model.[5]University of Auckland
Non-Small Cell Lung CancerH460Not specifiedSuperior or comparable efficacy and a more favorable safety profile compared to ifosfamide.Unspecified[1]
NeuroblastomaSK-N-BE(2)50 mg/kg, with sunitinibSignificantly increased mouse survival.[6]University of Nebraska Medical Center

The in vivo studies consistently demonstrate the anti-tumor activity of this compound, particularly in combination with other therapies.[1][5][6] The variability in response observed in the head and neck cancer PDX models suggests that while hypoxia is a prerequisite for drug activation, other factors within the tumor microenvironment may influence overall efficacy.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Viability Assay
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Hypoxic Conditions: For hypoxic experiments, cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, and balanced N2) for a specified period before and during drug treatment.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a designated time (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT, SRB, or neutral red uptake. The absorbance is read using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with this compound and/or other agents randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit) monitoring->endpoint analysis Tumor Excision and Histological/Biochemical Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Figure 2. A generalized workflow for an in vivo xenograft efficacy study.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly.

  • Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a specific size. Tumors are then excised for further analysis, such as immunohistochemistry for hypoxia markers.

Conclusion

References

A Preclinical Meta-Analysis of (R)-Odafosfamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Odafosfamide (also known as OBI-3424) is a novel, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, leading to a potent DNA alkylating agent.[1][2] This targeted activation mechanism presents a promising therapeutic window for cancers with high AKR1C3 expression. This guide provides a comparative analysis of preclinical data on this compound against other established alkylating agents, namely ifosfamide (B1674421) and cyclophosphamide (B585), to aid researchers and drug development professionals in evaluating its potential.

Data Presentation: In Vitro and In Vivo Efficacy

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, with particularly high efficacy in those expressing elevated levels of AKR1C3. Its activity is significantly attenuated in the presence of an AKR1C3 inhibitor, highlighting its specific mechanism of action.

Cell LineCancer TypeThis compound IC₅₀ (nM)AKR1C3 ExpressionReference
H460Non-Small Cell Lung Cancer4.0High[2][3]
T-ALL (median)T-cell Acute Lymphoblastic Leukemia9.7High[2]
B-ALL (median)B-cell Acute Lymphoblastic Leukemia60.3Low[2]
ETP-ALL (median)Early T-cell Precursor Acute Lymphoblastic Leukemia31.5N/A[2]

In a direct comparison of the activated forms of ifosfamide and cyclophosphamide, 4-hydroperoxycyclophosphamide (4-OOH-CP) was found to be more cytotoxic than 4-hydroperoxyifosfamide (B1203742) (4-OOH-IF) in leukemia cell lines.[4] MOLT-4 cells were more sensitive to both agents than ML-1 cells.[4]

Cell LineCancer Type4-Hydroperoxyifosfamide (4-OOH-IF)4-Hydroperoxycyclophosphamide (4-OOH-CP)Reference
MOLT-4Acute Lymphoblastic LeukemiaLess CytotoxicMore Cytotoxic[4]
ML-1Myeloblastic LeukemiaLess CytotoxicMore Cytotoxic[4]
In Vivo Efficacy

Preclinical in vivo studies using patient-derived xenograft (PDX) models have shown significant anti-tumor activity of this compound, particularly in T-ALL.

Cancer ModelTreatmentKey FindingsReference
T-ALL PDXThis compound (0.5-2.5 mg/kg, i.p., once weekly for 3 weeks)Induced tumor regressions and prolonged event-free survival.[2]
ALL PDXsThis compoundSignificantly prolonged event-free survival by 17.1 to 77.8 days.[1]

For comparison, preclinical studies of ifosfamide and cyclophosphamide in human tumor xenografts in nude mice have also demonstrated efficacy.

Cancer ModelTreatmentResponse RateReference
Various Human Tumor Xenografts (n=43)Ifosfamide (130 mg/kg/day, s.c. or i.p.)36% showed regression.[5]
Various Human Tumor Xenografts (n=30)Ifosfamide43% showed regression or remission.[5]
Various Human Tumor Xenografts (n=30)Cyclophosphamide (200 mg/kg/day, i.p.)33% showed regression or remission.[5]

It is important to note that these studies were not direct head-to-head comparisons and experimental conditions varied.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of this compound and other alkylating agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Model

Patient-derived xenograft (PDX) models are frequently used to evaluate the in vivo efficacy of anti-cancer agents in an environment that more closely mimics the human tumor.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used as hosts to prevent rejection of the human tumor tissue.

  • Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The formula (Length x Width²)/2 is often used to calculate tumor volume.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to a specified dose and schedule (e.g., intraperitoneally, once weekly).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or regression. Animal body weight is also monitored as a measure of toxicity. Event-free survival is another key endpoint in leukemia models.

  • Endpoint Analysis: At the end of the study, tumors and organs may be harvested for further analysis, such as histopathology or biomarker assessment.

Mandatory Visualization

G cluster_activation Activation of this compound cluster_action Mechanism of Action R_Odafosfamide This compound (Prodrug) AKR1C3 AKR1C3 Enzyme R_Odafosfamide->AKR1C3 Enzymatic Reduction Active_Metabolite Activated DNA Alkylating Agent AKR1C3->Active_Metabolite Conversion DNA Tumor Cell DNA Active_Metabolite->DNA Alkylation DNA_Adducts DNA Cross-links and Adducts DNA->DNA_Adducts Cell_Death Apoptosis/ Cell Death DNA_Adducts->Cell_Death G cluster_workflow Preclinical Xenograft Experimental Workflow start Patient Tumor Sample Collection implant Implantation into Immunocompromised Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups growth->randomize treat Drug Administration (this compound or Vehicle) randomize->treat monitor Tumor Volume and Body Weight Measurement treat->monitor monitor->treat Repeated Dosing endpoint Endpoint Analysis (Efficacy and Toxicity) monitor->endpoint G cluster_pathway Downstream Signaling of DNA Alkylating Agents Alkylating_Agent DNA Alkylating Agent (e.g., activated this compound) DNA_Damage DNA Damage (Interstrand Cross-links) Alkylating_Agent->DNA_Damage DDR DNA Damage Response (ATM/ATR, Fanconi Anemia Pathway) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Repair DNA Repair DDR->Repair Cell_Cycle_Arrest->Apoptosis Cell_Cycle_Arrest->Repair Survival Cell Survival Repair->Survival

References

Safety Operating Guide

Navigating the Disposal of (R)-Odafosfamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to don appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety glasses with side shields. All handling of (R)-Odafosfamide should occur within a certified chemical fume hood to minimize the risk of inhalation exposure.

Quantitative Data on Hazardous Drug Waste Disposal

The following table summarizes the general requirements for the disposal of waste contaminated with hazardous drugs like this compound. These are based on guidelines for handling cytotoxic and antineoplastic agents.

Waste TypeDisposal ContainerTreatment and Disposal MethodRegulatory Oversight
Unused/Expired Product Original or approved, sealed, and clearly labeled hazardous waste container.Collection by a licensed hazardous waste contractor for incineration at a permitted facility.[3]EPA, State Environmental Agencies, DOT
Contaminated PPE Labeled, leak-proof plastic bags or containers designated for hazardous waste.[3]Incineration through a licensed hazardous waste management service.OSHA, EPA
Empty Containers Must be managed as hazardous waste unless triple-rinsed (rinsate collected).If not rinsed, dispose of as hazardous waste. Rinsed containers may be disposed of according to institutional policy.[4]EPA, State Environmental Agencies
Spill Cleanup Materials Sealed and labeled containers specifically for hazardous waste.Incineration via a licensed hazardous waste disposal company.EPA, OSHA

Step-by-Step Disposal Protocol

The following protocol outlines a generalized procedure for the safe disposal of this compound. It is crucial to consult and adhere to your institution's specific chemical hygiene plan and standard operating procedures.

  • Segregation of Waste : At the point of generation, segregate all this compound waste from other laboratory waste streams. This includes unused product, contaminated labware (pipette tips, vials), and PPE.

  • Containment of Solid Waste :

    • Carefully place solid this compound waste and contaminated materials into a designated, puncture-resistant, and clearly labeled hazardous waste container.

    • For grossly contaminated items, double-bagging is recommended.[1]

  • Containment of Liquid Waste :

    • Collect all liquid waste containing this compound, including solutions and rinsates from container cleaning, in a compatible, leak-proof, and sealed hazardous waste container.

    • Never dispose of liquid this compound waste down the drain.[5][6]

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound." Include the date of accumulation and any other information required by your institution or local regulations.

  • Storage Pending Disposal :

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure that the storage area is away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to transport or dispose of the waste through unlicensed channels. Disposal must be conducted by a licensed hazardous waste contractor.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate at Source A->B C Solid Waste B->C D Liquid Waste B->D E Place in Labeled, Puncture-Resistant Container C->E F Collect in Labeled, Leak-Proof Container D->F G Store in Designated Satellite Accumulation Area E->G F->G H Contact EHS for Pickup G->H I Disposal by Licensed Hazardous Waste Contractor H->I

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.